molecular formula C5H5BrN2O2 B1374870 5-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid CAS No. 1222174-93-7

5-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid

Cat. No.: B1374870
CAS No.: 1222174-93-7
M. Wt: 205.01 g/mol
InChI Key: QLYDIHRYOAQXJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid is a useful research compound. Its molecular formula is C5H5BrN2O2 and its molecular weight is 205.01 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-bromo-1-methylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2O2/c1-8-4(6)2-3(7-8)5(9)10/h2H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLYDIHRYOAQXJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60718735
Record name 5-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60718735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1222174-93-7
Record name 5-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60718735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 5-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 5-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid, a key heterocyclic building block in medicinal chemistry. The pyrazole scaffold is a privileged structure in numerous biologically active compounds, and this particular derivative offers versatile functional groups for further chemical modifications.[1][2] This guide details a reliable synthetic pathway, explains the rationale behind the experimental choices, and provides a thorough protocol for the characterization and validation of the final product. The information presented herein is intended to empower researchers to confidently synthesize and utilize this valuable compound in their drug discovery and development endeavors.

Introduction: The Significance of Pyrazole Carboxylic Acids

Pyrazole derivatives are a cornerstone in the field of medicinal chemistry, exhibiting a wide range of pharmacological activities, including anti-inflammatory, analgesic, anticonvulsant, and anticancer properties.[1][3][4] The intrinsic biological activity of the pyrazole nucleus, coupled with its synthetic tractability, makes it an attractive scaffold for the design of novel therapeutic agents.[2] this compound, in particular, serves as a versatile intermediate. The bromine atom provides a handle for cross-coupling reactions, allowing for the introduction of diverse substituents, while the carboxylic acid moiety can be readily converted into amides, esters, and other functional groups.[1][5] This dual functionality makes it a valuable precursor for the generation of compound libraries for high-throughput screening and lead optimization.

A Validated Synthetic Pathway

A robust and scalable synthesis of this compound has been developed, commencing from readily available starting materials. The overall synthetic workflow is depicted below.

Synthesis_Workflow A Diethyl Butynedioate + Methylhydrazine B 5-Hydroxy-1-methyl-1H-pyrazole- 3-carboxylic acid ethyl ester A->B Condensation C 5-Bromo-1-methyl-1H-pyrazole- 3-carboxylic acid ethyl ester B->C Bromination (Tribromooxyphosphorus) D 5-Bromo-1-methyl-1H-pyrazole- 3-carboxylic acid C->D Hydrolysis (NaOH)

Caption: Synthetic workflow for this compound.

This synthetic route is advantageous due to its straightforward nature and the use of relatively inexpensive starting materials.[6] The following sections provide a detailed, step-by-step protocol for each transformation.

Step 1: Synthesis of 5-Hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester

The initial step involves a condensation reaction between diethyl butynedioate and methylhydrazine to form the pyrazole ring.

Protocol:

  • In a suitable reaction vessel, combine diethyl butynedioate and methylhydrazine.

  • The reaction is typically carried out in a suitable solvent, such as ethanol.

  • The reaction mixture is stirred at room temperature or with gentle heating to drive the reaction to completion.

  • Upon completion, the solvent is removed under reduced pressure to yield the crude 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester, which can be used in the next step without further purification.

Causality: This reaction is a classic example of the Knorr pyrazole synthesis, where a β-ketoester or its equivalent reacts with a hydrazine to form the pyrazole ring. The regioselectivity is controlled by the nature of the substituents on the starting materials.

Step 2: Synthesis of this compound ethyl ester

The hydroxyl group at the 5-position of the pyrazole ring is then converted to a bromine atom using a brominating agent.

Protocol:

  • Dissolve the crude 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester from the previous step in acetonitrile.[6]

  • Add tribromooxyphosphorus to the solution.[6]

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).[6]

  • Once the reaction is complete, cool the mixture and carefully pour it into a precooled saturated sodium carbonate solution to neutralize the excess acid.[6]

  • Extract the product with ethyl acetate.[6]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound ethyl ester.[6]

Causality: Tribromooxyphosphorus is an effective reagent for the conversion of hydroxyl groups on heterocyclic rings to bromine atoms. The reaction proceeds via the formation of a phosphate ester intermediate, which is subsequently displaced by a bromide ion.

Step 3: Hydrolysis to this compound

The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid.

Protocol:

  • Dissolve the crude this compound ethyl ester in ethanol.[6]

  • Add a 10% aqueous solution of sodium hydroxide.[6]

  • Stir the reaction mixture at room temperature for approximately 2 hours, monitoring the progress by TLC.[6]

  • After completion, remove the excess ethanol under reduced pressure.[6]

  • Adjust the pH of the aqueous phase to approximately 9 with 2N hydrochloric acid.[6]

  • Extract the aqueous layer with ethyl acetate to remove any unreacted starting material.[6]

  • Further acidify the aqueous layer to a low pH with 2N hydrochloric acid to precipitate the carboxylic acid.

  • Collect the white solid by filtration, wash with cold water, and dry under vacuum to yield the final product, this compound. A yield of 93.2% has been reported for this step.[6]

Causality: The ester hydrolysis is a standard saponification reaction. The use of a base promotes the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester, leading to the formation of the carboxylate salt. Subsequent acidification protonates the carboxylate to yield the final carboxylic acid.

Characterization and Data Interpretation

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following workflow outlines the key analytical techniques.

Characterization_Workflow cluster_1 A Synthesized Product B Melting Point A->B C NMR Spectroscopy A->C D Mass Spectrometry A->D G Final Product Confirmation B->G E ¹H NMR C->E F ¹³C NMR C->F D->G E->G F->G

Caption: Workflow for the characterization of this compound.

Physical Properties
PropertyValueSource
Molecular Formula C₅H₅BrN₂O₂--INVALID-LINK--[7]
Molecular Weight 205.01 g/mol --INVALID-LINK--[7]
Appearance White solid[6]
Melting Point Not explicitly reported, but expected to be a solid at room temperature.
Spectroscopic Data

While specific experimental spectra for this compound are not widely available in the literature, the expected spectral characteristics can be predicted based on its structure and data from closely related compounds.

¹H NMR (Proton Nuclear Magnetic Resonance):

The ¹H NMR spectrum is expected to show two key signals:

  • A singlet for the proton on the pyrazole ring (C4-H).

  • A singlet for the methyl protons (N-CH₃).

  • A broad singlet for the carboxylic acid proton, which may be exchangeable with D₂O.

For a closely related downstream product, tert-butyl (5-bromo-1-methyl-1H-pyrazol-3-yl) carbamate, the pyrazole proton (C4-H) appears as a singlet at 5.66 ppm and the methyl protons as a singlet at 3.70 ppm (in CDCl₃).[8]

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

The ¹³C NMR spectrum should display five distinct signals corresponding to the five carbon atoms in the molecule:

  • One signal for the carboxylic acid carbonyl carbon.

  • Three signals for the carbon atoms of the pyrazole ring (C3, C4, and C5).

  • One signal for the methyl carbon.

Mass Spectrometry (MS):

Mass spectrometry will confirm the molecular weight of the compound. The high-resolution mass spectrum (HRMS) should show the molecular ion peak corresponding to the exact mass of C₅H₅BrN₂O₂. Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity (for ⁷⁹Br and ⁸¹Br) separated by 2 m/z units will be observed for the molecular ion and any bromine-containing fragments. The calculated exact mass is 203.95344 Da.[7]

Conclusion

This technical guide has outlined a reliable and well-documented method for the synthesis of this compound. By following the detailed protocols and utilizing the characterization data provided, researchers can confidently produce and validate this important building block for their drug discovery programs. The versatility of this compound, owing to its strategically placed functional groups, ensures its continued relevance in the ongoing quest for novel and effective therapeutic agents.

References

An In-Depth Technical Guide to the Physicochemical Properties of 5-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid is a heterocyclic building block of significant interest in medicinal chemistry and agrochemical synthesis. As a substituted pyrazole, it serves as a crucial intermediate for constructing more complex molecular architectures designed to interact with biological targets.[1] Its utility is exemplified in patent literature, which describes its role in the synthesis of novel bioactive compounds.[2]

For researchers in drug discovery and process development, a thorough understanding of a molecule's physicochemical properties is not merely academic; it is a foundational requirement for success. These properties govern a compound's behavior in both biological and chemical systems, influencing everything from reaction kinetics and purification efficiency to solubility, membrane permeability, and ultimately, therapeutic efficacy.

This technical guide provides a comprehensive analysis of the core physicochemical properties of this compound. Moving beyond a simple data summary, this document elucidates the theoretical importance of each parameter, presents available data, and details robust, field-proven experimental protocols for their determination. The methodologies described are designed to be self-validating, ensuring that researchers can generate reliable and reproducible data in their own laboratories.

Section 1: Core Molecular Identifiers and Properties

A precise identification of a chemical entity is the first step in any scientific investigation. The fundamental molecular properties provide the context for all subsequent physicochemical measurements.

PropertyValueSource
IUPAC Name 5-bromo-1-methylpyrazole-3-carboxylic acidPubChem[3]
CAS Number 1222174-93-7ChemicalBook[4]
Molecular Formula C₅H₅BrN₂O₂PubChem[3]
Molecular Weight 205.01 g/mol PubChem[3]
Computed XLogP3 1.1PubChem[3]

Chemical Structure:

Chemical structure of this compoundFigure 1. 2D Structure of this compound.

Section 2: Acid Dissociation Constant (pKa)

Theoretical Insight: The pKa is arguably one of the most critical physicochemical parameters for any ionizable compound. It defines the pH at which the compound exists in a 50:50 equilibrium between its protonated (neutral acid) and deprotonated (anionic carboxylate) forms. This equilibrium dictates the molecule's charge state in different physiological and experimental environments, which in turn profoundly impacts its solubility, lipophilicity (LogD), and ability to interact with biological targets. For this molecule, the carboxylic acid moiety is the primary acidic center, and an experimental pKa value is essential for developing relevant biopharmaceutical assays and formulation strategies.

Quantitative Data: Experimental data for the pKa of this specific compound is not readily available in public literature. However, based on analogous structures, a pKa in the range of 3 to 5 can be anticipated for the carboxylic acid group.

ParameterValueStatus
Experimental pKa Data not available-
Predicted pKa Range 3.0 - 5.0Theoretical Estimate
Experimental Protocol: pKa Determination by Potentiometric Titration

This method provides a reliable, direct measurement of the pKa by monitoring pH changes during titration with a strong base.

  • Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in a known volume (e.g., 50 mL) of a suitable co-solvent/water mixture (e.g., 20% Methanol in water) to ensure complete dissolution.

  • System Setup: Place the solution in a jacketed beaker to maintain a constant temperature (e.g., 25°C). Introduce a calibrated pH electrode and a magnetic stirrer.

  • Titration: Begin stirring the solution gently. Add small, precise aliquots (e.g., 0.01 mL) of a standardized strong base titrant (e.g., 0.05 M NaOH) using a calibrated burette or automated titrator.

  • Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

  • Analysis: Plot the recorded pH values against the volume of titrant added. The pKa is determined from the first derivative of the titration curve, where the inflection point corresponds to the equivalence point. The pKa is the pH value at the half-equivalence point.

Causality Behind Experimental Choices:

  • Co-solvent: Used to overcome low aqueous solubility of the neutral acid form, ensuring a homogeneous solution for accurate titration.

  • Constant Temperature: The pKa is temperature-dependent; maintaining a constant temperature is crucial for reproducibility.

  • Standardized Titrant: The accuracy of the pKa value is directly dependent on the accuracy of the titrant concentration.

pKa_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis A Weigh Compound B Dissolve in Co-solvent/Water A->B C Calibrate pH Electrode B->C D Add Titrant Aliquots C->D E Record pH D->E D->E F Plot pH vs. Volume E->F G Calculate Derivative F->G H Determine pKa at Half-Equivalence Point G->H

Diagram 1: Workflow for pKa determination by potentiometric titration.

Section 3: Lipophilicity (LogP)

Theoretical Insight: Lipophilicity, the "greasiness" of a molecule, is a key determinant of its pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME). It is quantified by the partition coefficient (P), which is the ratio of a compound's concentration in a lipid phase (typically n-octanol) to its concentration in an aqueous phase at equilibrium. LogP is the base-10 logarithm of this ratio for the neutral species. A balanced LogP is often crucial; high values may lead to poor aqueous solubility and high metabolic turnover, while low values can hinder membrane permeability.

Quantitative Data: The primary available data point is a computationally derived value. While useful for initial assessment, experimental verification is recommended for lead compounds.

ParameterValueMethod
XLogP3 1.1Computed[3]
Experimental LogP Data not available-
Experimental Protocol: LogP Determination by Shake-Flask Method

This is the gold-standard method for LogP determination, directly measuring the partitioning of the compound between n-octanol and water.

  • Phase Preparation: Prepare mutually saturated phases by vigorously mixing n-octanol and a suitable aqueous buffer (e.g., phosphate buffer at a pH at least 2 units below the expected pKa to ensure the compound is >99% neutral) for 24 hours. Allow the phases to separate completely.

  • Sample Preparation: Prepare a stock solution of the compound in the aqueous phase at a known concentration.

  • Partitioning: In a glass vial, combine a known volume of the compound's aqueous solution with a known volume of the saturated n-octanol (e.g., a 1:1 ratio).

  • Equilibration: Seal the vial and shake or rotate it gently at a constant temperature (25°C) for a sufficient time (e.g., 2-4 hours) to reach equilibrium.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

  • Quantification: Carefully remove an aliquot from the aqueous phase. Determine the concentration of the compound using a suitable analytical method, such as UV-Vis spectroscopy or HPLC. The concentration in the octanol phase can be determined by mass balance.

  • Calculation: Calculate LogP using the formula: LogP = log₁₀([Compound]octanol / [Compound]aqueous).

LogP_Workflow A Prepare Saturated Octanol & Buffer B Dissolve Compound in Aqueous Phase A->B C Combine Phases (1:1 ratio) B->C D Equilibrate (Shake at 25°C) C->D E Separate Phases (Centrifuge) D->E F Measure Concentration in Aqueous Phase (HPLC/UV) E->F G Calculate LogP F->G

Diagram 2: Shake-flask method for experimental LogP determination.

Section 4: Solubility Profile

Theoretical Insight: Solubility is a fundamental property that affects a compound's utility at every stage of development. In synthesis, it dictates the choice of reaction and crystallization solvents. In pharmacology, aqueous solubility is a prerequisite for oral absorption and intravenous administration. The molecule's structure, with both a polar carboxylic acid group and a relatively nonpolar bromo-pyrazole ring, suggests a complex solubility profile that will be highly dependent on the nature of the solvent and the pH of aqueous media.

Quantitative Data: No definitive experimental solubility data is published for the parent acid. Data for a related methyl ester suggests low aqueous solubility (1.5 g/L), but this is not directly applicable to the carboxylic acid, which is expected to have significantly higher solubility in basic aqueous solutions due to salt formation.[5]

SolventExpected SolubilityRationale
Water (pH 7.0) Low to ModerateCompound is partially ionized.
Aqueous Base (e.g., 0.1 M NaOH) HighDeprotonation forms a highly soluble carboxylate salt.
Aqueous Acid (e.g., 0.1 M HCl) LowCompound exists in its neutral, less polar form.
DMSO, DMF HighPolar aprotic solvents effectively solvate the molecule.
Methanol, Ethanol Moderate to HighPolar protic solvents can hydrogen bond with the acid.
Experimental Protocol: Thermodynamic Solubility by Shake-Flask Method

This protocol determines the equilibrium solubility, which is the most relevant value for biopharmaceutical applications.

  • Sample Addition: Add an excess amount of the solid compound to several vials, each containing a known volume of the desired solvent or buffer. The presence of undissolved solid at the end of the experiment is critical.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw a sample of the supernatant, avoiding any solid particles. Immediately filter the sample through a low-binding filter (e.g., 0.22 µm PVDF).

  • Dilution & Analysis: Accurately dilute the filtered supernatant with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method like HPLC-UV.

  • Calculation: The solubility is the measured concentration of the saturated solution, typically expressed in µg/mL or mM.

Section 5: Spectroscopic Characterization

Theoretical Insight: Spectroscopic analysis provides an unambiguous fingerprint of a molecule's structure and is the primary method for confirming identity and assessing purity. A combination of NMR, IR, and Mass Spectrometry provides orthogonal data points that, together, create a complete structural picture.

Expected Spectral Features: While raw spectra are not available in public databases, the expected features can be predicted based on the known structure.[6]

TechniqueExpected Features
¹H NMR - N-CH₃ singlet: ~3.8-4.2 ppm- Pyrazole C4-H singlet: ~6.5-7.0 ppm- Carboxylic Acid OH: Broad singlet, >10 ppm (often not observed in protic solvents)
¹³C NMR - N-CH₃: ~35-40 ppm- C=O (Carboxyl): ~160-170 ppm- Pyrazole Carbons: Signals between ~100-150 ppm
FTIR (cm⁻¹) - O-H Stretch (Carboxylic Acid): Broad band, 2500-3300- C=O Stretch (Carboxylic Acid): Strong, sharp band, 1680-1720- C=N/C=C Stretches (Pyrazole Ring): 1400-1600
Mass Spec (ESI-) - [M-H]⁻ Ion: Expected at m/z ~203/205- Isotopic Pattern: Characteristic 1:1 ratio for the M and M+2 peaks due to the presence of Bromine (⁷⁹Br and ⁸¹Br).
General Protocol for Spectroscopic Analysis
  • Sample Preparation:

    • NMR: Dissolve ~5-10 mg of the compound in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • FTIR: Analyze as a solid using an ATR (Attenuated Total Reflectance) accessory or prepare a KBr pellet.

    • MS: Dissolve a small amount (~1 mg/mL) in a suitable solvent (e.g., Methanol or Acetonitrile) for infusion or LC-MS analysis.

  • Data Acquisition: Acquire data on a calibrated spectrometer using standard acquisition parameters.

  • Analysis: Process the raw data and compare the observed signals with the expected features to confirm the structure and identify any potential impurities.

Section 6: Safety and Handling

While a specific safety data sheet for this compound is not universally available, its structure suggests that it should be handled with care, following standard laboratory safety procedures. The GHS classifications for similar pyrazole derivatives often include warnings for skin, eye, and respiratory irritation.[7]

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a valuable chemical intermediate whose effective use hinges on a solid understanding of its physicochemical properties. This guide has outlined the theoretical importance and experimental determination of its pKa, lipophilicity, solubility, and spectral characteristics. By employing the detailed protocols herein, researchers can generate the high-quality, reliable data necessary to accelerate their research, streamline process development, and make informed decisions in the complex landscape of chemical and pharmaceutical innovation.

References

A Spectroscopic Guide to 5-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid: Structure Elucidation and Data Interpretation

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive analysis of the spectral data for 5-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid, a key intermediate in pharmaceutical and agrochemical research.[1] This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. The focus is on not only presenting the spectral information but also on the rationale behind the data acquisition and interpretation, ensuring a thorough understanding of the molecule's structural characteristics.

Introduction

This compound (C₅H₅BrN₂O₂) is a heterocyclic compound with a molecular weight of 205.01 g/mol .[2] Its structure, featuring a substituted pyrazole ring, makes it a valuable building block in the synthesis of more complex molecules. Accurate characterization of this intermediate is paramount for ensuring the integrity and success of subsequent synthetic steps. This guide will delve into the expected spectral signatures of this molecule, providing a foundational understanding for its identification and quality control.

Molecular Structure and Spectroscopic Overview

The structural features of this compound, including the pyrazole ring, the bromine substituent, the N-methyl group, and the carboxylic acid moiety, each contribute distinct signals in various spectroscopic techniques. A comprehensive analysis of its ¹H NMR, ¹³C NMR, IR, and MS data allows for unambiguous confirmation of its chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of the individual atoms.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data for this compound would involve the following steps:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical to avoid signal overlap and to ensure the solubility of the analyte.

  • Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion and resolution.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.

  • ¹³C NMR Acquisition: Obtain the carbon NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to a series of singlets for each unique carbon atom. A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of this compound is expected to be relatively simple, exhibiting three distinct signals.

Predicted Chemical Shift (ppm) Multiplicity Integration Assignment
~13.0 - 11.0Singlet (broad)1H-COOH
~7.0Singlet1HC4-H (pyrazole ring)
~3.9Singlet3HN-CH₃

The broad singlet at the downfield region of the spectrum is characteristic of the acidic proton of the carboxylic acid group. The singlet corresponding to the C4-H of the pyrazole ring is expected to appear in the aromatic region. The singlet for the N-methyl protons will be observed further upfield. For comparison, the ¹H NMR data for a related intermediate, tert-butyl (5-bromo-1-methyl-1H-pyrazol-3-yl) carbamate, shows signals at 5.66 ppm (s, 1H) and 3.70 ppm (s, 3H), which can be attributed to the pyrazole proton and the N-methyl group, respectively.[3]

¹³C NMR Spectral Data and Interpretation

The proton-decoupled ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

Predicted Chemical Shift (ppm) Assignment
~165C=O (carboxylic acid)
~145C3 (pyrazole ring)
~130C5 (pyrazole ring)
~110C4 (pyrazole ring)
~40N-CH₃

The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal. The chemical shifts of the pyrazole ring carbons are influenced by the substituents. The carbon bearing the bromine atom (C5) and the carbon attached to the carboxylic acid (C3) will have distinct chemical shifts from the C4 carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Data Acquisition

A typical procedure for obtaining the IR spectrum of a solid sample like this compound is as follows:

  • Sample Preparation: Prepare a KBr (potassium bromide) pellet by intimately mixing a small amount of the sample with dry KBr powder and pressing the mixture into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for a more rapid analysis.

  • Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the standard mid-IR range (4000-400 cm⁻¹).

IR Spectral Data and Interpretation

The IR spectrum of this compound will be dominated by the characteristic absorptions of the carboxylic acid group.

Frequency Range (cm⁻¹) Vibration Description
3300 - 2500O-H stretchBroad band, characteristic of a hydrogen-bonded carboxylic acid
1710 - 1680C=O stretchStrong absorption, indicative of the carbonyl group in the carboxylic acid
~1600C=N stretchAbsorption from the pyrazole ring
~1420C-O-H bendIn-plane bending of the hydroxyl group
~1300C-O stretchStretching vibration of the carbon-oxygen single bond

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Experimental Protocol: MS Data Acquisition

To obtain the mass spectrum of this compound, the following steps are typically followed:

  • Sample Introduction: Introduce the sample into the mass spectrometer, often via direct infusion or after separation by gas or liquid chromatography.

  • Ionization: Utilize an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI), to generate charged molecular ions and fragment ions.

  • Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions to generate the mass spectrum.

MS Spectral Data and Interpretation

The mass spectrum will show the molecular ion peak and characteristic fragment ions.

m/z Value Assignment Interpretation
204/206[M]⁺Molecular ion peak, showing the characteristic isotopic pattern for one bromine atom (¹⁹Br/⁸¹Br in ~1:1 ratio).
187/189[M-OH]⁺Loss of a hydroxyl radical from the carboxylic acid group.
159/161[M-COOH]⁺Loss of the entire carboxylic acid group.

The presence of the bromine atom will result in a characteristic isotopic pattern for bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units.

Visualization of Key Structural and Fragmentation Data

To visually represent the relationships between the different spectroscopic data and the molecular structure, the following diagrams are provided.

Caption: Molecular structure of the target compound.

Figure 2: Key Fragmentation Pathways in Mass Spectrometry M [M]⁺ m/z 204/206 M_OH [M-OH]⁺ m/z 187/189 M->M_OH -OH M_COOH [M-COOH]⁺ m/z 159/161 M->M_COOH -COOH

Caption: Predicted mass spectrometry fragmentation.

Conclusion

The combined application of NMR, IR, and MS provides a powerful and comprehensive approach for the structural elucidation and characterization of this compound. The expected spectral data, as outlined in this guide, serve as a valuable reference for researchers working with this important chemical intermediate. By understanding the correlation between the molecular structure and its spectroscopic signatures, scientists can confidently verify the identity and purity of this compound, ensuring the reliability of their research and development efforts.

References

An In-depth Technical Guide to 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid (CAS 1222174-93-7)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Resolving the Identity of CAS 1222174-93-7

In the realm of chemical research and development, the unique Chemical Abstracts Service (CAS) number is a cornerstone for the unambiguous identification of a substance. However, a notable discrepancy exists in public databases concerning CAS 1222174-93-7. While several commercial suppliers erroneously associate this number with the Wip1 phosphatase inhibitor GSK2830371 (correctly identified as CAS 1404456-53-6), a thorough review of chemical registries confirms that CAS 1222174-93-7 is definitively assigned to 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid [1][2][3]. This guide will focus exclusively on the structural elucidation and properties of this pyrazole derivative.

Structural Elucidation

The molecular structure of this compound is characterized by a five-membered pyrazole ring, substituted with a bromine atom at the 5-position, a methyl group at the 1-position (on the nitrogen atom), and a carboxylic acid group at the 3-position.

At present, publicly accessible, experimentally determined spectroscopic and crystallographic data for this compound are limited. The structural confirmation in a research or industrial setting would typically involve a suite of analytical techniques.

Expected Spectroscopic Characteristics:
  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : The spectrum is expected to show a singlet for the pyrazole ring proton (C4-H), a singlet for the N-methyl protons, and a broad singlet for the carboxylic acid proton. The chemical shifts would be influenced by the electron-withdrawing effects of the bromine and carboxylic acid groups.

    • ¹³C NMR : The spectrum should reveal five distinct carbon signals: one for the methyl group, three for the pyrazole ring carbons, and one for the carboxylic acid carbon. The carbon attached to the bromine atom would exhibit a characteristic chemical shift.

  • Mass Spectrometry (MS) :

    • Electron ionization (EI) mass spectrometry would be expected to show a molecular ion peak corresponding to the molecular weight of the compound (205.01 g/mol ). The isotopic pattern of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br) would result in a characteristic M and M+2 pattern for the molecular ion and bromine-containing fragments[4]. Fragmentation would likely involve the loss of the carboxylic acid group and other characteristic cleavages of the pyrazole ring[4].

  • Infrared (IR) Spectroscopy :

    • The IR spectrum should display a broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid dimer. A strong carbonyl (C=O) stretching vibration is expected around 1700 cm⁻¹. C-H stretching and bending vibrations, as well as C-N and C-Br stretching, would also be present[5].

Physicochemical Properties

A summary of the computed physicochemical properties for this compound is provided in the table below. These values are derived from computational models and provide an estimation of the compound's characteristics[2].

PropertyValueSource
Molecular Formula C₅H₅BrN₂O₂[2]
Molecular Weight 205.01 g/mol [2]
XLogP3 1.1[2]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 3[2]
Rotatable Bond Count 1[2]
Exact Mass 203.95344 g/mol [2]
Topological Polar Surface Area 55.1 Ų[2]

Synthesis and Reactivity

This compound is a valuable synthetic intermediate. Its synthesis has been described in the patent literature, providing a clear pathway for its preparation in a laboratory setting.

Experimental Protocol: Synthesis of this compound[6]

This synthesis is a multi-step process starting from diethyl butynedioate. A key step involves the hydrolysis of the corresponding ethyl ester.

Step 1: Synthesis of 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester

  • This initial step involves the condensation of diethyl butynedioate with methylhydrazine.

Step 2: Synthesis of this compound ethyl ester

  • The 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester is dissolved in acetonitrile.

  • Tribromooxyphosphorus is added, and the mixture is heated to reflux.

  • After the reaction is complete, the mixture is cooled and carefully poured into a precooled saturated sodium carbonate solution.

  • The product is extracted with ethyl acetate, dried over anhydrous sodium sulfate, and concentrated to yield this compound ethyl ester[6].

Step 3: Hydrolysis to this compound

  • Dissolve this compound ethyl ester (23.2 g, 0.1 mol) in 150 mL of ethanol.

  • Add 100 mL of a 10% aqueous sodium hydroxide solution.

  • Stir the reaction mixture at room temperature for 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the excess ethanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate to remove any unreacted starting material.

  • Adjust the pH of the aqueous phase to approximately 3-4 with 2N hydrochloric acid.

  • Extract the acidified aqueous phase with ethyl acetate.

  • Dry the combined organic extracts over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the final product as a white solid (yield: 19 g, 93.2%)[6].

SynthesisWorkflow cluster_0 Synthesis of this compound Diethyl_butynedioate Diethyl butynedioate Step1_intermediate 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester Diethyl_butynedioate->Step1_intermediate Methylhydrazine Methylhydrazine Methylhydrazine->Step1_intermediate Step2_intermediate This compound ethyl ester Step1_intermediate->Step2_intermediate Acetonitrile, Reflux POBr3 POBr₃ POBr3->Step2_intermediate Final_Product This compound Step2_intermediate->Final_Product Ethanol, RT NaOH NaOH (aq) NaOH->Final_Product

Caption: Synthetic workflow for this compound.

Applications in Organic Synthesis

The primary utility of this compound lies in its role as a versatile building block for the synthesis of more complex molecules. The presence of the carboxylic acid group allows for amide bond formation, while the bromo substituent can participate in various cross-coupling reactions, enabling the introduction of diverse functionalities. A notable application is its use as an intermediate in the synthesis of the insecticide chlorantraniliprole[7].

Conclusion

This technical guide has clarified the identity of CAS 1222174-93-7 as this compound and provided a comprehensive overview of its structure, properties, and synthesis. While a lack of publicly available experimental spectroscopic data necessitates reliance on computed properties and expected spectral characteristics, the detailed synthetic protocols offer a practical foundation for its preparation. As a key intermediate in the synthesis of agrochemicals, this compound holds significant importance in industrial and research chemistry.

References

The Pyrazole Carboxylic Acid Scaffold: A Versatile Pharmacophore in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. When functionalized with a carboxylic acid moiety, this core structure gives rise to a class of compounds—substituted pyrazole carboxylic acids—with a remarkable breadth of biological activities. This guide provides a comprehensive technical overview of the diverse pharmacological properties of these compounds, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies crucial for their evaluation. From potent anti-inflammatory and anticancer agents to promising antimicrobial and hypoglycemic leads, we will explore the chemical versatility of the pyrazole carboxylic acid core and its significance in the development of novel therapeutics.

Introduction: The Significance of the Pyrazole Carboxylic Acid Moiety

Heterocyclic compounds form the bedrock of many pharmaceuticals, and among them, pyrazole derivatives have garnered significant attention for their wide-ranging biological applications.[1][2] The incorporation of a carboxylic acid group onto the pyrazole ring provides a critical anchor for molecular interactions, often serving as a key binding motif for various biological targets.[3] This functional group enhances the molecule's polarity and can participate in hydrogen bonding and ionic interactions within enzyme active sites or receptor binding pockets. The versatility of the pyrazole core allows for substitutions at multiple positions, enabling fine-tuning of a compound's steric, electronic, and pharmacokinetic properties. This inherent adaptability has made substituted pyrazole carboxylic acids a focal point in the quest for new drugs to combat a myriad of diseases.[4]

Diverse Biological Activities of Substituted Pyrazole Carboxylic Acids

The therapeutic potential of substituted pyrazole carboxylic acids is exceptionally broad, with documented activity against a range of diseases. This section will explore the key pharmacological effects of this class of compounds.

Anti-inflammatory and Analgesic Activity

A significant body of research has highlighted the potent anti-inflammatory and analgesic properties of pyrazole carboxylic acid derivatives.[5][6] Many of these compounds exert their effects through the inhibition of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.[7]

Mechanism of Action: COX Inhibition

Inflammation is a complex biological response to harmful stimuli, and prostaglandins are key mediators of this process. The synthesis of prostaglandins is catalyzed by COX-1 and COX-2 enzymes. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is upregulated at sites of inflammation. Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting these enzymes.[8] Substituted pyrazole carboxylic acids have been designed to selectively target COX-2, aiming to reduce the gastrointestinal side effects associated with non-selective COX inhibitors.[9] The pyrazole ring can act as a bioisostere for an aryl group, improving the compound's lipophilicity and solubility, and facilitating better binding to the receptor's active site.[10]

Experimental Protocol: In Vivo Anti-inflammatory Activity Assessment (Carrageenan-Induced Paw Edema Model)

This widely used and validated model assesses the anti-inflammatory potential of a test compound in vivo.

Principle: Injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The ability of a pre-administered test compound to reduce this swelling is a measure of its anti-inflammatory activity.

Step-by-Step Methodology:

  • Animal Acclimatization: Wistar rats are acclimatized to laboratory conditions for at least one week prior to the experiment.

  • Grouping: Animals are randomly divided into groups: a control group (vehicle), a standard drug group (e.g., indomethacin), and test groups receiving different doses of the substituted pyrazole carboxylic acid derivative.

  • Compound Administration: The test compound or standard drug is administered orally or intraperitoneally.

  • Induction of Inflammation: After a specific period (e.g., 1 hour), a 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Edema Measurement: The paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) post-injection.

  • Data Analysis: The percentage of edema inhibition is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the test group.

Data Presentation:

CompoundDose (mg/kg)Paw Edema Inhibition (%) after 3hReference
Indomethacin (Standard) 1091.32[11]
Pyrazolylthiazole Carboxylic Acid 1p 2093.06[11]
Pyrazolylthiazole Carboxylic Acid 2c 2089.59[11]
Pyrazolylthiazole Carboxylic Acid 2n 2090.15[11]
Anticancer Activity

The development of novel anticancer agents is a critical area of research, and substituted pyrazole carboxylic acids have emerged as a promising class of compounds with potent antiproliferative activity against various cancer cell lines.[12][13] Their mechanisms of action are often multifaceted, targeting key pathways involved in cancer cell growth and survival.[14]

Mechanisms of Action in Oncology:

  • Enzyme Inhibition: Many pyrazole derivatives exhibit anticancer activity by inhibiting enzymes crucial for cancer progression, such as protein kinases (e.g., EGFR, VEGFR-2) and DNA demethylases (e.g., ALKBH1).[14][15]

  • Cell Cycle Arrest: Some compounds have been shown to induce cell cycle arrest, preventing cancer cells from progressing through the division cycle. For example, certain 1-thiazol-2-yl-N-3-methyl-1H-pyrazole-5-carboxylic acid derivatives cause G0/G1 cell cycle arrest.[12]

  • Induction of Apoptosis: Triggering programmed cell death, or apoptosis, is a key strategy in cancer therapy. Pyrazole derivatives have been shown to induce apoptosis in cancer cells.[13]

Experimental Workflow: Evaluating Anticancer Activity

A systematic approach is required to characterize the anticancer potential of a novel substituted pyrazole carboxylic acid.

anticancer_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation A Compound Synthesis & Characterization B In Vitro Cytotoxicity Screening (e.g., MTT Assay) A->B C Mechanism of Action Studies (e.g., Cell Cycle Analysis, Apoptosis Assays) B->C D Xenograft Tumor Model in Mice C->D Promising In Vitro Results E Toxicity and Pharmacokinetic Studies D->E synthesis_scheme A β-Ketoester C Substituted Pyrazole Ester A->C Cyclocondensation B Hydrazine Derivative B->C D Substituted Pyrazole Carboxylic Acid C->D Hydrolysis

References

An In-Depth Technical Guide to the Potential Mechanisms of Action of 5-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid is a substituted pyrazole derivative. While direct studies on its specific mechanism of action are not extensively available in public literature, the broader class of pyrazole-3-carboxylic acid derivatives has been the subject of significant research, revealing a range of biological activities. This guide synthesizes the available information on related compounds to propose and detail potential mechanisms of action for this compound. We will explore its potential as a viral protease inhibitor and a carbonic anhydrase inhibitor, providing theoretical frameworks and detailed experimental protocols for validation. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of novel pyrazole compounds.

Introduction to this compound and its Chemical Class

This compound belongs to the pyrazole class of heterocyclic compounds, which are known for their diverse pharmacological activities. The pyrazole ring is a five-membered aromatic ring with two adjacent nitrogen atoms. The specific substitutions on the pyrazole core, in this case, a bromo group at position 5, a methyl group at position 1, and a carboxylic acid at position 3, are expected to significantly influence its physicochemical properties and biological activity.

The pyrazole scaffold is a common feature in many approved drugs and investigational compounds, exhibiting a wide array of biological effects, including anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral properties[1][2]. The carboxylic acid moiety, in particular, can act as a key interacting group with biological targets, often forming hydrogen bonds or salt bridges.

While this compound itself is noted as a synthetic intermediate[3], its structural similarity to other biologically active pyrazole-3-carboxylic acids warrants a thorough investigation into its potential therapeutic applications. This guide will focus on two of the most promising and well-documented mechanisms of action for this class of compounds.

Potential Mechanism of Action I: Inhibition of Viral Proteases

A significant body of research points to the potential of pyrazole-3-carboxylic acid derivatives as inhibitors of viral proteases, particularly the NS2B-NS3 protease of the Dengue Virus (DENV)[4][5][6]. The DENV NS2B-NS3 protease is a crucial enzyme for viral replication, making it an attractive target for antiviral drug development.

The Role of DENV NS2B-NS3 Protease in Viral Replication

The DENV genome is translated into a single polyprotein, which must be cleaved by viral and host proteases to release individual functional viral proteins. The NS2B-NS3 protease is responsible for several of these cleavages. Inhibition of this protease would disrupt the viral life cycle, preventing the formation of new viral particles.

Evidence for Pyrazole-3-Carboxylic Acid Derivatives as DENV Protease Inhibitors

Studies have shown that certain pyrazole-3-carboxylic acid derivatives can inhibit the DENV protease with half-maximal effective concentrations (EC50) in the low micromolar range.[4][5] These compounds are believed to bind to the active site of the protease, preventing it from processing the viral polyprotein. The carboxylic acid group is often crucial for this interaction, likely forming key hydrogen bonds with active site residues.

Proposed Experimental Workflow for Validating DENV Protease Inhibition

To determine if this compound acts as a DENV protease inhibitor, the following experimental workflow is proposed:

Caption: Proposed experimental workflow for validating DENV protease inhibition.

  • Objective: To determine the direct inhibitory effect of this compound on recombinant DENV NS2B-NS3 protease activity.

  • Materials:

    • Recombinant DENV NS2B-NS3 protease.

    • Fluorogenic peptide substrate (e.g., Bz-Nle-K-R-R-AMC).

    • Assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 20% glycerol, 0.01% Triton X-100).

    • This compound (test compound).

    • Known DENV protease inhibitor (positive control).

    • DMSO (vehicle control).

    • 384-well black plates.

    • Fluorescence plate reader.

  • Procedure:

    • Prepare a serial dilution of the test compound in DMSO.

    • In the 384-well plate, add the assay buffer.

    • Add the test compound, positive control, or DMSO to the respective wells.

    • Add the recombinant DENV NS2B-NS3 protease to all wells and incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding the fluorogenic peptide substrate.

    • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 380 nm excitation, 460 nm emission) every minute for 30 minutes.

    • Calculate the initial reaction velocity (slope of the linear portion of the fluorescence vs. time curve).

    • Determine the percent inhibition relative to the DMSO control.

    • Plot the percent inhibition against the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Potential Mechanism of Action II: Inhibition of Carbonic Anhydrases

Another well-documented activity of pyrazole derivatives is the inhibition of carbonic anhydrases (CAs)[1][7]. CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in various physiological processes, and their dysregulation is implicated in several diseases, including cancer.

The Role of Carbonic Anhydrases in Pathophysiology

Certain CA isoforms, such as CA IX and CA XII, are overexpressed in many types of tumors and are associated with tumor progression and metastasis. They contribute to the acidification of the tumor microenvironment, which promotes cancer cell invasion and resistance to therapy. Therefore, selective inhibitors of these isoforms are being investigated as anticancer agents.

Evidence for Pyrazole-3-Carboxylic Acid Derivatives as Carbonic Anhydrase Inhibitors

Research has shown that 5-aryl-1H-pyrazole-3-carboxylic acids can act as selective inhibitors of human CA IX and XII, with inhibition constants (Ki) in the micromolar range[7]. The carboxylic acid group is thought to coordinate with the zinc ion in the active site of the enzyme, a key interaction for inhibition.

Proposed Experimental Workflow for Validating Carbonic Anhydrase Inhibition

Caption: Proposed experimental workflow for validating carbonic anhydrase inhibition.

  • Objective: To measure the inhibitory effect of this compound on the esterase activity of various human CA isoforms.

  • Materials:

    • Recombinant human CA isoforms (e.g., CA I, II, IX, XII).

    • 4-Nitrophenyl acetate (substrate).

    • Assay buffer (e.g., 20 mM Tris-HCl pH 7.4).

    • This compound (test compound).

    • Acetazolamide (a known pan-CA inhibitor, positive control).

    • DMSO (vehicle control).

    • 96-well clear plates.

    • UV-Vis spectrophotometer.

  • Procedure:

    • Prepare a serial dilution of the test compound in DMSO.

    • In the 96-well plate, add the assay buffer.

    • Add the test compound, positive control, or DMSO to the respective wells.

    • Add the respective recombinant human CA isoform to the wells and incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 4-nitrophenyl acetate.

    • Measure the absorbance at 400 nm every 30 seconds for 10 minutes. The product, 4-nitrophenol, absorbs at this wavelength.

    • Calculate the initial reaction velocity from the linear portion of the absorbance vs. time plot.

    • Determine the percent inhibition relative to the DMSO control.

    • Plot the percent inhibition against the log of the compound concentration to determine the IC50 value for each isoform.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Summary of Quantitative Data for Related Pyrazole-3-Carboxylic Acid Derivatives

The following table summarizes the reported biological activities of some pyrazole-3-carboxylic acid derivatives to provide a reference for the potential potency of this compound.

Compound ClassTargetAssayPotencyReference
Pyrazole-3-carboxylic acid derivativesDENV-2 NS2B-NS3 ProteaseBiochemical AssayIC50 = 6.5 µM[5]
Pyrazole-3-carboxylic acid derivativesDENV-2 (in cells)Reporter Gene AssayEC50 = 9.7 µM[5]
5-Aryl-1H-pyrazole-3-carboxylic acidsHuman Carbonic Anhydrase IXEnzyme InhibitionKi = 4-50 µM[7]
5-Aryl-1H-pyrazole-3-carboxylic acidsHuman Carbonic Anhydrase XIIEnzyme InhibitionKi = 4-50 µM[7]
Pyrazole derivativesMCF-7 (breast cancer cells)Cell ProliferationIC50 = 10-14 µM[8][9]

Conclusion

While the specific mechanism of action for this compound remains to be elucidated, the existing literature on the broader class of pyrazole-3-carboxylic acid derivatives provides a strong foundation for targeted investigation. The potential for this compound to act as an inhibitor of viral proteases or carbonic anhydrases presents exciting opportunities for the development of novel therapeutics. The experimental workflows detailed in this guide offer a comprehensive and systematic approach to validating these potential mechanisms of action. Further research, including structure-activity relationship (SAR) studies and in vivo efficacy models, will be crucial in determining the therapeutic potential of this compound.

References

The Pyrazole Scaffold: A Journey from Serendipitous Discovery to Rational Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry.[1] From its initial synthesis in the late 19th century to its current status as a "privileged scaffold" in a multitude of FDA-approved drugs, the journey of pyrazole-based compounds is a compelling narrative of chemical innovation and evolving pharmacological understanding.[1][2] This technical guide provides a comprehensive exploration of the discovery and history of pyrazole-based compounds in medicinal chemistry. It delves into the foundational synthesis, the pioneering therapeutic applications of early derivatives, and the paradigm shift towards targeted drug design, exemplified by the development of selective COX-2 inhibitors. Through detailed protocols, mechanistic insights, and a historical perspective, this guide aims to equip researchers and drug development professionals with a thorough understanding of this remarkable class of therapeutic agents.

The Genesis of a Scaffold: Knorr's Discovery and the Dawn of Pyrazole Chemistry

The story of pyrazole in medicinal chemistry begins in 1883 with the German chemist Ludwig Knorr.[3][4][5] His seminal work, involving the condensation of a β-ketoester with a hydrazine derivative, led to the first synthesis of a substituted pyrazole, a reaction now famously known as the Knorr pyrazole synthesis.[3] This discovery was not merely an academic curiosity; it laid the very foundation for the field of pyrazole chemistry, which would soon yield compounds of significant therapeutic value.[3] The term 'pyrazole' itself was coined by Knorr in the same year.[4][5]

The Knorr Pyrazole Synthesis: A Foundational Protocol

The versatility of the Knorr synthesis allows for the formation of a wide variety of substituted pyrazoles, many of which have found applications as therapeutic agents.[3] The foundational experiment, the synthesis of 1-phenyl-3-methyl-5-pyrazolone, marked the inception of this important class of heterocycles.[3]

Experimental Protocol: Synthesis of 1-Phenyl-3-methyl-5-pyrazolone (Based on Knorr, 1883) [3]

  • Reactants:

    • Phenylhydrazine (100 g)

    • Ethyl acetoacetate (125 g)

  • Apparatus:

    • Reaction vessel suitable for heating

    • Water bath

    • Apparatus for separating immiscible liquids

    • Crystallization dish

    • Melting point apparatus

  • Procedure:

    • Reaction Mixture Preparation: In a suitable reaction vessel, 100 g of phenylhydrazine was combined with 125 g of ethyl acetoacetate.[3]

    • Initial Condensation: The mixture was allowed to stand at ambient temperature, leading to an initial condensation reaction that formed an oily product and water.[3]

    • Separation: The water formed during the initial condensation was separated from the oily product.[3]

    • Cyclization: The oily condensation product was then heated on a water bath for an extended period to induce cyclization.[3]

    • Isolation and Purification: The resulting solid product was isolated and purified by recrystallization.

Knorr_Pyrazole_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product phenylhydrazine Phenylhydrazine condensation Condensation phenylhydrazine->condensation ethyl_acetoacetate Ethyl Acetoacetate ethyl_acetoacetate->condensation cyclization Cyclization condensation->cyclization Heat pyrazolone 1-Phenyl-3-methyl-5-pyrazolone cyclization->pyrazolone

Caption: Workflow of the Knorr Pyrazole Synthesis.

The First Wave: Pyrazolone-Based Analgesics and Antipyretics

The immediate aftermath of Knorr's discovery saw the emergence of the first generation of pyrazole-based drugs. These compounds, primarily pyrazolone derivatives, quickly gained prominence for their potent analgesic and antipyretic properties.[6][7]

Antipyrine: The First Synthetic Antipyretic

First synthesized in the late 19th century, Antipyrine (phenazone) was one of the earliest synthetic drugs to achieve widespread clinical use.[7] It was celebrated for its powerful analgesic and antipyretic effects.[7][8] The synthesis of Antipyrine involves the methylation of 1-phenyl-3-methylpyrazolone, the product of the Knorr synthesis.[6]

Mechanism of Action: Antipyrine's therapeutic effects are attributed to its inhibition of cyclooxygenase (COX) enzymes, which are crucial for the production of prostaglandins, key mediators of inflammation and pain signaling.[7] By reducing prostaglandin synthesis, Antipyrine provides relief from pain and inflammation.[7] Its antipyretic action is due to its influence on the hypothalamus, the brain's thermoregulation center.[7]

Phenylbutazone: A Potent Anti-inflammatory Agent

Phenylbutazone, another early pyrazolidinedione, emerged as a very potent anti-inflammatory agent.[9] However, its use has been curtailed in some countries due to significant side effects.[9] It binds to and inactivates prostaglandin H synthase and prostacyclin synthase.[10]

A Paradigm Shift: The Discovery of COX-2 and the Rise of Selective Inhibitors

For much of the 20th century, the development of pyrazole-based drugs continued, but a significant breakthrough in the early 1990s revolutionized the field. The discovery of two distinct cyclooxygenase (COX) isoforms, COX-1 and COX-2, provided a new level of understanding of inflammation and the mechanism of action of nonsteroidal anti-inflammatory drugs (NSAIDs).[11]

  • COX-1: A constitutively expressed enzyme responsible for homeostatic functions, including gastrointestinal cytoprotection and platelet aggregation.[11]

  • COX-2: An inducible enzyme, significantly upregulated at sites of inflammation.[11]

This discovery presented a compelling therapeutic target: selectively inhibiting COX-2 could provide potent anti-inflammatory and analgesic effects while sparing the protective functions of COX-1, thereby reducing the risk of gastrointestinal toxicity associated with traditional NSAIDs.[11]

COX_Isoforms cluster_COX1 COX-1 cluster_COX2 COX-2 COX1_Function Constitutive Expression (Homeostatic Functions) GI_Protection Gastrointestinal Protection COX1_Function->GI_Protection Platelet_Aggregation Platelet Aggregation COX1_Function->Platelet_Aggregation COX2_Function Inducible Expression (Inflammation) Inflammation Inflammation COX2_Function->Inflammation Pain Pain COX2_Function->Pain

Caption: Dichotomy of COX-1 and COX-2 Functions.

Celecoxib: The Dawn of a New Era

The development of Celecoxib (Celebrex) was a direct consequence of the COX-2 hypothesis.[11] A team at the Searle division of Monsanto, led by John Talley, discovered Celecoxib and other COX-2 selective inhibitors.[11][12] Approved by the U.S. Food and Drug Administration (FDA) on December 31, 1998, Celecoxib marked a significant advancement in anti-inflammatory therapy.[11][13] It is a trisubstituted pyrazole derivative and is one of the top-selling drugs in the USA.[2]

Quantitative Data: COX Inhibition Profile of Celecoxib

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
Celecoxib150.04375

Note: IC₅₀ values can vary depending on the assay conditions. The data presented is a representative example.

Synthesis of Celecoxib: A common synthetic approach involves the reaction of a trifluoromethyl β-dicarbonyl compound with an N-substituted hydrazine.[11]

The Modern Landscape and Future Perspectives

The success of Celecoxib spurred a new wave of research into pyrazole-based compounds, solidifying the pyrazole nucleus as a privileged scaffold in drug discovery.[2] The number of FDA-approved drugs containing a pyrazole nucleus has increased significantly in recent years, with applications spanning a wide range of therapeutic areas.[2][10]

Examples of Modern Pyrazole-Based Drugs: [2][10]

Drug NameBrand Name(s)Therapeutic AreaMechanism of Action
Apixaban EliquisAnticoagulantFactor Xa inhibitor
Sildenafil ViagraErectile Dysfunction, Pulmonary HypertensionPhosphodiesterase-5 (PDE5) inhibitor
Ruxolitinib JakafiMyelofibrosisJanus kinase (JAK) inhibitor
Crizotinib XalkoriNon-small cell lung cancer (NSCLC)ALK and ROS1 inhibitor
Eltrombopag PromactaThrombocytopeniaThrombopoietin receptor agonist
Baricitinib OlumiantRheumatoid Arthritis, Alopecia AreataJanus kinase (JAK) inhibitor

The versatility of the pyrazole ring, with its ability to act as both a hydrogen bond donor and acceptor, contributes to its favorable pharmacokinetic and pharmacodynamic properties.[10] The future of pyrazole-based medicinal chemistry remains bright, with ongoing research exploring new derivatives and therapeutic applications.[2] The adaptability of this scaffold ensures its continued relevance in the ongoing quest for novel and effective medicines.

Conclusion

From a serendipitous laboratory synthesis to a cornerstone of modern pharmacotherapy, the history of pyrazole-based compounds is a testament to the power of chemical exploration and rational drug design. The journey from broad-acting analgesics like Antipyrine to highly selective targeted therapies like Celecoxib mirrors the evolution of medicinal chemistry itself. The enduring legacy of the pyrazole scaffold lies in its remarkable versatility, which continues to inspire the development of new generations of life-changing medications. As researchers continue to unlock the full potential of this privileged structure, the next chapter in the history of pyrazole-based compounds promises to be as exciting and impactful as the last.

References

A Senior Application Scientist's Technical Guide to the Solubility of 5-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) or a synthetic intermediate is a critical physicochemical parameter that dictates its behavior in various stages of drug discovery and development, from synthesis and purification to formulation and bioavailability. This guide provides an in-depth technical overview of the solubility characteristics of 5-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid, a heterocyclic building block of interest in medicinal chemistry. In the absence of extensive published quantitative data, this document serves as a comprehensive manual, outlining the theoretical principles governing its solubility and providing detailed, field-proven experimental protocols for its empirical determination. We will explore the molecular attributes influencing solubility and present robust methodologies for researchers to accurately and reliably measure this crucial property in a range of organic solvents.

Introduction: The Central Role of Solubility

This compound (Figure 1) belongs to the pyrazole class of heterocyclic compounds, which are significant scaffolds in medicinal chemistry due to their wide range of biological activities.[1] As a functionalized building block, its utility in the synthesis of more complex molecules is often contingent on its solubility in reaction media. Furthermore, for any compound being considered for pharmaceutical development, solubility is a cornerstone of its druggability profile, directly impacting absorption, distribution, metabolism, and excretion (ADME) properties.

This guide is designed for researchers, chemists, and drug development professionals who require a deep understanding of how to approach the solubility assessment of this specific molecule. We will proceed from a theoretical analysis of its structure to practical, step-by-step experimental workflows.

Figure 1: Chemical Structure of this compound

Caption: Structure of this compound.

Theoretical Framework for Solubility

The principle of "like dissolves like" is a foundational concept in solubility, stating that substances with similar polarities are more likely to be soluble in one another. The solubility of this compound is governed by a balance of competing intermolecular forces, which are dictated by its specific structural features.

Key Molecular Attributes Influencing Solubility

The interplay of the following features determines the molecule's overall polarity and its ability to interact with solvent molecules.

G cluster_molecule This compound Molecule C₅H₅BrN₂O₂ Polarity Polar Groups (Carboxylic Acid, Pyrazole Nitrogens) Molecule->Polarity determines interaction with polar solvents H_Bonding Hydrogen Bonding (Donor: -COOH, Acceptor: N, C=O) Molecule->H_Bonding enables interaction with protic solvents NonPolar Non-Polar Groups (Bromo, Methyl, Pyrazole Ring C-H) Molecule->NonPolar contributes to solubility in non-polar solvents Crystal Crystal Lattice Energy (Solid-State Packing) Molecule->Crystal energy must be overcome by solvation

Caption: Key molecular features governing solubility.

  • Carboxylic Acid Group (-COOH): This is the most dominant polar feature. It can act as both a hydrogen bond donor (the -OH proton) and a hydrogen bond acceptor (the C=O oxygen and the -OH oxygen). Its presence strongly suggests favorable solubility in polar, protic solvents (e.g., alcohols) and polar, aprotic solvents that are good hydrogen bond acceptors (e.g., DMSO, DMF).

  • Pyrazole Ring: The heterocyclic ring itself possesses a dipole moment due to the presence of two nitrogen atoms. It contributes to the overall polarity of the molecule.

  • Methyl Group (-CH₃): This is a non-polar, lipophilic group that will slightly decrease solubility in highly polar solvents like water but may enhance it in less polar organic solvents.

  • Bromo Group (-Br): While electronegative, the bromo substituent is primarily considered lipophilic and increases the molecular size, which can negatively impact solubility in highly ordered solvent structures like water.

  • Predicted Physicochemical Properties:

    • pKa: The predicted pKa for the related 5-Bromo-1H-pyrazole-3-carboxylic acid is approximately 3.59.[2] This acidic nature means its solubility will be highly dependent on the pH in aqueous systems and can be greatly increased in basic solutions due to the formation of a highly polar carboxylate salt.

    • XLogP3: This value, a computed measure of lipophilicity, is 1.1 for the target compound.[3] This moderate value suggests a balance between hydrophilic and lipophilic character, indicating that it is unlikely to be highly soluble in very non-polar solvents like hexanes.

The Role of the Solid State

Experimental Determination of Thermodynamic Solubility

Thermodynamic or "equilibrium" solubility is the maximum concentration of a solute that can dissolve in a solvent at a specific temperature and pressure, when the system is at equilibrium.[6] The shake-flask method is the gold-standard for determining this value.

Overall Experimental Workflow

The process involves creating a saturated solution, separating the undissolved solid, and accurately measuring the concentration of the dissolved compound in the supernatant.

G start Start: Known mass of compound + known volume of solvent equilibrate Equilibration (e.g., Shake-Flask Method) 24-72h at constant temp. start->equilibrate separate Phase Separation (Centrifugation / Filtration) equilibrate->separate quantify Quantification of Solute in Supernatant separate->quantify hplc HPLC-UV quantify->hplc Preferred Method (High Sensitivity) gravimetric Gravimetric quantify->gravimetric Alternative Method (Lower Sensitivity) result Result: Solubility (e.g., mg/mL) hplc->result gravimetric->result

Caption: Workflow for thermodynamic solubility determination.

Protocol 1: Equilibrium Shake-Flask Method

This protocol describes the core procedure for achieving equilibrium. This self-validating system ensures an excess of solid is present, guaranteeing saturation.

Materials:

  • This compound (solid)

  • Selected organic solvents (e.g., Methanol, Acetonitrile, Ethyl Acetate, Toluene, Dimethyl Sulfoxide (DMSO))

  • Analytical balance

  • Glass vials with screw caps (e.g., 4 mL)

  • Orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C)

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

Procedure:

  • Preparation: Add an excess amount of solid this compound to a pre-weighed glass vial. An amount that is visibly in excess after dissolution is required; typically, 5-10 mg is a good starting point for a 1-2 mL solvent volume.

  • Solvent Addition: Accurately pipette a known volume (e.g., 1.0 mL) of the desired organic solvent into the vial.

  • Equilibration: Tightly cap the vial and place it on an orbital shaker or rotator. Allow the slurry to agitate for a sufficient time to reach equilibrium. A minimum of 24 hours is recommended, with 48-72 hours being preferable to ensure equilibrium is fully established.[6] Maintain a constant temperature throughout this period.

    • Causality Insight: Incomplete equilibration is a primary source of error, leading to an underestimation of solubility. The extended time allows for the dissolution and potential re-precipitation process to reach a stable state, especially for compounds with slow dissolution kinetics.

  • Phase Separation: After equilibration, remove the vials and let them stand for a short period to allow heavy solids to settle. To ensure complete removal of all undissolved solid, centrifugation (e.g., 10 minutes at 10,000 rpm) is highly recommended, followed by filtration of the supernatant through a 0.22 µm syringe filter.

    • Trustworthiness Check: The presence of any particulate matter in the analyzed sample will lead to a gross overestimation of solubility. The dual separation approach (centrifugation and filtration) provides a robust mechanism to ensure a true solution is being analyzed.

Protocol 2: Quantification by High-Performance Liquid Chromatography (HPLC-UV)

HPLC is the preferred method for quantification due to its high sensitivity, specificity, and accuracy.[4]

Instrumentation & Conditions (Example):

  • HPLC System: Agilent 1100/1200 series or equivalent with UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of Acetonitrile and water with 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by UV-Vis scan of the compound (likely in the 220-280 nm range).

  • Injection Volume: 10 µL.

Procedure:

  • Stock Solution Preparation: Accurately weigh a small amount (e.g., 10 mg) of the compound and dissolve it in a known volume (e.g., 10 mL) of a suitable solvent (e.g., Acetonitrile or DMSO) to create a stock solution of known concentration (e.g., 1 mg/mL).

  • Calibration Curve: Prepare a series of calibration standards (at least 5) by performing serial dilutions of the stock solution. The concentration range should bracket the expected solubility of the samples.

  • Sample Preparation: Take the clear filtrate obtained from Protocol 1 and dilute it with the mobile phase to a concentration that falls within the range of the calibration curve. The dilution factor must be accurately recorded.

  • Analysis: Inject the calibration standards and the diluted samples onto the HPLC system.

  • Calculation:

    • Plot a calibration curve of peak area versus concentration for the standards.

    • Determine the concentration of the diluted sample using its peak area and the calibration curve equation.

    • Calculate the original solubility in the saturated solution using the following formula: Solubility (mg/mL) = Concentration from HPLC (mg/mL) x Dilution Factor

Protocol 3: Quantification by Gravimetric Analysis

This method is simpler but less sensitive than HPLC and is suitable for compounds with relatively high solubility.[3][7]

Procedure:

  • Preparation: Pre-weigh a clean, dry evaporating dish on an analytical balance (W₁).

  • Sample Addition: Accurately pipette a known volume (e.g., 1.0 mL) of the clear filtrate from Protocol 1 into the pre-weighed dish. Weigh the dish with the solution (W₂).

  • Evaporation: Gently evaporate the solvent in a fume hood or using a rotary evaporator. For high-boiling solvents like DMSO, a vacuum oven at an elevated temperature will be necessary.

  • Drying: Dry the dish containing the solid residue to a constant weight in an oven (temperature should be below the compound's melting/decomposition point). Cool in a desiccator before each weighing.

  • Final Weighing: Weigh the dish with the dry residue (W₃).

  • Calculation:

    • Weight of Solute: W₄ = W₃ - W₁

    • Weight of Solvent: W₅ = W₂ - W₃

    • Solubility ( g/100 g solvent): (W₄ / W₅) x 100

Data Presentation and Interpretation

Quantitative solubility data should be presented in a clear, tabular format, specifying the solvent, temperature, and method of analysis.

Table 1: Solubility of this compound at 25°C

SolventClassificationPredicted Solubility RangeExperimental Value (mg/mL)Method
MethanolPolar ProticHighTo be determinedHPLC-UV
EthanolPolar ProticHighTo be determinedHPLC-UV
IsopropanolPolar ProticModerateTo be determinedHPLC-UV
AcetonitrilePolar AproticModerateTo be determinedHPLC-UV
Dimethyl Sulfoxide (DMSO)Polar AproticVery HighTo be determinedGravimetric
Ethyl AcetateModerately PolarLow to ModerateTo be determinedHPLC-UV
Dichloromethane (DCM)Non-PolarLowTo be determinedHPLC-UV
TolueneNon-PolarVery LowTo be determinedHPLC-UV
HexanesNon-PolarInsolubleTo be determinedHPLC-UV

Note: Predicted solubility is based on theoretical principles. The table is intended to be populated with data generated from the protocols described herein.

Interpretation:

  • High solubility in DMSO and alcohols would be expected due to strong hydrogen bonding interactions.

  • Moderate solubility in acetonitrile and ethyl acetate would reflect the balance of the molecule's polar and non-polar characteristics.

  • Very low solubility in toluene and hexanes would be anticipated due to the inability of these non-polar solvents to overcome the compound's crystal lattice energy and solvate its polar functional groups.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from analogous compounds suggests the following precautions:

  • Hazard Classification (Analog-Based): May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[8]

  • Handling: Use in a well-ventilated area or fume hood. Avoid breathing dust. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Storage: Store in a cool, dry place in a tightly sealed container.

Always consult a compound-specific SDS if available and perform a thorough risk assessment before handling any chemical.

Conclusion

This guide provides a comprehensive framework for understanding and determining the organic solvent solubility of this compound. By combining a theoretical understanding of its molecular structure with rigorous, well-controlled experimental protocols like the shake-flask method coupled with HPLC analysis, researchers can generate the accurate and reliable data essential for advancing their work in chemical synthesis and drug development.

References

Tautomeric Landscapes of 5-Bromo-1-methyl-1H-pyrazole Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

The phenomenon of tautomerism in heterocyclic compounds is a critical consideration in the fields of medicinal chemistry and drug development, profoundly influencing molecular properties such as binding affinities, solubility, and metabolic stability. This technical guide provides a comprehensive exploration of tautomerism in 5-bromo-1-methyl-1H-pyrazole derivatives. As the C1-position is methylated, the potential for annular tautomerism is precluded, shifting the focus to other tautomeric forms, primarily keto-enol tautomerism in derivatives bearing hydroxyl functionalities. This document will dissect the structural nuances, electronic effects of the 5-bromo substituent, and the state-of-the-art analytical and computational methodologies employed to characterize and quantify these tautomeric equilibria.

Introduction: The Significance of Tautomerism in Pyrazole Scaffolds

Pyrazoles are a privileged class of five-membered nitrogen-containing heterocycles that form the core of numerous biologically active compounds.[1][2] Their susceptibility to tautomerism, a form of constitutional isomerism involving the migration of a proton, is a key determinant of their chemical behavior and pharmacological activity.[3] In the specific case of 1-methyl-pyrazole derivatives, the methylation of the N1 position prevents the common annular tautomerism, where a proton shuttles between the two nitrogen atoms.[4] Consequently, for derivatives of 5-bromo-1-methyl-1H-pyrazole, the most pertinent form of tautomerism to consider is keto-enol tautomerism, which arises in derivatives possessing a hydroxyl group, typically at the C3 or C5 position, leading to the formation of pyrazolone structures.

This guide will provide an in-depth analysis of the potential keto-enol tautomerism in 5-bromo-1-methyl-1H-pyrazole derivatives, offering insights into the factors governing the equilibrium and the advanced techniques for its elucidation.

The Tautomeric Equilibrium: Keto-Enol Forms in 1-Methyl-Pyrazolones

For a 5-bromo-1-methyl-1H-pyrazole derivative to exhibit keto-enol tautomerism, it must possess a hydroxyl group, for instance at the C3 position. This gives rise to an equilibrium between the hydroxy (enol) form and the pyrazolone (keto) form.

tautomerism enol 5-Bromo-1-methyl-1H-pyrazol-3-ol (Enol Form) keto 5-Bromo-1-methyl-1,2-dihydro-3H-pyrazol-3-one (Keto Form) enol->keto Proton Transfer

Keto-enol tautomerism in a 5-bromo-1-methyl-3-hydroxypyrazole derivative.

The position of this equilibrium is dictated by a delicate balance of several factors, including the electronic effects of the substituents, the solvent, temperature, and the physical state (solid or solution).[3][5]

The Electronic Influence of the 5-Bromo Substituent

The bromine atom at the C5 position exerts a significant influence on the electronic distribution within the pyrazole ring, which in turn affects the relative stability of the tautomers. Bromine is an electronegative atom and thus exhibits a -I (negative inductive) effect, withdrawing electron density through the sigma bond network. Conversely, it possesses lone pairs of electrons that can be donated into the pyrazole's pi-system, resulting in a +M (positive mesomeric) effect.

In the context of keto-enol tautomerism, these competing effects can influence the acidity of the N-H proton in the keto form and the O-H proton in the enol form, as well as the overall stability of the conjugated systems. Computational studies on substituted pyrazoles have shown that electron-withdrawing groups can influence the preference for one tautomer over the other.[3] While specific data on 5-bromo-1-methyl-pyrazolones is scarce, it is plausible that the interplay of inductive and mesomeric effects of the bromine atom will modulate the tautomeric equilibrium.

Experimental Characterization of Tautomeric Forms

A multi-faceted approach employing various analytical techniques is essential for the unambiguous characterization of tautomeric forms and the quantification of their equilibrium.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for studying tautomerism in solution.[6] By analyzing the chemical shifts, coupling constants, and signal integrations in ¹H, ¹³C, and ¹⁵N NMR spectra, one can distinguish between the keto and enol forms and determine their relative abundance.

Key NMR Observables for Tautomer Identification:

NucleusKeto Form (Pyrazolone)Enol Form (Hydroxypyrazole)Rationale
¹H Signal for the proton at C4, typically a singlet or multiplet depending on substitution.Signal for the hydroxyl proton (OH), often broad and exchangeable with D₂O.The chemical environment of the C4 proton and the presence/absence of an OH proton are distinct.
¹³C Carbonyl carbon (C3=O) signal in the range of 160-180 ppm.Carbon bearing the hydroxyl group (C3-OH) signal at a more upfield position.The sp² carbonyl carbon is significantly deshielded compared to the sp² carbon attached to a hydroxyl group.
¹⁵N Two distinct nitrogen signals corresponding to the N1 and N2 atoms in the pyrazolone ring.Two distinct nitrogen signals with chemical shifts characteristic of a pyrazole ring.The electronic environment of the nitrogen atoms differs between the two tautomeric forms.

Protocol for Determining Tautomeric Ratio by ¹H NMR:

  • Sample Preparation: Dissolve a precisely weighed amount of the 5-bromo-1-methyl-1H-pyrazole derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it can influence the tautomeric equilibrium.[3]

  • Spectrum Acquisition: Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all protons, which is crucial for accurate integration.

  • Signal Identification: Identify the distinct signals corresponding to the keto and enol tautomers. For example, a well-resolved proton signal unique to each tautomer (e.g., the C4-H of the keto form vs. a specific proton in the enol form).

  • Integration: Carefully integrate the identified signals for both tautomers.

  • Calculation of Tautomeric Ratio: The molar ratio of the tautomers is directly proportional to the ratio of their integrated signal areas, normalized for the number of protons giving rise to each signal.

    KT = [Enol] / [Keto] = (IntegralEnol / nEnol) / (IntegralKeto / nKeto)

    Where n is the number of protons for the integrated signal.

nmr_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep Dissolve sample in deuterated solvent acq Acquire quantitative ¹H NMR spectrum prep->acq ident Identify tautomer-specific signals acq->ident integ Integrate signals ident->integ calc Calculate tautomeric ratio integ->calc

Workflow for NMR-based determination of tautomeric ratio.
Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction provides the definitive structure of a molecule in the solid state.[7] By analyzing the diffraction pattern of a high-quality crystal, the precise positions of all atoms can be determined, unequivocally identifying the tautomeric form present in the crystal lattice.

Protocol for Single-Crystal X-ray Diffraction:

  • Crystal Growth: The most critical and often challenging step is to grow single crystals of suitable size and quality. Common techniques include slow evaporation of a solvent, vapor diffusion, and liquid-liquid diffusion.[7]

  • Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction data are collected as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data are processed to solve the crystal structure, typically using direct methods or Patterson methods. The initial structural model is then refined to best fit the experimental data.

  • Structure Analysis: The final refined structure provides precise bond lengths, bond angles, and intermolecular interactions, confirming the tautomeric form.

xray_workflow cluster_crystal Crystallization cluster_data Data Collection cluster_structure Structure Determination growth Grow single crystals mount Mount crystal growth->mount collect Collect diffraction data mount->collect solve Solve and refine structure collect->solve analyze Analyze molecular structure solve->analyze

Workflow for X-ray crystallographic analysis of tautomers.
UV-Vis Spectroscopy

UV-Vis spectroscopy can be a valuable tool for studying tautomeric equilibria, especially when the tautomers have distinct chromophores that absorb at different wavelengths.[1] The keto and enol forms of pyrazolones often exhibit different absorption maxima. By analyzing the changes in the UV-Vis spectrum under different conditions (e.g., solvent polarity), qualitative and sometimes quantitative information about the tautomeric equilibrium can be obtained.[8]

Computational Modeling of Tautomeric Equilibria

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the relative stabilities of tautomers and for aiding in the interpretation of experimental data.[5][9]

Protocol for DFT Calculation of Tautomer Stability:

  • Structure Generation: Build the 3D structures of the possible tautomers (keto and enol forms) of the 5-bromo-1-methyl-1H-pyrazole derivative.

  • Geometry Optimization: Perform geometry optimization for each tautomer using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)).[5][10] Calculations should be performed for both the gas phase and in solution using a continuum solvation model (e.g., PCM) to account for solvent effects.

  • Frequency Calculation: Perform frequency calculations on the optimized geometries to confirm that they are true minima on the potential energy surface (no imaginary frequencies) and to obtain thermodynamic data (enthalpy and Gibbs free energy).

  • Energy Calculation: The relative stability of the tautomers is determined by comparing their Gibbs free energies (ΔG). The tautomer with the lower Gibbs free energy is the more stable form.

    ΔGtautomerization = Genol - Gketo

A negative ΔG indicates that the enol form is more stable, while a positive ΔG indicates that the keto form is favored.

Conclusion

The study of tautomerism in 5-bromo-1-methyl-1H-pyrazole derivatives is a nuanced endeavor that requires a synergistic approach combining high-resolution analytical techniques and robust computational methods. While the 1-methyl substituent precludes annular tautomerism, the potential for keto-enol tautomerism in hydroxylated derivatives presents a rich area for investigation. Understanding the subtle interplay of electronic effects from the 5-bromo substituent and the influence of the surrounding environment is paramount for predicting and controlling the tautomeric landscape. The methodologies and protocols outlined in this guide provide a solid framework for researchers to confidently navigate the complexities of tautomerism in these and related heterocyclic systems, ultimately aiding in the rational design of novel therapeutics and functional materials.

References

Methodological & Application

"synthesis of 5-bromo-1-methyl-1H-pyrazol-3-amine from carboxylic acid precursor"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Detailed Protocol for the Synthesis of 5-Bromo-1-methyl-1H-pyrazol-3-amine from a Carboxylic Acid Precursor

Authored by a Senior Application Scientist

Abstract

This document provides a comprehensive guide for the synthesis of 5-bromo-1-methyl-1H-pyrazol-3-amine, a crucial intermediate in the development of pharmaceutical agents, particularly phosphatidylinositol-3-kinase (PI3K) inhibitors[1]. The protocol details a robust and scalable synthetic route commencing from the corresponding carboxylic acid precursor, 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid. The core of this strategy revolves around a Curtius rearrangement, a reliable method for converting carboxylic acids to primary amines with the loss of one carbon atom[2][3][4][5][6]. This application note is intended for researchers, scientists, and professionals in drug development, offering not only a step-by-step protocol but also the scientific rationale behind the experimental choices.

Introduction

5-Bromo-1-methyl-1H-pyrazol-3-amine serves as a key building block in the synthesis of a variety of biologically active molecules[1]. Its structural features, including the substituted pyrazole ring, are found in numerous compounds investigated for therapeutic applications. The development of a simple, high-yield, and safe synthesis for this intermediate is therefore of significant interest. The following protocol outlines a method that avoids the use of highly toxic reagents and addresses the shortcomings of previous synthetic processes, such as expensive starting materials and operational difficulties[1].

Synthetic Strategy Overview

The primary synthetic route detailed herein transforms this compound into the target amine in a two-step sequence. The overall workflow is depicted in the diagram below. The key transformation is a Curtius rearrangement, which proceeds through an acyl azide intermediate to form an isocyanate, which is then trapped and subsequently hydrolyzed to yield the desired primary amine[3][6].

Synthetic_Workflow cluster_0 Synthesis of 5-bromo-1-methyl-1H-pyrazol-3-amine Start This compound Intermediate tert-butyl (5-bromo-1-methyl-1H-pyrazol-3-yl)carbamate Start->Intermediate Curtius Rearrangement (DPPA, t-BuOH) Product 5-bromo-1-methyl-1H-pyrazol-3-amine Intermediate->Product Hydrolysis (TFA)

Figure 1: Overall synthetic workflow for the preparation of 5-bromo-1-methyl-1H-pyrazol-3-amine from its carboxylic acid precursor.

Scientific Rationale and Mechanistic Insights

The Curtius Rearrangement: A Powerful Tool for Amine Synthesis

The Curtius rearrangement is a thermal or photochemical decomposition of an acyl azide to an isocyanate, with the loss of nitrogen gas[3]. This reaction is highly valued in organic synthesis for its tolerance of a wide range of functional groups and its predictable stereochemistry[2][5]. The isocyanate intermediate is a versatile species that can be reacted with various nucleophiles. In this protocol, tert-butanol is used to trap the isocyanate, forming a tert-butoxycarbonyl (Boc)-protected amine (a carbamate). The Boc protecting group is advantageous as it is stable under many reaction conditions but can be readily removed under acidic conditions.

The mechanism is believed to be a concerted process, avoiding the formation of a highly reactive nitrene intermediate[3]. This concerted pathway contributes to the high efficiency and clean nature of the reaction.

Curtius_Rearrangement_Mechanism cluster_1 Mechanism of the Curtius Rearrangement Carboxylic_Acid R-COOH (Carboxylic Acid) Acyl_Azide R-CON3 (Acyl Azide) Carboxylic_Acid->Acyl_Azide DPPA Isocyanate R-N=C=O (Isocyanate) Acyl_Azide->Isocyanate Heat, -N2 Carbamate R-NH-Boc (Boc-protected Amine) Isocyanate->Carbamate + t-BuOH Amine R-NH2 (Primary Amine) Carbamate->Amine Acidic Hydrolysis

Figure 2: Simplified mechanism of the Curtius rearrangement and subsequent formation of the primary amine.

Choice of Reagents
  • Diphenylphosphoryl azide (DPPA) : While the classical Curtius rearrangement involves the formation of an acyl azide from an acyl chloride and sodium azide, the use of DPPA allows for a one-pot conversion of the carboxylic acid to the acyl azide, which then rearranges in situ. This approach is often milder and more convenient.

  • tert-Butanol : Serves as both a solvent and a nucleophile to trap the isocyanate intermediate, forming the stable Boc-protected amine.

  • Trifluoroacetic acid (TFA) : A strong acid commonly used for the cleavage of Boc protecting groups. It is effective and can often be removed by evaporation.

Experimental Protocols

The following protocols are based on a reported synthesis and have been adapted for clarity and detail[1].

Materials and Reagents
ReagentAcronymSupplierPurity
This compound-Various>95%
tert-Butanolt-BuOHSigma-Aldrich>99%
Diphenylphosphoryl azideDPPASigma-Aldrich>97%
N,N-DimethylformamideDMFFisher ScientificAnhydrous
Trifluoroacetic acidTFASigma-Aldrich>99%
DichloromethaneDCMFisher ScientificACS Grade
Ethyl acetateEtOAcFisher ScientificACS Grade
Sodium sulfateNa2SO4Fisher ScientificAnhydrous
Saturated sodium carbonate solutionNa2CO3--
Protocol 1: Synthesis of tert-butyl (5-bromo-1-methyl-1H-pyrazol-3-yl)carbamate
  • To a solution of this compound (2.5 g, 12.3 mmol) in a mixture of N,N-dimethylformamide (18 mL) and tert-butanol (40 mL), add diphenylphosphoryl azide (DPPA) (3.56 g, 12.9 mmol).

  • Heat the reaction mixture to 100 °C and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and add water (30 mL).

  • Extract the aqueous mixture with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain tert-butyl (5-bromo-1-methyl-1H-pyrazol-3-yl)carbamate as a white solid (yield: 1.7 g, 50.4%).

Protocol 2: Synthesis of 5-bromo-1-methyl-1H-pyrazol-3-amine
  • Dissolve tert-butyl (5-bromo-1-methyl-1H-pyrazol-3-yl)carbamate (2.75 g, 10 mmol) in a 50% solution of trifluoroacetic acid in dichloromethane (15 mL).

  • Stir the reaction mixture at room temperature for 1 hour. Monitor the reaction by TLC.

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium carbonate.

  • Extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 5-bromo-1-methyl-1H-pyrazol-3-amine as a white solid (yield: 1.2 g, 68.6%).

Alternative Synthetic Approach: The Hofmann Rearrangement

An alternative to the Curtius rearrangement is the Hofmann rearrangement, which converts a primary amide to a primary amine with one fewer carbon atom[7][8][9]. This would require an additional step to convert the starting carboxylic acid into the corresponding primary carboxamide. The carboxamide is then treated with a reagent like bromine in the presence of a strong base[10].

Hofmann_Rearrangement_Workflow cluster_2 Alternative Synthesis via Hofmann Rearrangement Carboxylic_Acid This compound Amide 5-bromo-1-methyl-1H-pyrazole-3-carboxamide Carboxylic_Acid->Amide Amidation Product 5-bromo-1-methyl-1H-pyrazol-3-amine Amide->Product Hofmann Rearrangement (e.g., Br2, NaOH)

Figure 3: An alternative synthetic pathway using the Hofmann rearrangement.

While a viable alternative, the Hofmann rearrangement often requires strongly basic conditions, which may not be compatible with all substrates. The Curtius rearrangement, particularly when using DPPA, can often be performed under milder conditions.

Characterization

The final product, 5-bromo-1-methyl-1H-pyrazol-3-amine, can be characterized using standard analytical techniques. The reported 1H NMR data for the product is as follows: 1H NMR (CDCl3), δ: 5.66 (s, 1H), 3.70 (s, 3H)[1]. Further characterization by 13C NMR, mass spectrometry, and elemental analysis is recommended to confirm the structure and purity.

Safety Precautions

  • Diphenylphosphoryl azide (DPPA) is toxic and should be handled with care in a well-ventilated fume hood. Avoid contact with skin and eyes.

  • Trifluoroacetic acid (TFA) is corrosive and causes severe burns. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.

  • Dichloromethane (DCM) is a suspected carcinogen. All manipulations should be performed in a fume hood.

  • Standard laboratory safety practices should be followed at all times.

References

The Strategic Role of 5-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid in the Synthesis of Next-Generation Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Carboxamide Core in Modern Crop Protection

In the landscape of modern agriculture, the pyrazole carboxamide scaffold represents a cornerstone in the development of highly effective fungicides.[1] These compounds have demonstrated remarkable efficacy in controlling a broad spectrum of plant pathogens, thereby playing a crucial role in safeguarding global food security. The versatility of the pyrazole ring, with its multiple sites for substitution, allows for fine-tuning of the molecule's biological activity, selectivity, and physicochemical properties.[2] Among the key intermediates in the synthesis of these vital agrochemicals is 5-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid, a building block that provides a strategic entry point into this important class of fungicides.

This technical guide provides an in-depth exploration of the application of this compound in the synthesis of pyrazole carboxamide fungicides. We will delve into the mechanism of action of these compounds, present a detailed, field-proven protocol for a representative synthesis, and offer insights into the causality behind the experimental choices, empowering researchers and drug development professionals to leverage this key intermediate in their own discovery pipelines.

Mechanism of Action: Targeting the Fungal Powerhouse

Pyrazole carboxamide fungicides primarily act as Succinate Dehydrogenase Inhibitors (SDHIs).[3] The target enzyme, succinate dehydrogenase (SDH), also known as Complex II, is a critical component of the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle.[3] By binding to the ubiquinone-binding (Qp) site of the SDH enzyme, these fungicides effectively block the transfer of electrons from succinate to ubiquinone.[3] This disruption of the respiratory chain leads to a cascade of detrimental effects within the fungal cell, including the inhibition of ATP synthesis and the accumulation of reactive oxygen species (ROS), ultimately leading to fungal cell death.[3]

The high degree of conservation of the SDH enzyme across different fungal species contributes to the broad-spectrum activity of this class of fungicides.[4] However, this conservation also extends to other organisms, prompting ongoing research into the selectivity and potential off-target effects of SDHI fungicides.[4]

SDHI_Mechanism_of_Action cluster_mitochondrion Mitochondrial Inner Membrane cluster_tca TCA Cycle Complex_I Complex I Complex_III Complex III Complex_I->Complex_III e- Complex_II Complex II (SDH) Complex_II->Complex_III e- Complex_IV Complex IV Complex_III->Complex_IV e- ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase H+ gradient ATP ATP ATP_Synthase->ATP Produces Succinate Succinate Fumarate Fumarate Succinate->Fumarate SDH Fungicide Pyrazole Carboxamide Fungicide Fungicide->Complex_II Inhibits Synthesis_Workflow Start 5-Bromo-1-methyl-1H-pyrazole- 3-carboxylic acid Step1 Step 1: Acid Chloride Formation (SOCl₂, Toluene, Reflux) Start->Step1 Intermediate 5-Bromo-1-methyl-1H-pyrazole- 3-carbonyl chloride Step1->Intermediate Step2 Step 2: Amide Coupling (2-methylaniline, Triethylamine, DCM) Intermediate->Step2 Product N-(2-methylphenyl)-5-bromo- 1-methyl-1H-pyrazole-3-carboxamide Step2->Product Purification Purification (Recrystallization or Chromatography) Product->Purification Final_Product Pure Product Purification->Final_Product

References

Protocol for the Regioselective N-Methylation of 5-bromo-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The N-methylation of unsymmetrically substituted pyrazoles is a foundational transformation in synthetic chemistry, yet it is frequently complicated by a lack of regioselectivity, yielding mixtures of N1 and N2 isomers that are often challenging to separate.[1] This application note provides a comprehensive guide to the N-methylation of 5-bromo-1H-pyrazole-3-carboxylic acid, a key building block in pharmaceutical and agrochemical research.[2] We will dissect the underlying chemical principles governing regioselectivity and present a robust, field-proven protocol that prioritizes the isolation of the desired N1-methylated regioisomer, 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid.[3] The protocol employs a strategic esterification-methylation-hydrolysis sequence to circumvent challenges associated with the free carboxylic acid and facilitate isomer separation. Detailed methodologies for synthesis, purification, and unambiguous characterization of the regioisomers are provided.

Introduction: The Challenge of Pyrazole N-Alkylation

The pyrazole nucleus is a privileged scaffold in medicinal chemistry and drug design.[4][5] N-methylation of this ring system is a common strategy to modulate a compound's physicochemical properties, such as solubility, metabolic stability, and target binding affinity. However, the inherent tautomerism of NH-pyrazoles and the similar nucleophilicity of the two ring nitrogen atoms present a significant synthetic hurdle.[1][5]

Direct methylation of an unsymmetrical pyrazole like 5-bromo-1H-pyrazole-3-carboxylic acid with traditional reagents such as methyl iodide or dimethyl sulfate typically results in a mixture of two regioisomers: the N1 and N2 methylated products. The ratio of these isomers is influenced by a delicate interplay of steric hindrance, electronic effects of the substituents, and reaction conditions (solvent, base, temperature).[1][6]

Figure 1: The two possible regioisomeric products from the N-methylation of the starting material.

Achieving high regioselectivity is paramount for efficient synthesis and downstream applications. This guide outlines a strategic approach to selectively synthesize the N1 isomer.

Strategic Approach: Ester Protection to Control Reactivity and Aid Purification

Direct methylation of 5-bromo-1H-pyrazole-3-carboxylic acid is complicated by the presence of two acidic protons (the pyrazole N-H and the carboxylic acid O-H). A more robust and controllable strategy involves a three-stage process:

  • Esterification: The carboxylic acid is first protected as a methyl ester. This step prevents side reactions and renders the molecule less polar, which is advantageous for subsequent purification.

  • N-Methylation: The resulting methyl ester is then subjected to N-methylation. While this step may still produce a mixture of regioisomers, the ester products are significantly easier to separate via standard silica gel chromatography than their carboxylic acid counterparts.[1]

  • Selective Hydrolysis: Once the desired N1-methylated ester isomer is isolated, the methyl ester is hydrolyzed to yield the final target compound, this compound.

Figure 2: Recommended multi-step workflow for the regioselective synthesis.

Detailed Experimental Protocols

This section provides step-by-step procedures for the synthesis of this compound.

Protocol 1: Esterification of Starting Material

Objective: To synthesize Methyl 5-bromo-1H-pyrazole-3-carboxylate.

Materials:

  • 5-bromo-1H-pyrazole-3-carboxylic acid

  • Methanol (MeOH), anhydrous

  • Thionyl chloride (SOCl₂)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, ice bath

Procedure:

  • Suspend 5-bromo-1H-pyrazole-3-carboxylic acid (1.0 eq) in anhydrous methanol (approx. 10 mL per gram of starting material) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.5 eq) dropwise to the stirred suspension. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Carefully neutralize the residue by adding saturated NaHCO₃ solution until effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude methyl ester, which can often be used in the next step without further purification.

Protocol 2: N-Methylation and Isomer Separation

Objective: To synthesize and separate the N1 and N2 methylated pyrazole esters.

Materials:

  • Methyl 5-bromo-1H-pyrazole-3-carboxylate

  • Potassium carbonate (K₂CO₃), anhydrous

  • Methyl iodide (MeI)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Deionized water

  • Silica gel for column chromatography

  • Eluent system (e.g., Hexanes/Ethyl Acetate gradient)

Procedure:

  • Dissolve the crude Methyl 5-bromo-1H-pyrazole-3-carboxylate (1.0 eq) in anhydrous DMF in a round-bottom flask.

  • Add anhydrous potassium carbonate (2.0 eq) to the solution.

  • Add methyl iodide (1.2 eq) dropwise to the stirred suspension. Caution: Methyl iodide is toxic and a suspected carcinogen. Handle with appropriate personal protective equipment in a fume hood.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into a separatory funnel containing deionized water and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash thoroughly with water (to remove DMF) and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography.[1][7] Use a gradient eluent system (e.g., starting from 95:5 Hexanes:EtOAc and gradually increasing the polarity) to separate the two regioisomers. The isomers can be visualized on TLC plates using UV light. Collect and concentrate the fractions corresponding to each isomer.

Protocol 3: Hydrolysis of the N1-Isomer

Objective: To synthesize the final product, this compound.

Materials:

  • Isolated Methyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate (N1-isomer)

  • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF) / Water solvent mixture

  • Hydrochloric acid (HCl), 1M solution

  • Ethyl acetate (EtOAc)

Procedure:

  • Dissolve the purified N1-ester isomer (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add NaOH (2.0-3.0 eq) and stir the mixture at room temperature until the reaction is complete (monitor by TLC, observing the disappearance of the starting ester).

  • Remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH ~2-3 by the slow addition of 1M HCl. A precipitate should form.

  • Extract the acidified mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure this compound as a solid.

Characterization and Data Interpretation

Unambiguous identification of the N1 and N2 isomers is critical.[4] Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D techniques like NOESY, is the most definitive method.

Technique N1-Isomer (5-bromo-1-methyl) N2-Isomer (3-bromo-1-methyl) Rationale for Distinction
¹H NMR N-CH₃ singlet; Pyrazole C4-H singlet.N-CH₃ singlet; Pyrazole C4-H singlet.Chemical shifts of the N-CH₃ and C4-H protons will differ slightly but may not be sufficient for definitive assignment alone.
¹³C NMR Distinct signals for all 5 carbons.Distinct signals for all 5 carbons.Chemical shifts will differ due to the different electronic environment of the carbons.
NOESY Key Diagnostic: A cross-peak will be observed between the N-CH₃ protons and the pyrazole C4-H proton.No cross-peak will be observed between the N-CH₃ protons and the pyrazole C4-H proton.In the N1-isomer, the methyl group is spatially close to the C4 proton, resulting in a Nuclear Overhauser Effect (NOE). This is not the case for the N2-isomer.[4][7]
HMBC Correlation between N-CH₃ protons and pyrazole C5 (bearing Br) and C2.Correlation between N-CH₃ protons and pyrazole C3 (bearing Br) and C5.Confirms the connectivity of the methyl group to the specific nitrogen atom.[4]
LC-MS Confirms molecular weight (M+H)⁺.Confirms molecular weight (M+H)⁺.Both isomers will have the same mass. Retention times will differ.

Troubleshooting

Problem Potential Cause Recommended Solution
Low Yield in Esterification Incomplete reaction; Hydrolysis of SOCl₂.Ensure anhydrous conditions. Increase reflux time or add a second portion of SOCl₂.
Poor Regioselectivity in N-Methylation Standard conditions with MeI often give poor selectivity.[1]For higher N1 selectivity, consider advanced methods like using sterically hindered α-halomethylsilanes as masked methylating agents.[8][9]
Difficult Isomer Separation Isomers have similar polarity.Adjust the eluent system for column chromatography; try different solvent systems (e.g., Dichloromethane/Methanol). Consider using a different stationary phase like alumina.[1]
Incomplete Hydrolysis Insufficient base or reaction time.Increase the amount of NaOH/LiOH or extend the reaction time. Gentle heating may be required.
Product Loss During Workup The final carboxylic acid may have some water solubility.Minimize the volume of aqueous washes. Perform back-extraction of the aqueous layers with ethyl acetate.[1]

Conclusion

The N-methylation of 5-bromo-1H-pyrazole-3-carboxylic acid presents a classic regioselectivity challenge. The detailed three-stage protocol described herein—esterification, N-methylation with chromatographic separation of isomers, and selective hydrolysis—provides a reliable and scalable pathway to the desired this compound isomer. By leveraging a strategic protecting group approach and definitive analytical techniques such as 2D NMR, researchers can confidently synthesize and characterize this valuable chemical intermediate for applications in drug discovery and development.

References

Application Notes & Protocols: The Synthesis and Utility of 5-Bromo-1-methyl-1H-pyrazole-3-carboxylic Acid in the Context of Chlorantraniliprole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 5-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid, a key heterocyclic building block. We will detail its synthesis through validated protocols and critically evaluate its role as a potential intermediate in the manufacturing of chlorantraniliprole, a leading anthranilic diamide insecticide. This document is intended for researchers, process chemists, and professionals in agrochemical development.

Introduction: The Synthetic Landscape of Chlorantraniliprole

Chlorantraniliprole is a potent insecticide that functions by activating insect ryanodine receptors, leading to uncontrolled calcium release and paralysis.[1] Its commercial success has driven extensive research into optimizing its synthesis for cost-effectiveness and high yield.[2][3]

The industrial synthesis of chlorantraniliprole is a convergent process, meaning two complex intermediates are synthesized separately before being joined in a final coupling step.[4][5] The two primary building blocks are:

  • An Anthranilamide Moiety: 2-amino-5-chloro-N,3-dimethylbenzamide.

  • A Pyrazole Carboxylic Acid Moiety: 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid.[4][6]

The final step involves forming an amide bond between these two intermediates.[1] While various pyrazole derivatives can be synthesized, the specific structure of the pyrazole carboxylic acid is critical to the final product's efficacy. This guide focuses on the synthesis of a related, yet distinct, pyrazole intermediate, this compound, and discusses its potential applications.

G cluster_0 Intermediate 1 Synthesis cluster_1 Intermediate 2 Synthesis A 2-Nitro-3-methylbenzoic Acid B 2-Amino-5-chloro- N,3-dimethylbenzamide A->B Multi-step process (reduction, chlorination, amidation) E Chlorantraniliprole B->E Amide Coupling C 2,3-Dichloropyridine D 3-Bromo-1-(3-chloro-2-pyridinyl) -1H-pyrazole-5-carboxylic acid C->D Multi-step process (hydrazinolysis, cyclization, bromination) D->E caption Fig 1: Convergent Synthesis of Chlorantraniliprole.

Fig 1: Convergent Synthesis of Chlorantraniliprole.

Synthesis of this compound

While not the direct industrial precursor to commercial chlorantraniliprole, this compound is a valuable intermediate for creating structural analogues and other novel compounds. Its synthesis involves a logical sequence of cyclization, bromination, and hydrolysis. The following protocol is adapted from established patent literature.[7]

Causality of the Synthetic Strategy:

  • Step 1: Cyclization: The synthesis begins by constructing the pyrazole ring. The reaction between diethyl butynedioate (an electrophilic alkyne) and methylhydrazine (a dinucleophile) is a classic method for forming substituted pyrazoles. The methyl group from methylhydrazine becomes the N1-substituent.

  • Step 2: Bromination: The resulting 5-hydroxy-pyrazole ester is then brominated. Phosphorus oxybromide (POBr₃) is an effective reagent for converting the enolic hydroxyl group on the pyrazole ring to a bromine atom, a key functional handle for subsequent reactions.[4][8]

  • Step 3: Hydrolysis: The final step is a standard ester hydrolysis using a base like sodium hydroxide to yield the target carboxylic acid. This is necessary to enable future amide coupling reactions.

G A Diethyl Butynedioate + Methylhydrazine B 5-Hydroxy-1-methyl-1H-pyrazole -3-carboxylic acid ethyl ester A->B Condensation/ Cyclization C 5-Bromo-1-methyl-1H-pyrazole -3-carboxylic acid ethyl ester B->C Bromination (POBr₃) D 5-Bromo-1-methyl-1H-pyrazole -3-carboxylic acid C->D Hydrolysis (NaOH) caption Fig 2: Synthetic Pathway to the Target Intermediate.

Fig 2: Synthetic Pathway to the Target Intermediate.
Protocol 1: Laboratory Scale Synthesis

This protocol outlines the multi-step synthesis of this compound.

Materials and Reagents

Reagent CAS Number Molar Mass ( g/mol ) Notes
Diethyl butynedioate 762-21-0 170.16 Starting material
Methylhydrazine 60-34-4 46.07 Reagent
Phosphorus oxybromide (POBr₃) 7789-59-5 286.69 Brominating agent
Sodium Hydroxide (NaOH) 1310-73-2 40.00 Base for hydrolysis
Acetonitrile 75-05-8 41.05 Solvent
Ethanol 64-17-5 46.07 Solvent
Ethyl Acetate 141-78-6 88.11 Extraction solvent

| Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | For acidification |

Step-by-Step Methodology:

Part A: Synthesis of 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester

  • To a solution of diethyl butynedioate in ethanol, add methylhydrazine dropwise at room temperature.

  • Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture and remove the solvent under reduced pressure to obtain the crude product, which can be carried forward or purified by column chromatography.

Part B: Synthesis of this compound ethyl ester

  • Dissolve the crude product from Part A in acetonitrile.

  • Add phosphorus oxybromide (POBr₃) portion-wise, controlling any exotherm.

  • Heat the mixture to reflux for several hours, again monitoring by TLC.[7]

  • Work-up: After cooling, carefully pour the reaction mixture into a pre-cooled saturated sodium carbonate solution to neutralize the acid and quench excess reagent.

  • Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield the brominated ester.[7]

Part C: Hydrolysis to this compound

  • Dissolve the brominated ester from Part B in an ethanol/water mixture.

  • Add a solution of sodium hydroxide and stir at room temperature until the hydrolysis is complete (monitored by TLC).

  • Remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and acidify to a pH of ~2-3 with concentrated HCl.

  • The product will precipitate as a solid. Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain the final product, this compound.

The Role of Pyrazole Intermediates in Chlorantraniliprole Synthesis

As established, the industrial synthesis of chlorantraniliprole relies on 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid .[4][6][9] A critical comparison reveals the structural differences with the compound synthesized in this guide:

FeatureIndustrial IntermediateSubject of this Guide
IUPAC Name 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acidThis compound
N1-Substituent 3-chloro-2-pyridinylMethyl
Bromine Position C3C5
Carboxylic Acid Position C5C3

These differences are significant and mean that this compound cannot be directly substituted into the standard chlorantraniliprole synthesis workflow. Its use would require a completely different synthetic strategy or would result in a structurally distinct analogue.

Protocol 2: The Standard Final Amide Coupling (Reference Protocol)

To provide a complete picture for researchers, we present the widely-used protocol for the final step in chlorantraniliprole synthesis. This involves coupling the two primary industrial intermediates.[4][8][10]

Workflow Rationale: The carboxylic acid is not reactive enough to form an amide bond directly. Therefore, it must first be "activated". A common and cost-effective method is to convert it into a mixed anhydride in situ using methanesulfonyl chloride.[4] This highly reactive intermediate is then immediately treated with the amine to form the final product.

G A Combine Intermediates 1 & 2 in Acetonitrile with Base (e.g., 3-methylpyridine) B Cool Reaction Mixture to -5 to 0 °C (Ice-Salt Bath) A->B C Activate Carboxylic Acid: Slowly add Methanesulfonyl Chloride (Maintain Temperature) B->C D Stir for 15-30 min (Allow for complete activation) C->D E Reaction Completion (Monitor by HPLC/TLC) D->E F Quench Reaction (e.g., with water) E->F G Isolate Crude Product (Filtration) F->G H Purify Product (Recrystallization) G->H caption Fig 3: Workflow for the Final Amide Coupling Step.

Fig 3: Workflow for the Final Amide Coupling Step.

Step-by-Step Methodology:

  • Reaction Setup: In a dry reaction vessel under an inert atmosphere, suspend 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid (1.0 eq) and 2-amino-5-chloro-N,3-dimethylbenzamide (1.0 eq) in acetonitrile.

  • Add a suitable base, such as 3-methylpyridine (2.0-2.5 eq), to the mixture.

  • Activation: Cool the slurry to between -5 °C and 0 °C using an ice-salt bath.

  • Slowly add a solution of methanesulfonyl chloride (1.1-1.2 eq) in acetonitrile dropwise, ensuring the internal temperature does not exceed 0 °C.[4][11]

  • Coupling: Stir the mixture at this temperature for approximately 15-30 minutes after the addition is complete. Allow the reaction to warm to room temperature and stir until completion, as determined by HPLC analysis.

  • Isolation and Purification: Upon completion, the reaction is typically quenched by the addition of water, which precipitates the crude chlorantraniliprole. The solid is collected by filtration, washed with water, and then purified, often by recrystallization from a suitable solvent like isopropanol, to yield the final product with high purity.[4]

Conclusion

This compound is a versatile heterocyclic intermediate whose synthesis is achievable through a robust and scalable multi-step process. While it is not a direct precursor in the established industrial synthesis of chlorantraniliprole due to significant structural differences, the protocols detailed herein provide a valuable resource for its preparation. Understanding its synthesis, alongside the standard manufacturing protocols for chlorantraniliprole, equips researchers with the foundational knowledge to explore novel structural analogues, develop alternative synthetic routes, and innovate within the broader field of agrochemical development.

References

Application Notes and Protocols for the Synthesis of Pyrazole-Based Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Prominence of the Pyrazole Scaffold in Enzyme Inhibition

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow it to serve as an excellent pharmacophore, capable of engaging in various interactions with biological targets. This has led to the development of a multitude of pyrazole-containing compounds with a wide array of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1][2][3]

A significant class of these bioactive molecules are pyrazole-based enzyme inhibitors. By selectively binding to the active site or allosteric sites of enzymes, these compounds can modulate their activity, thereby correcting pathological pathways. Notable examples include Celecoxib, a selective inhibitor of cyclooxygenase-2 (COX-2) used to treat inflammation and pain, and a growing number of inhibitors targeting Janus kinases (JAKs) and poly(ADP-ribose) polymerase (PARP) for cancer therapy.[4][5][6][7]

This guide provides a detailed experimental procedure for the synthesis of a representative pyrazole-based enzyme inhibitor, focusing on the widely utilized Knorr pyrazole synthesis. It is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step protocol but also the underlying chemical principles and practical insights for successful synthesis, purification, and characterization.

Core Synthetic Strategy: The Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis, first reported by Ludwig Knorr in 1883, remains a cornerstone for constructing the pyrazole ring.[8][9] The reaction involves the condensation of a 1,3-dicarbonyl compound (or a functional equivalent like a β-ketoester) with a hydrazine derivative.[10][11][12] The versatility of this method allows for the introduction of diverse substituents on the pyrazole core, enabling fine-tuning of the inhibitor's potency and selectivity.

The general mechanism, typically acid-catalyzed, proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and subsequent dehydration to yield the stable aromatic pyrazole ring.[8][12][13] A critical consideration, especially with unsymmetrical 1,3-dicarbonyl compounds, is regioselectivity, which can be influenced by the steric and electronic properties of the reactants and the reaction conditions.[8]

Experimental Protocol: Synthesis of a Celecoxib Analog

This protocol details the synthesis of a celecoxib analog, a selective COX-2 inhibitor, adapted from established literature procedures.[14][15][16] The synthesis involves the condensation of a substituted 1,3-diketone with a substituted phenylhydrazine.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione≥98%Commercially AvailableKey 1,3-dicarbonyl starting material.
4-Sulfonamidophenylhydrazine hydrochloride≥97%Commercially AvailableHydrazine derivative.
Glacial Acetic AcidACS GradeStandard SupplierAcid catalyst.
Ethanol (Absolute)ACS GradeStandard SupplierReaction solvent.
Ethyl AcetateACS GradeStandard SupplierFor extraction and chromatography.
HexaneACS GradeStandard SupplierFor chromatography.
Deionized WaterN/AIn-houseFor workup.
Anhydrous Sodium SulfateACS GradeStandard SupplierDrying agent.
Thin Layer Chromatography (TLC) PlatesSilica Gel 60 F254Standard SupplierFor reaction monitoring.
Silica Gel for Column Chromatography230-400 meshStandard SupplierFor purification.
Step-by-Step Synthesis Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione (1.0 eq) and 4-sulfonamidophenylhydrazine hydrochloride (1.1 eq).

  • Solvent and Catalyst Addition: Add absolute ethanol (20 mL) to the flask, followed by the dropwise addition of glacial acetic acid (0.5 mL) to catalyze the reaction.[12]

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 80-85 °C) with continuous stirring.

  • Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate in hexane.[12] The reaction is typically complete within 2-4 hours, indicated by the consumption of the limiting starting material.

  • Workup and Extraction:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Pour the cooled reaction mixture into a separatory funnel containing deionized water (50 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

    • Combine the organic layers and wash with brine (2 x 20 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product is purified by flash column chromatography on silica gel.

    • Prepare the column using a slurry of silica gel in hexane.

    • Load the crude product onto the column and elute with a gradient of ethyl acetate in hexane (starting from 10% ethyl acetate and gradually increasing to 30%).

    • Collect the fractions containing the desired product (identified by TLC) and concentrate under reduced pressure to yield the purified pyrazole derivative as a solid.

Visualizing the Workflow

The following diagram illustrates the key steps in the synthesis and purification process.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Workup & Extraction cluster_purification Purification Reactants 1. Combine Reactants (Diketone & Hydrazine) Solvent 2. Add Solvent & Catalyst (Ethanol, Acetic Acid) Reactants->Solvent Reflux 3. Heat to Reflux (80-85°C, 2-4h) Solvent->Reflux Monitoring 4. Monitor via TLC Reflux->Monitoring Cooling 5. Cool to RT Monitoring->Cooling Extraction 6. Water & Ethyl Acetate Extraction Cooling->Extraction Drying 7. Dry & Concentrate Extraction->Drying Column 8. Column Chromatography (Silica, Hexane/EtOAc) Drying->Column Isolation 9. Isolate Pure Product Column->Isolation

Caption: General workflow for the synthesis and purification of the pyrazole-based inhibitor.

Characterization of the Synthesized Inhibitor

Accurate characterization is crucial to confirm the identity, purity, and structure of the synthesized compound.[17][18][19]

Spectroscopic Data
TechniqueExpected Observations
¹H NMR Signals corresponding to the aromatic protons on the phenyl and pyrazole rings, the methyl group protons, and the sulfonamide protons. Chemical shifts and coupling constants will be indicative of the final structure.[17][20]
¹³C NMR Resonances for all unique carbon atoms in the molecule, including the trifluoromethyl group, the pyrazole ring carbons, and the aromatic carbons.[2][17]
Mass Spec (HRMS) The high-resolution mass spectrum will show the molecular ion peak corresponding to the exact mass of the synthesized compound, confirming its elemental composition.[2][20]
FT-IR Characteristic absorption bands for N-H stretching (sulfonamide), C=N stretching (pyrazole ring), and S=O stretching (sulfonamide).[2][16]

Troubleshooting Common Issues

IssuePotential CauseRecommended Solution
Low Reaction Yield Incomplete reaction; side product formation; loss during workup.Ensure anhydrous conditions. Optimize reaction time and temperature. Perform extractions carefully to minimize loss.
"Oiling Out" during Crystallization Compound precipitating above its melting point; impure product.Use a seed crystal; cool the solution more slowly; try a different solvent system for recrystallization.[21]
Difficulty in Purification Co-eluting impurities.Adjust the polarity of the mobile phase for column chromatography; consider recrystallization before or after chromatography.[21][22]

Conclusion

The synthesis of pyrazole-based enzyme inhibitors is a well-established and versatile process, with the Knorr synthesis being a particularly powerful tool. By carefully controlling reaction conditions and employing robust purification and characterization techniques, researchers can efficiently generate novel inhibitor candidates for drug discovery programs. The protocol and insights provided in this guide serve as a solid foundation for the successful synthesis and evaluation of these important therapeutic agents.

References

Application Notes and Protocols for the Use of 5-Bromo-1-methyl-1H-pyrazole-3-carboxylic Acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Heterocyclic Building Block

5-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid is a key heterocyclic building block in medicinal chemistry and drug development. Its strategic functionalization—a bromine atom ripe for cross-coupling, a carboxylic acid for amide bond formation or further derivatization, and a methylated pyrazole core, a common motif in bioactive molecules—makes it a highly valuable intermediate in the synthesis of complex molecular architectures. This guide provides an in-depth exploration of its application in palladium-catalyzed cross-coupling reactions, offering detailed protocols and the scientific rationale behind the experimental design.

The pyrazole moiety is a well-established pharmacophore present in numerous approved drugs, valued for its metabolic stability and ability to participate in hydrogen bonding. The ability to selectively functionalize the C5 position through cross-coupling reactions opens a gateway to a vast chemical space for the development of novel therapeutic agents.

Core Concept: The Palladium-Catalyzed Cross-Coupling Cycle

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[1][2] These reactions generally proceed through a common catalytic cycle, which is crucial to understand for troubleshooting and optimization.

Palladium Catalytic Cycle Pd0 Pd(0)L_n PdII_oxidative R-Pd(II)L_n-X Pd0->PdII_oxidative Oxidative Addition (R-X) PdII_transmetalation R-Pd(II)L_n-R' PdII_oxidative->PdII_transmetalation Transmetalation (R'-M) PdII_transmetalation->Pd0 Reductive Elimination Product R-R' PdII_transmetalation->Product

Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

The cycle initiates with the oxidative addition of an organic halide (in our case, the bromo-pyrazole) to a palladium(0) complex. This is followed by transmetalation , where an organometallic reagent transfers its organic group to the palladium center. The cycle concludes with reductive elimination , which forms the new carbon-carbon or carbon-heteroatom bond and regenerates the active palladium(0) catalyst.[1][3][4]

The Challenge of the Free Carboxylic Acid

A key consideration when using this compound is the presence of the free carboxylic acid. This functional group can potentially interfere with the catalytic cycle in several ways:

  • Reaction with the Base: The acidic proton of the carboxylic acid will react with the base required for the coupling reaction, necessitating the use of additional equivalents of base.[3]

  • Catalyst Inhibition: The resulting carboxylate can coordinate to the palladium center, potentially deactivating the catalyst or hindering the formation of the active catalytic species.[5]

  • Solubility Issues: The formation of a carboxylate salt can significantly alter the solubility of the starting material, potentially leading to a heterogeneous reaction mixture and reduced reaction rates.[3]

To circumvent these issues, two primary strategies can be employed:

  • Direct Coupling with Excess Base: Proceeding with the free acid and using a sufficient excess of a suitable base. This is the most step-economical approach but may require careful optimization of reaction conditions.

  • Protection of the Carboxylic Acid: Converting the carboxylic acid to an ester (e.g., a methyl or ethyl ester) prior to the cross-coupling reaction. The ester can then be hydrolyzed back to the carboxylic acid in a subsequent step. This strategy often leads to cleaner reactions and higher yields, as esters are generally more compatible with cross-coupling conditions.[6]

This guide will provide protocols for both approaches where applicable.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is one of the most widely used cross-coupling methods for the formation of C(sp²)-C(sp²) bonds, owing to the mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[7][8][9][10]

Protocol 1: Suzuki-Miyaura Coupling of the Methyl Ester Derivative

This protocol is based on established procedures for similar heterocyclic systems and is the recommended starting point for achieving high yields and clean reaction profiles.[6]

Step 1: Esterification of this compound

A straightforward esterification using methanol and a catalytic amount of acid will yield the methyl ester.

Step 2: Suzuki-Miyaura Coupling

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A Combine pyrazole ester, boronic acid, base, and solvent in a flask. B Degas the mixture (e.g., Ar bubbling). A->B C Add Pd catalyst and ligand. B->C D Heat the reaction (e.g., 80-100 °C). C->D E Monitor progress by TLC or LC-MS. D->E F Cool to RT, dilute with EtOAc and water. E->F G Separate layers, extract aqueous phase. F->G H Dry organic phase, concentrate. G->H I Purify by column chromatography. H->I

Figure 2: Workflow for the Suzuki-Miyaura coupling reaction.

Materials:

  • Methyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate

  • Aryl- or heteroarylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents)

  • Solvent (e.g., 1,4-dioxane/water mixture, typically 4:1)

Procedure:

  • To a reaction vessel, add the methyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate, the boronic acid, and the base.

  • Add the solvent mixture.

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Under a positive pressure of inert gas, add the palladium catalyst.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 3: Saponification (Hydrolysis of the Ester)

The resulting ester can be readily hydrolyzed to the desired carboxylic acid using standard conditions (e.g., LiOH in THF/water).

Parameter Condition Rationale
Catalyst Pd(dppf)Cl₂, Pd(PPh₃)₄These are common and effective catalysts for Suzuki couplings of (hetero)aryl bromides.[6]
Base K₂CO₃, Cs₂CO₃Carbonates are effective bases for activating the boronic acid for transmetalation.[10]
Solvent Dioxane/H₂O, DME/H₂OThe aqueous mixture helps to dissolve the base and facilitates the reaction.[11]
Temperature 80-100 °CProvides sufficient thermal energy for the reaction to proceed at a reasonable rate.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. This reaction is invaluable for introducing alkynyl functionalities, which can serve as handles for further transformations or as key components of conjugated systems.[4][12][13][14]

Protocol 2: Sonogashira Coupling with the Esterified Pyrazole

Due to the use of an amine base, which would react with the free carboxylic acid, protection as an ester is highly recommended for the Sonogashira coupling.

Materials:

  • Methyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate

  • Terminal alkyne (1.2-1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-3 mol%)

  • Copper(I) iodide (CuI, 4-6 mol%)

  • Amine base (e.g., triethylamine or diisopropylethylamine, 2-3 equivalents)

  • Solvent (e.g., THF or DMF, anhydrous)

Procedure:

  • To a dry reaction flask under an inert atmosphere, add the methyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate, the palladium catalyst, and CuI.

  • Add the anhydrous solvent and the amine base.

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the terminal alkyne dropwise.

  • The reaction can be run at room temperature or heated (typically to 50-80 °C) to increase the rate. Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite, washing with the reaction solvent.

  • Concentrate the filtrate and purify the residue by column chromatography.

Parameter Condition Rationale
Catalyst Pd(PPh₃)₂Cl₂, CuIThis is the classic catalyst system for Sonogashira coupling.[4][12][13]
Base Et₃N, DIPEAThe amine base deprotonates the terminal alkyne to form the copper acetylide, the active nucleophile in the reaction.[14]
Solvent THF, DMFAnhydrous polar aprotic solvents are typically used to ensure solubility of the reactants.
Temperature Room temperature to 80 °CThe reaction often proceeds at room temperature, but gentle heating can accelerate it.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, coupling aryl halides with a wide variety of amines.[15][16][17][18][19][20] This reaction is particularly useful for synthesizing pyrazole derivatives bearing amino substituents, which are common in pharmacologically active compounds.

Protocol 3: Buchwald-Hartwig Amination of this compound

While protection of the carboxylic acid is a safe approach, recent advances in ligand design have enabled the coupling of substrates with acidic protons. This protocol outlines a direct amination, which will require careful selection of the base and potentially a higher catalyst loading.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A Combine bromo-pyrazole, amine, base, Pd precatalyst, and ligand in a glovebox. B Add anhydrous, degassed solvent. A->B C Seal the vessel and heat (e.g., 80-110 °C). B->C D Stir until complete (monitor by LC-MS). C->D E Cool to RT, filter through celite. D->E F Concentrate the filtrate. E->F G Purify by column chromatography or recrystallization. F->G

Figure 3: Workflow for the Buchwald-Hartwig amination reaction.

Materials:

  • This compound

  • Amine (primary or secondary, 1.2-1.5 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or a G3/G4 precatalyst, 1-3 mol%)

  • Bulky phosphine ligand (e.g., XPhos, RuPhos, or BrettPhos, 1.2-1.5 equivalents relative to Pd)

  • Strong, non-nucleophilic base (e.g., NaOt-Bu or LHMDS, 3-4 equivalents)

  • Anhydrous, aprotic solvent (e.g., toluene or 1,4-dioxane)

Procedure:

  • In an inert atmosphere glovebox, charge a reaction vessel with the this compound, the amine, the base, the palladium precatalyst, and the ligand.

  • Add the anhydrous, degassed solvent.

  • Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by LC-MS.

  • Once the reaction is complete, cool to room temperature and dilute with a suitable organic solvent.

  • Filter the mixture through a pad of celite to remove insoluble salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Parameter Condition Rationale
Catalyst/Ligand Pd₂(dba)₃ with bulky phosphines (XPhos, BrettPhos)Bulky, electron-rich phosphine ligands are crucial for facilitating both the oxidative addition and reductive elimination steps, especially with challenging substrates.[2]
Base NaOt-Bu, LHMDSA strong, non-nucleophilic base is required to deprotonate the amine and the carboxylic acid without competing in the coupling reaction.[16]
Solvent Toluene, DioxaneAnhydrous, aprotic solvents are necessary for the stability of the catalyst and the strong base.
Temperature 80-110 °CHigher temperatures are often required to overcome the activation barrier for C-N bond formation.

Heck Coupling: Vinylation of the Pyrazole Core

The Heck reaction allows for the coupling of an aryl halide with an alkene to form a substituted alkene, providing a powerful method for the vinylation of the pyrazole ring.[3][13]

Protocol 4: Heck Coupling using the Esterified Pyrazole

Similar to the Sonogashira coupling, the amine base used in the Heck reaction necessitates the protection of the carboxylic acid group.

Materials:

  • Methyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate

  • Alkene (e.g., styrene, acrylate, 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)

  • Phosphine ligand (e.g., P(o-tol)₃ or PPh₃, 4-10 mol%)

  • Organic base (e.g., triethylamine, 2-3 equivalents)

  • Solvent (e.g., DMF, NMP, or acetonitrile)

Procedure:

  • To a reaction vessel, add the methyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate, the palladium catalyst, and the phosphine ligand.

  • Add the solvent, the alkene, and the organic base.

  • Degas the mixture and place it under an inert atmosphere.

  • Heat the reaction to 100-140 °C and stir until the reaction is complete (monitor by TLC or GC-MS).

  • Cool the mixture to room temperature and filter to remove the ammonium salts.

  • Dilute the filtrate with an organic solvent (e.g., ethyl acetate) and wash with water.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Parameter Condition Rationale
Catalyst Pd(OAc)₂A common and effective palladium source for Heck reactions.[13]
Ligand P(o-tol)₃, PPh₃Phosphine ligands stabilize the palladium catalyst and modulate its reactivity.
Base Et₃NNeutralizes the HBr formed during the catalytic cycle.
Solvent DMF, NMPHigh-boiling polar aprotic solvents are typically used for Heck reactions.
Temperature 100-140 °CHigh temperatures are generally required for the Heck reaction to proceed efficiently.

Safety and Handling

This compound and its derivatives should be handled in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. Consult the Safety Data Sheet (SDS) for detailed safety information. Palladium catalysts and phosphine ligands are often air- and moisture-sensitive and should be handled under an inert atmosphere.

Conclusion

This compound is a versatile and valuable building block for the synthesis of complex, biologically relevant molecules. Its successful application in a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck couplings, allows for the introduction of a wide range of substituents at the C5 position of the pyrazole ring. Careful consideration of the reactivity of the free carboxylic acid group and the application of appropriate protection strategies or reaction conditions are key to achieving high yields and purity in these transformations. The protocols provided in this guide serve as a robust starting point for researchers and drug development professionals to unlock the full synthetic potential of this important intermediate.

References

Application Notes and Protocols: In Vitro Screening of Pyrazole Derivatives Against Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

<

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of Pyrazole Derivatives in Oncology

Pyrazole derivatives represent a significant class of heterocyclic compounds that have garnered substantial attention in medicinal chemistry due to their wide spectrum of pharmacological activities.[1][2] In the field of oncology, these scaffolds are particularly promising, with numerous synthesized derivatives demonstrating potent anticancer potential against a variety of cancer cell lines.[1][3][4] Their versatile structure allows for modifications at several positions, enabling the fine-tuning of their biological activity. Many pyrazole derivatives exert their anticancer effects by interacting with various cellular targets crucial for cancer progression, including tubulin, Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), and Bruton's Tyrosine Kinase (BTK), as well as by interacting with DNA.[1][2]

This document serves as a comprehensive guide for the in vitro screening of novel pyrazole derivatives. It provides a detailed framework, from the initial experimental design and cell line selection to robust protocols for cytotoxicity assessment and mechanistic studies, including apoptosis and cell cycle analysis. The causality behind experimental choices is explained to ensure a thorough understanding of the screening cascade.

I. Experimental Design and Workflow: A Strategic Approach

A systematic and well-designed experimental workflow is paramount for the efficient and accurate evaluation of pyrazole derivatives. The process begins with the careful selection of appropriate cancer cell lines and culminates in detailed mechanistic studies to elucidate the mode of action of lead compounds.

experimental_workflow cluster_prep Phase 1: Preparation cluster_screening Phase 2: Primary Screening cluster_mechanistic Phase 3: Mechanistic Studies cluster_analysis Phase 4: Data Analysis & Interpretation Cell_Line_Selection Cancer Cell Line Selection & Maintenance Compound_Prep Pyrazole Derivative Stock Solution Preparation Cytotoxicity_Assay Cytotoxicity/Viability Assays (MTT or SRB) Compound_Prep->Cytotoxicity_Assay IC50_Determination IC50 Value Determination Cytotoxicity_Assay->IC50_Determination Apoptosis_Assay Apoptosis Assays (Flow Cytometry, Caspase Activity) IC50_Determination->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Propidium Iodide Staining) Apoptosis_Assay->Cell_Cycle_Analysis Data_Analysis Statistical Analysis & Interpretation Cell_Cycle_Analysis->Data_Analysis Lead_Identification Lead Compound Identification Data_Analysis->Lead_Identification

Figure 1: General workflow for the in vitro screening of pyrazole derivatives.

II. Foundational Protocols: Cell Culture and Compound Preparation

A. Cancer Cell Line Selection and Maintenance

The choice of cancer cell lines is a critical step that can significantly influence the outcome and relevance of the screening study.[5] It is advisable to use a panel of cell lines representing different cancer types to assess the broad-spectrum activity or potential selectivity of the pyrazole derivatives.[6][7][8]

Considerations for Cell Line Selection:

  • Tissue of Origin: Select cell lines from diverse cancer types (e.g., breast, lung, colon, leukemia) to identify tissue-specific effects.[6][7]

  • Genetic Background: Consider the mutational status of key oncogenes and tumor suppressor genes (e.g., p53, KRAS, EGFR) in the cell lines, as this can affect drug sensitivity.

  • Growth Characteristics: Both adherent and suspension cell lines should be considered, as they may respond differently to treatment.[9][10]

Protocol for Cell Culture Maintenance:

  • Media Preparation: Utilize the recommended growth medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, unless otherwise specified for a particular cell line.[11]

  • Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.[12]

  • Subculturing (Passaging):

    • Adherent Cells: When cells reach 80-90% confluency, wash with Phosphate-Buffered Saline (PBS), and detach using Trypsin-EDTA.[11] Neutralize the trypsin with complete medium and re-seed at the appropriate split ratio.

    • Suspension Cells: Dilute the cell suspension with fresh medium to the recommended cell density.

  • Quality Control: Regularly test cell lines for mycoplasma contamination to ensure the integrity of the experimental results.[7]

B. Preparation of Pyrazole Derivative Stock Solutions

Proper handling and preparation of the test compounds are essential for accurate and reproducible results.

Protocol for Compound Preparation:

  • Solubilization: Dissolve the pyrazole derivatives in a suitable solvent, typically Dimethyl Sulfoxide (DMSO), to prepare a high-concentration stock solution (e.g., 10-50 mM).

  • Storage: Store the stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

  • Working Solutions: On the day of the experiment, prepare serial dilutions of the stock solution in the complete cell culture medium to achieve the desired final concentrations for treatment. Ensure the final DMSO concentration in the culture medium does not exceed a non-toxic level (typically ≤ 0.5%).

III. Primary Screening: Assessing Cytotoxicity

The initial step in evaluating the anticancer potential of pyrazole derivatives is to determine their cytotoxic or anti-proliferative effects. The MTT and SRB assays are two widely used colorimetric methods for this purpose.[13][14]

A. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay measures cell viability based on the metabolic activity of the cells.[14] Viable cells contain mitochondrial dehydrogenases that convert the yellow MTT salt into purple formazan crystals.

Protocol for MTT Assay:

  • Cell Seeding: Seed cancer cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[12]

  • Compound Treatment: Remove the medium and add 100 µL of medium containing various concentrations of the pyrazole derivatives. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known anticancer drug).[14]

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.[12]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.[14]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot a dose-response curve to determine the half-maximal inhibitory concentration (IC50) value.

B. Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method that quantifies cell number by staining total cellular protein.[14][15]

Protocol for SRB Assay:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Cell Fixation: Gently add 50 µL of cold 10% Trichloroacetic Acid (TCA) to each well to fix the cells and incubate at 4°C for 1 hour.[14]

  • Washing: Wash the plates five times with slow-running tap water and allow them to air dry.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.

  • Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to dissolve the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.

IV. Data Presentation: Summarizing Cytotoxicity Results

The IC50 values are a crucial metric for comparing the potency of different pyrazole derivatives and for selecting lead compounds for further investigation.[14]

Table 1: Example of IC50 Values (µM) of Pyrazole Derivatives against Various Cancer Cell Lines

Compound IDMCF-7 (Breast)A549 (Lung)HCT-116 (Colon)HeLa (Cervical)
Pyrazole-A5.2 ± 0.48.9 ± 0.73.1 ± 0.36.5 ± 0.5
Pyrazole-B12.8 ± 1.125.4 ± 2.39.7 ± 0.915.2 ± 1.3
Pyrazole-C0.9 ± 0.11.5 ± 0.20.7 ± 0.11.1 ± 0.1
Doxorubicin0.5 ± 0.050.8 ± 0.070.4 ± 0.040.6 ± 0.05
Data are presented as mean ± standard deviation from three independent experiments.

V. Mechanistic Studies: Unraveling the Mode of Action

Once potent pyrazole derivatives have been identified, it is essential to investigate their mechanism of action. Apoptosis (programmed cell death) and cell cycle arrest are common mechanisms by which anticancer agents exert their effects.

A. Apoptosis Assays

Flow cytometry is a powerful technique for quantifying apoptosis.[16] Staining with Annexin V and Propidium Iodide (PI) allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells. Caspase activity assays can further confirm the induction of apoptosis.[17]

Protocol for Annexin V/PI Staining:

  • Cell Treatment: Seed cells in 6-well plates and treat with the pyrazole derivative at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

Caspase-3/7 Activity Assay: This assay utilizes a substrate containing the DEVD peptide sequence, which is specifically cleaved by activated caspase-3 and -7, releasing a fluorogenic or luminescent signal.[17] Commercially available kits provide detailed protocols for performing this assay in a plate-based format.

B. Cell Cycle Analysis

Many anticancer drugs induce cell cycle arrest at specific phases, preventing cancer cell proliferation. Propidium iodide (PI) staining followed by flow cytometry is a standard method for analyzing DNA content and determining the cell cycle distribution.[18]

Protocol for Cell Cycle Analysis by PI Staining:

  • Cell Treatment: Treat cells with the pyrazole derivative as described for the apoptosis assay.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.[12]

  • Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.[19][20] Store the fixed cells at -20°C overnight.

  • Staining: Wash the fixed cells to remove the ethanol and resuspend them in PBS containing RNase A (to degrade RNA) and PI.[12][19]

  • Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data will show the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[18]

VI. Signaling Pathways Potentially Targeted by Pyrazole Derivatives

Pyrazole derivatives have been shown to modulate several key signaling pathways implicated in cancer development and progression.[2][21] Understanding these pathways can provide insights into the molecular mechanisms of action of the compounds under investigation.

signaling_pathways cluster_pathways Key Signaling Pathways in Cancer cluster_growth Proliferation & Survival cluster_cycle Cell Cycle Regulation cluster_apoptosis Apoptosis EGFR EGFR PI3K_Akt PI3K/Akt EGFR->PI3K_Akt MAPK MAPK/ERK EGFR->MAPK Cell_Survival Cell_Survival PI3K_Akt->Cell_Survival Cell Survival Proliferation Proliferation MAPK->Proliferation Proliferation CDKs CDKs Cell_Cycle_Progression Cell_Cycle_Progression CDKs->Cell_Cycle_Progression Cell Cycle Progression Cyclins Cyclins Cyclins->CDKs Caspases Caspases Apoptosis_Execution Apoptosis_Execution Caspases->Apoptosis_Execution Apoptosis Execution Bcl2 Bcl-2 Family Bcl2->Caspases Pyrazole Pyrazole Derivatives Pyrazole->EGFR Inhibition Pyrazole->PI3K_Akt Inhibition Pyrazole->MAPK Inhibition Pyrazole->CDKs Inhibition Pyrazole->Caspases Activation Pyrazole->Bcl2 Modulation

Figure 2: Potential signaling pathways targeted by pyrazole derivatives in cancer cells.

VII. Statistical Analysis

All experiments should be performed in triplicate, and the data should be presented as the mean ± standard deviation (SD) or standard error of the mean (SEM).[22][23] Statistical significance between treated and control groups can be determined using appropriate tests, such as the Student's t-test or one-way analysis of variance (ANOVA), with a p-value of <0.05 considered statistically significant.[22][23][24]

VIII. Conclusion

This guide provides a robust framework for the in vitro screening of pyrazole derivatives against cancer cell lines. By following these detailed protocols and understanding the rationale behind each step, researchers can effectively identify and characterize novel pyrazole-based anticancer agents. The systematic approach outlined here, from initial cytotoxicity screening to in-depth mechanistic studies, is crucial for advancing promising compounds through the drug discovery pipeline. The versatility of the pyrazole scaffold continues to make it an exciting and fruitful area of research in the quest for more effective and selective cancer therapies.[21]

References

Application Notes and Protocols for Antimicrobial and Antifungal Assays of Halogenated Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on conducting antimicrobial and antifungal assays for halogenated pyrazoles. This document details the rationale behind experimental choices, provides step-by-step protocols, and offers insights into data interpretation, with a special focus on the unique considerations for halogenated compounds.

Introduction: The Promise of Halogenated Pyrazoles in Antimicrobial Drug Discovery

Pyrazoles, a class of five-membered heterocyclic compounds, have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial and antifungal properties.[1][2] The introduction of halogen atoms (Fluorine, Chlorine, Bromine, Iodine) into the pyrazole scaffold can significantly modulate their physicochemical properties, such as lipophilicity, metabolic stability, and target binding affinity.[3] This often leads to enhanced antimicrobial potency.[4][5]

The evaluation of these novel halogenated pyrazoles requires robust and standardized in vitro assays to determine their efficacy and spectrum of activity. This guide provides detailed protocols for essential antimicrobial and antifungal susceptibility testing, along with cytotoxicity assessment to evaluate their preliminary safety profile.

Core Assays for Antimicrobial and Antifungal Evaluation

A systematic approach to evaluating the antimicrobial and antifungal potential of halogenated pyrazoles involves a series of in vitro assays. The primary assays focus on determining the minimum concentration of the compound that inhibits microbial growth (Minimum Inhibitory Concentration, MIC), and the minimum concentration that kills the microbes (Minimum Bactericidal/Fungicidal Concentration, MBC/MFC).

Diagram: Overall Workflow for a New Compound

Workflow cluster_screening Primary Screening cluster_quantitative Quantitative Assessment cluster_safety Preliminary Safety Profile Disk_Diffusion Disk Diffusion Assay (Qualitative) MIC Broth Microdilution for MIC (Quantitative) Disk_Diffusion->MIC Active Compounds MBC_MFC MBC/MFC Determination (Cidal Activity) MIC->MBC_MFC Determine Cidal/Static Cytotoxicity Cytotoxicity Assay (e.g., MTT/XTT) (Host Cell Viability) MIC->Cytotoxicity Evaluate Selectivity MTT_Assay Cell_Seeding Seed mammalian cells in a 96-well plate Incubation1 Incubate for cell attachment (e.g., 24h) Cell_Seeding->Incubation1 Compound_Addition Add serial dilutions of halogenated pyrazole Incubation1->Compound_Addition Incubation2 Incubate for exposure (e.g., 24-72h) Compound_Addition->Incubation2 MTT_Addition Add MTT reagent to each well Incubation2->MTT_Addition Incubation3 Incubate for formazan formation (2-4h) MTT_Addition->Incubation3 Solubilization Add solubilizing agent (e.g., DMSO) Incubation3->Solubilization Absorbance_Reading Read absorbance on a plate reader Solubilization->Absorbance_Reading Data_Analysis Calculate % cell viability Absorbance_Reading->Data_Analysis

References

Development of Pyrazole-Containing Ligands for Metal Catalysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview for researchers, chemists, and drug development professionals on the design, synthesis, and application of pyrazole-containing ligands in metal catalysis. Pyrazole-based ligands have emerged as a versatile and highly tunable class of molecular scaffolds, offering unique steric and electronic properties that stabilize metal centers and promote a wide range of catalytic transformations.[1][2][3] This document moves beyond a simple recitation of facts, delving into the causality behind experimental choices and providing detailed, field-proven protocols for the synthesis of a representative scorpionate ligand, its subsequent complexation with palladium, and its application in the Suzuki-Miyaura cross-coupling reaction. All protocols are designed as self-validating systems, incorporating essential characterization and purification steps to ensure scientific integrity.

Introduction: The Ascendancy of Pyrazole Ligands in Catalysis

The pyrazole moiety, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a foundational building block in modern coordination chemistry.[1] Its unique features, including the acidic N-H proton (in N-unsubstituted pyrazoles) and the basic "pyridinic" nitrogen, allow for diverse coordination modes and the facile construction of polydentate ligand systems.[1] This inherent modularity enables chemists to fine-tune the steric and electronic environment around a metal center, profoundly influencing the activity, selectivity, and stability of the resulting catalyst.[4][5]

Key advantages of pyrazole-based ligands include:

  • Tunability: The pyrazole ring can be readily functionalized at multiple positions, allowing for precise control over the ligand's properties.[4][6]

  • Strong σ-Donation: Pyrazole-based systems, including the prominent N-heterocyclic carbene (NHC) analogues, are strong σ-donors that form robust bonds with transition metals, often leading to highly stable and active catalysts.[7]

  • Diverse Architectures: Pyrazole units are integral to a wide array of ligand classes, from the classic tridentate "scorpionates" (poly(pyrazolyl)borates) to pincer ligands and bidentate P,N or N,N systems.[1][8]

  • Metal-Ligand Cooperation: In protic pyrazoles, the N-H group can actively participate in catalytic cycles through proton transfer and hydrogen bonding, enabling bifunctional catalysis and opening novel reaction pathways.[1]

This guide will focus on one of the most iconic classes of pyrazole-based ligands: the hydrotris(pyrazolyl)borates , commonly known as scorpionate ligands . Their tripodal nature provides a stable coordination environment that has proven effective in numerous catalytic applications.[1][8][9]

Ligand Design and Synthesis Workflow

The development of a new catalytic system begins with the rational design and synthesis of the organic ligand. The overall workflow is a systematic progression from ligand synthesis to catalytic testing.

G cluster_0 Ligand Development cluster_1 Catalyst Formulation cluster_2 Application & Analysis A Step 1: Pyrazole Synthesis (e.g., Knorr Condensation) B Step 2: Scorpionate Formation (Reaction with KBH4) A->B Key Intermediate C Purification & Characterization (Crystallization, NMR, MS) B->C Crude Ligand Salt D Step 3: Metal Complexation (e.g., with PdCl2(COD)) C->D Validated Ligand (KTp*) E Purification & Characterization (Precipitation, NMR, X-ray) D->E Crude Catalyst F Step 4: Catalytic Reaction (e.g., Suzuki Coupling) E->F Characterized Pre-catalyst G Analysis (GC, NMR for Yield/Conversion) F->G Reaction Mixture

Caption: Overall workflow for developing a pyrazole-ligated metal catalyst.

Protocol 1: Synthesis of Potassium Hydrotris(3,5-dimethylpyrazolyl)borate (KTp)*

This protocol details the synthesis of a classic scorpionate ligand, KTp*, a versatile building block for coordination chemistry. The synthesis proceeds via the neat reaction of 3,5-dimethylpyrazole with potassium borohydride at elevated temperature.[8]

Materials:

  • 3,5-Dimethylpyrazole (99%)

  • Potassium borohydride (KBH₄) (98%)

  • Round-bottom flask (100 mL) with reflux condenser

  • Heating mantle with stirrer

  • Oil bath

Procedure:

  • Reagent Preparation: In a 100 mL round-bottom flask, combine 3,5-dimethylpyrazole (10.0 g, 104 mmol) and potassium borohydride (1.87 g, 34.7 mmol).

    • Scientific Rationale: A 3:1 molar ratio of pyrazole to borohydride is used to ensure the formation of the tris-substituted product. KBH₄ acts as the source of the central boron atom and the hydride.

  • Reaction Setup: Equip the flask with a reflux condenser topped with a drying tube (filled with CaCl₂ or Drierite) to protect the reaction from atmospheric moisture.

  • Thermal Reaction: Lower the flask into an oil bath and heat the mixture to 180-190 °C with gentle stirring. The solid mixture will melt and evolve hydrogen gas.

    • Causality: The high temperature is necessary to overcome the activation energy for the sequential substitution of hydrides on the boron atom with pyrazolyl groups. The evolution of H₂ gas drives the reaction to completion. Caution: This step must be performed in a well-ventilated fume hood due to the release of flammable hydrogen gas.

  • Reaction Monitoring: Continue heating for 2-3 hours. The reaction is complete when the vigorous bubbling of H₂ subsides and a clear, pale-yellow melt is formed.

  • Cooling and Solidification: Remove the flask from the oil bath and allow it to cool to room temperature. The molten product will solidify into a hard, off-white solid.

  • Isolation: Carefully break up the solid product inside the flask using a sturdy spatula. The crude potassium hydrotris(3,5-dimethylpyrazolyl)borate (KTp*) can be used directly for many applications or recrystallized from a suitable solvent like anisole or a toluene/heptane mixture for higher purity.

Characterization:

  • ¹H NMR (DMSO-d₆): Expect signals for the methyl groups (~2.1-2.4 ppm) and the pyrazolyl C4-H proton (~5.6-5.8 ppm).

  • IR (KBr): A characteristic sharp B-H stretching band should be visible around 2500-2550 cm⁻¹.[9]

Synthesis of Metal-Ligand Complexes

With the validated ligand in hand, the next step is its coordination to a suitable metal precursor. For cross-coupling reactions, palladium is a common choice.[4][10]

Protocol 2: Synthesis of (Tp)Pd(η³-C₃H₅) Cyclopentadienyl Complex*

This protocol describes the synthesis of a well-defined palladium(II) pre-catalyst, which is often more stable and provides better reproducibility than catalysts generated in situ.

Materials:

  • Potassium hydrotris(3,5-dimethylpyrazolyl)borate (KTp*) (from Protocol 1)

  • Allylpalladium(II) chloride dimer, [Pd(η³-C₃H₅)Cl]₂

  • Dichloromethane (DCM), anhydrous

  • Diethyl ether, anhydrous

  • Schlenk flask and standard inert atmosphere equipment (Schlenk line with Argon or Nitrogen)

Procedure:

  • Inert Atmosphere: All steps should be performed under an inert atmosphere of argon or nitrogen using standard Schlenk techniques. This is crucial to prevent oxidation and moisture contamination.

  • Reagent Addition: To a 100 mL Schlenk flask charged with a magnetic stir bar, add KTp* (1.00 g, 2.97 mmol) and allylpalladium(II) chloride dimer (0.54 g, 1.48 mmol).

  • Solvent Addition: Add anhydrous dichloromethane (30 mL) via cannula or syringe. The solution will turn from a suspension to a clear yellow solution as the reaction proceeds, with the formation of a white precipitate (KCl).

    • Scientific Rationale: The Tp* anion displaces the chloride ligands on the palladium dimer in a salt metathesis reaction, forming the more stable Tp*-Pd complex and precipitating potassium chloride.

  • Reaction: Stir the mixture at room temperature for 4-6 hours.

  • Filtration: Filter the reaction mixture through a pad of Celite under an inert atmosphere to remove the precipitated KCl. Wash the pad with a small amount of anhydrous DCM (2 x 5 mL).

  • Product Precipitation: Transfer the clear yellow filtrate to another Schlenk flask. Slowly add anhydrous diethyl ether (approx. 40-50 mL) with stirring until the solution becomes cloudy and a precipitate begins to form.

    • Causality: The desired palladium complex is soluble in DCM but insoluble in diethyl ether. Adding ether as an anti-solvent causes the product to precipitate out of the solution, leaving more soluble impurities behind.

  • Isolation: Cool the flask at -20 °C for 1 hour to maximize precipitation. Collect the resulting pale-yellow solid by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

Characterization:

  • ¹H NMR (CDCl₃): Signals corresponding to the Tp* ligand and the coordinated allyl group should be present and well-resolved.

  • ³¹P NMR (if applicable): If a phosphine co-ligand were used, this technique would be essential.

  • Mass Spectrometry (ESI-MS): To confirm the molecular weight of the complex.

  • Single-Crystal X-ray Diffraction: Provides definitive structural proof of coordination.

Application in Catalysis: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation in organic synthesis. The performance of the synthesized (Tp*)Pd(η³-C₃H₅) catalyst can be evaluated using a standard test reaction.[4][11]

Protocol 3: Catalytic Test Reaction

Reaction: 4-Bromoanisole + Phenylboronic acid → 4-Methoxybiphenyl

Materials:

  • (Tp*)Pd(η³-C₃H₅) pre-catalyst (from Protocol 2)

  • 4-Bromoanisole

  • Phenylboronic acid

  • Potassium carbonate (K₂CO₃), anhydrous

  • Toluene, anhydrous

  • Internal standard (e.g., dodecane)

  • Reaction vials with screw caps and septa

Procedure:

  • Catalyst Loading: In a reaction vial under an inert atmosphere, add 4-bromoanisole (187 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol, 1.2 equiv), and potassium carbonate (276 mg, 2.0 mmol, 2.0 equiv).

    • Scientific Rationale: An excess of the boronic acid is used to ensure full consumption of the limiting halide. The base (K₂CO₃) is essential for the transmetalation step of the catalytic cycle.

  • Pre-catalyst Addition: Add the (Tp*)Pd(η³-C₃H₅) pre-catalyst (4.5 mg, 0.01 mmol, 1 mol%).

  • Solvent and Standard: Add anhydrous toluene (5 mL) and a known amount of an internal standard (e.g., dodecane, ~50 µL) for quantitative analysis.

  • Reaction: Seal the vial and place it in a preheated oil bath at 100 °C. Stir for the desired reaction time (e.g., monitor at 1h, 4h, 12h).

  • Workup and Analysis:

    • Cool the reaction to room temperature.

    • Quench with water (5 mL) and extract with ethyl acetate (3 x 10 mL).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Analyze the crude product by Gas Chromatography (GC) or ¹H NMR spectroscopy to determine the conversion of the starting material and the yield of the product relative to the internal standard.

Data Presentation and Interpretation

The effectiveness of different ligands or reaction conditions can be compared by tabulating the results.

EntryLigandCatalyst Loading (mol%)Time (h)Conversion (%)Yield (%)
1Tp1.04>9998
2L-21.048582
3L-31.046055
4Tp0.1129593

Table 1: Example data for comparing catalyst performance in the Suzuki-Miyaura coupling of 4-bromoanisole and phenylboronic acid.

This structured data allows for a clear assessment of the catalyst's performance, guiding further optimization of the ligand structure or reaction parameters.

Conclusion and Future Outlook

This guide has outlined a systematic and robust methodology for the development of pyrazole-containing ligands and their application in metal catalysis. By following detailed, validated protocols for ligand synthesis, complex formation, and catalytic testing, researchers can confidently explore the vast potential of these systems. The modularity of pyrazole synthesis ensures that the principles described herein can be extended to create new generations of ligands with tailored properties for a multitude of catalytic transformations, from cross-coupling and hydrogenation to polymerization and beyond.[1][12][13]

References

Troubleshooting & Optimization

"troubleshooting low yield in 5-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid synthesis"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 5-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid

Introduction

This compound is a critical building block in modern medicinal and agrochemical research, valued for its role in the synthesis of complex molecular architectures.[1][2] However, its multi-step synthesis presents several challenges that can lead to significantly reduced yields. Common pitfalls include poor regioselectivity during N-methylation, incomplete reactions, and product loss during workup.

This technical support guide provides in-depth troubleshooting strategies and answers to frequently asked questions encountered during the synthesis of this valuable intermediate. Our goal is to empower researchers and drug development professionals with the expertise to diagnose issues, optimize reaction conditions, and achieve consistently higher yields.

Synthetic Workflow Overview

A common and effective route to the target compound involves four key stages: pyrazole ring formation, N-methylation, bromination, and ester hydrolysis. Each step presents unique challenges that must be carefully managed.

Synthetic_Workflow cluster_0 Step 1: Ring Formation cluster_1 Step 2: Bromination cluster_2 Step 3: Hydrolysis cluster_3 Step 4: Purification A 1,3-Dicarbonyl (e.g., Diethyl Oxalacetate) C Ethyl 1-methyl-1H-pyrazole-3-carboxylate (Isomer Mixture) A->C Condensation B Methylhydrazine B->C D Ethyl 5-bromo-1-methyl- 1H-pyrazole-3-carboxylate C->D Electrophilic Substitution (NBS) E 5-Bromo-1-methyl-1H- pyrazole-3-carboxylic acid D->E Base or Acid Catalyzed F Final Pure Product E->F Acidification & Crystallization

Caption: General synthetic pathway for this compound.

Troubleshooting Guide: Diagnosing and Solving Low Yields

This section addresses specific experimental problems in a question-and-answer format.

Q1: My overall yield is extremely low, and TLC/LC-MS analysis shows a complex mixture of products right from the first step. What's happening?

A1: Probable Cause: Poor Regioselectivity in Pyrazole Formation or N-Alkylation.

The reaction of a non-symmetrical 1,3-dicarbonyl compound with a substituted hydrazine like methylhydrazine can produce a mixture of two pyrazole regioisomers.[3] Similarly, direct N-methylation of an unsubstituted pyrazole ring often yields a mixture of N1 and N2 isomers, which can be challenging to separate due to similar polarities.[4][5]

Solutions:

  • Control Ring Formation Regioselectivity: The choice of solvent can dramatically influence the isomeric ratio. Switching from standard solvents like ethanol to fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to significantly improve regioselectivity in favor of the desired isomer.[3][6]

  • Optimize N-Methylation:

    • Base and Solvent: The choice of base is critical. A base that is too weak may not fully deprotonate the pyrazole, while an overly strong base can lead to side reactions. Sodium hydride (NaH) in an anhydrous solvent like DMF or THF is a common choice. Ensure all reagents and solvents are strictly anhydrous, as water can quench the base.[4]

    • Temperature: Lowering the reaction temperature can sometimes favor the formation of one regioisomer over the other.

    • Methylating Agent: While methyl iodide and dimethyl sulfate are common, they can lead to over-methylation, forming quaternary pyrazolium salts.[4] Consider using a less reactive agent or a "masked" methylating reagent like a sterically bulky α-halomethylsilane, which can achieve N1/N2 ratios greater than 99:1.[7]

Q2: The final hydrolysis step is very slow or incomplete. I see a significant amount of starting ester even after prolonged heating. How can I drive the reaction to completion?

A2: Probable Cause: Insufficiently Strong Hydrolysis Conditions or Steric Hindrance.

The hydrolysis of esters, particularly those on sterically hindered heterocyclic rings, can be sluggish.[8] Standard conditions may not be sufficient to achieve full conversion.

Solutions:

  • Intensify Reaction Conditions: For base-catalyzed hydrolysis (saponification), increase the concentration of the base (e.g., from 10% NaOH to 20-25%) and/or increase the reaction temperature. Refluxing in a suitable solvent like ethanol is often necessary.[9] For acid-catalyzed hydrolysis, using a stronger acid or higher temperatures may be required.[10]

  • Monitor Carefully: Use TLC or LC-MS to monitor the disappearance of the starting ester. Do not stop the reaction prematurely. A typical reaction time might be 2-4 hours at reflux.[9]

  • Caution - Decarboxylation: Be aware that excessive heat or overly harsh acidic/basic conditions can lead to the unwanted side reaction of decarboxylation, where the carboxylic acid group is lost as CO₂.[11][12] If you observe gas evolution or isolate the decarboxylated pyrazole, reduce the reaction temperature and prolong the reaction time instead.

Q3: My reaction seems to work, but I lose most of my product during the aqueous workup after hydrolysis. What is the correct workup procedure?

A3: Probable Cause: Product Loss Due to Water Solubility.

The product of saponification is the sodium or potassium salt of the carboxylic acid (a carboxylate). This salt is often highly soluble in water, and attempting to extract it directly with an organic solvent will fail. The acidic form of the product may also have some water solubility.

Solutions:

  • Remove Organic Solvent: After hydrolysis in a solvent like ethanol, remove the bulk of the organic solvent under reduced pressure.[9]

  • Initial Wash: Add water to the residue and perform a wash with an organic solvent (e.g., ethyl acetate) to remove any non-polar, unreacted starting material or byproducts. The desired carboxylate salt will remain in the aqueous layer.

  • Acidify Correctly: Cool the aqueous layer in an ice bath and slowly add a strong acid (e.g., 2N HCl) with stirring. Monitor the pH. The this compound will precipitate out as a solid as the solution becomes acidic. The target pH for maximum precipitation is typically around 2-3.[13]

  • Isolate and Extract:

    • If a solid precipitates, it can be collected by vacuum filtration.

    • Even after precipitation, the aqueous layer may still contain dissolved product. It is crucial to extract the acidified aqueous layer multiple times with a suitable organic solvent like ethyl acetate to recover all of the product.[9]

  • Combine and Dry: Combine all organic extracts, dry over an anhydrous salt like sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

Troubleshooting_Tree Start Low Yield Observed ComplexMixture Complex Mixture (TLC/LC-MS)? Start->ComplexMixture IncompleteReaction Incomplete Reaction (Starting Material Present)? ComplexMixture->IncompleteReaction No RegioIssue Cause: Poor Regioselectivity (N-methylation or Ring Formation) Solution: Change solvent (TFE), optimize base, use masked methylating agent. ComplexMixture->RegioIssue Yes WorkupLoss Product Lost During Workup? IncompleteReaction->WorkupLoss No HydrolysisIssue Cause: Incomplete Hydrolysis Solution: Increase base concentration, increase temperature/time. Caution: Avoid decarboxylation. IncompleteReaction->HydrolysisIssue Yes OtherIssues Consult Literature for Alternative Routes WorkupLoss->OtherIssues Check Reagent Purity, Side Reactions (e.g., Debromination) WorkupIssue Cause: Product is water-soluble as carboxylate salt. Solution: Acidify aqueous layer to pH 2-3 to precipitate product, then perform multiple organic extractions. WorkupLoss->WorkupIssue Yes

Caption: Decision tree for troubleshooting low yield issues.

Frequently Asked Questions (FAQs)

  • Q1: What are the critical quality control checks for reagents?

    • A1: Always use anhydrous solvents, especially for the N-methylation step. Ensure your base (e.g., NaH) is fresh and has not been deactivated by atmospheric moisture. Methylating agents like methyl iodide can degrade over time and should be of high purity.[4]

  • Q2: How can I confirm the correct N1 vs. N2 regiochemistry of my methylated pyrazole intermediate?

    • A2: The most definitive method is 2D NMR spectroscopy, specifically HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy). An NOE correlation between the N-methyl protons and the proton at the C5 position of the pyrazole ring is a strong indicator of the desired N1-methyl isomer.

  • Q3: What is the best brominating agent to use?

    • A3: N-Bromosuccinimide (NBS) is a widely used and effective reagent for the bromination of pyrazole rings.[14] It is an electrophilic brominating agent that is easier and safer to handle than liquid bromine. The reaction is typically run in a solvent like DMF or acetonitrile.

  • Q4: My final product is an off-white or yellow solid. How can I purify it?

    • A4: The primary method for purification is recrystallization. After isolating the crude product from the workup, dissolving it in a minimum amount of a hot solvent (e.g., an ethanol/water mixture) and allowing it to cool slowly will often yield pure crystalline material. If impurities persist, column chromatography on silica gel may be necessary, though the acidity of the product can cause streaking. Adding a small amount of acetic acid to the eluent can sometimes improve the separation.

Key Experimental Protocol: Saponification of Ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate

This protocol is adapted from established procedures and highlights critical control points.[9]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the starting ester (e.g., 23.2 g, 0.1 mol) in 150 mL of ethanol.

  • Base Addition: Add 100 mL of a 10% aqueous sodium hydroxide solution to the flask.

  • Heating: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexanes), checking for the disappearance of the starting ester spot.

  • Solvent Removal: Once the reaction is complete, cool the mixture to room temperature and remove the majority of the ethanol using a rotary evaporator.

  • Aqueous Workup (Extraction of Byproducts): Transfer the remaining aqueous residue to a separatory funnel. Add 100 mL of water and extract with ethyl acetate (2 x 50 mL) to remove any unreacted starting material or non-polar impurities. Discard the organic layers. The desired product is in the aqueous layer as its sodium salt.

  • Acidification and Precipitation: Cool the aqueous layer in an ice bath. With vigorous stirring, slowly add 2N HCl dropwise until the pH of the solution is ~2-3 (verify with pH paper). A white solid should precipitate.

  • Product Isolation:

    • Collect the precipitated solid by vacuum filtration, washing the filter cake with a small amount of cold water.

    • Transfer the filtrate (the liquid that passed through the filter) back to the separatory funnel and extract it with ethyl acetate (3 x 75 mL) to recover any dissolved product.

  • Final Steps: Combine the filtered solid with the ethyl acetate extracts. Dry the combined solution over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, this compound, as a white solid. A typical reported yield for this step is over 90%.[9]

Summary of Key Parameters

StepParameterRecommendationRationale & Potential Issues
N-Methylation Base StrengthUse a strong, non-nucleophilic base (e.g., NaH).Ensures complete deprotonation of the pyrazole N-H. Weaker bases can lead to incomplete reaction.[4]
SolventStrictly anhydrous (e.g., dry DMF, THF).Water quenches the base and hydrolyzes the methylating agent.[4]
Bromination ReagentN-Bromosuccinimide (NBS).Milder and more selective than Br₂, reducing the risk of over-bromination.[14][15]
Hydrolysis ConditionsReflux with 10-20% NaOH(aq) in EtOH.Drives the often-sluggish reaction to completion.[9]
Workup pHAcidify to pH ~2-3.Ensures complete protonation of the carboxylate to the less water-soluble carboxylic acid for efficient isolation.[13]
Product IsolationFilter precipitate AND extract aqueous filtrate.Maximizes recovery, as the product has some residual water solubility even in its acidic form.[4]

References

"side reactions in the bromination of pyrazole rings and their prevention"

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the bromination of pyrazole rings. This guide, designed for chemistry professionals, provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of this important synthetic transformation. As Senior Application Scientists, we aim to provide not only procedural steps but also the underlying chemical principles to empower you to overcome common challenges and optimize your reaction outcomes.

I. Understanding the Fundamentals: FAQs

This section addresses common questions regarding the bromination of pyrazoles, providing a foundational understanding of the reaction's nuances.

Q1: What is the typical regioselectivity for the electrophilic bromination of a pyrazole ring, and why?

A1: The electrophilic bromination of an unsubstituted or N-substituted pyrazole ring predominantly occurs at the C4 position.[1][2] This preference is due to the electronic nature of the pyrazole ring. The nitrogen atom at the 1-position (the "pyrrole-like" nitrogen) is electron-donating, increasing the electron density of the ring and making it susceptible to electrophilic attack. The nitrogen at the 2-position (the "pyridine-like" nitrogen) is electron-withdrawing. The Wheland intermediate (arenium ion) formed by attack at the C4 position is the most stable resonance structure, as the positive charge can be delocalized without involving the electron-deficient pyridine-like nitrogen.[3][4]

Q2: What are the most common side reactions observed during the bromination of pyrazoles?

A2: The most frequently encountered side reactions include:

  • Over-bromination: Formation of di- or even tri-brominated pyrazoles, especially when the pyrazole ring is activated by electron-donating groups.[2]

  • Lack of regioselectivity: Bromination at the C3 or C5 positions can occur, particularly if the C4 position is blocked or if the reaction conditions are not optimized.

  • Reaction with sensitive functional groups: Other functional groups on the pyrazole ring or its substituents can react with the brominating agent.

  • N-bromination: In some cases, bromination can occur on a nitrogen atom, although this is less common for the pyrazole ring itself compared to other nitrogen heterocycles.

Q3: What are the advantages of using N-Bromosuccinimide (NBS) over molecular bromine (Br₂)?

A3: NBS is often the preferred reagent for pyrazole bromination for several reasons:

  • Milder and more selective: NBS is a solid and easier to handle than the highly corrosive and volatile liquid Br₂.[5][6] It provides a low, constant concentration of Br₂ in the reaction mixture, which helps to minimize over-bromination and other side reactions.[6][7]

  • Reduced HBr formation: The reaction with NBS produces succinimide as a byproduct, which is less acidic than the HBr generated when using Br₂. This can be advantageous when working with acid-sensitive substrates.

  • Improved safety profile: NBS is generally considered safer to handle and store than Br₂.

However, Br₂ can be more reactive and may be necessary for less reactive pyrazole substrates. The reactivity of the brominating agent should be chosen based on the specific substrate and desired outcome.[8]

II. Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Issue Potential Cause(s) Recommended Solution(s)
Low yield of the desired monobrominated product Incomplete reaction.- Increase the reaction time or temperature.- Use a more reactive brominating agent (e.g., Br₂ instead of NBS).- Ensure the stoichiometry of the brominating agent is sufficient (a slight excess may be needed).
Decomposition of starting material or product.- Use milder reaction conditions (lower temperature, shorter reaction time).- Choose a less reactive brominating agent.- Protect sensitive functional groups on the pyrazole ring.
Formation of significant amounts of di- or tri-brominated products (over-bromination) The pyrazole ring is highly activated.- Use a less reactive brominating agent (NBS is generally preferred over Br₂).- Carefully control the stoichiometry of the brominating agent (use 1.0-1.1 equivalents).- Lower the reaction temperature and shorten the reaction time.- Add the brominating agent portion-wise to maintain a low concentration.
Reaction conditions are too harsh.- Reduce the reaction temperature.- Choose a less polar solvent.
Incorrect regioselectivity (bromination at C3 or C5) The C4 position is sterically hindered or blocked.- If the C4 position is blocked, bromination will be directed to other available positions. Consider a different synthetic strategy if C4-bromination is desired.- In some cases, the choice of solvent can influence regioselectivity. Experiment with different solvents (e.g., halogenated vs. non-halogenated).[9][10]
Reaction mechanism is not purely electrophilic aromatic substitution.- Under certain conditions (e.g., radical initiators), radical bromination can occur, leading to different selectivity. Ensure your reaction conditions favor the desired electrophilic pathway.
Difficult purification of the desired product from side products Similar polarity of the desired product and impurities.- Optimize the reaction to minimize side product formation.- Employ different purification techniques such as crystallization, preparative HPLC, or column chromatography with a carefully selected eluent system.[11]
Isomeric products are difficult to separate.- Consider derivatization of the mixture to facilitate separation, followed by removal of the derivatizing group.- If regioisomers are formed, explore different synthetic routes that offer better regiocontrol.[10]

III. Experimental Protocols

Here are detailed, step-by-step protocols for common pyrazole bromination procedures.

Protocol 1: Selective Monobromination of a Pyrazole using NBS

This protocol is suitable for many pyrazole derivatives where high selectivity for C4-monobromination is desired.

Materials:

  • Substituted Pyrazole (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • Anhydrous Dichloromethane (DCM) or Acetonitrile (ACN)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • Dissolve the substituted pyrazole (1.0 eq) in anhydrous DCM or ACN in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C using an ice bath.

  • In a separate flask, dissolve NBS (1.05 eq) in the same anhydrous solvent.

  • Add the NBS solution dropwise to the pyrazole solution over a period of 15-30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume any unreacted bromine.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Protocol 2: Bromination of a Deactivated Pyrazole using Br₂

This protocol is for pyrazoles with electron-withdrawing groups that require a more reactive brominating agent.

Materials:

  • Deactivated Pyrazole (1.0 eq)

  • Molecular Bromine (Br₂) (1.1 eq)

  • Glacial Acetic Acid or Carbon Tetrachloride (CCl₄)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask, magnetic stirrer, dropping funnel, fume hood

Procedure: CAUTION: Molecular bromine is highly corrosive and toxic. Handle with extreme care in a well-ventilated fume hood.

  • Dissolve the deactivated pyrazole (1.0 eq) in glacial acetic acid or CCl₄ in a round-bottom flask.

  • Prepare a solution of Br₂ (1.1 eq) in the same solvent.

  • Add the Br₂ solution dropwise to the pyrazole solution at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 2-4 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully quench by adding saturated aqueous sodium thiosulfate solution until the red-brown color of bromine disappears.

  • Neutralize the mixture by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).

  • Wash the combined organic extracts with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the crude product by recrystallization or column chromatography.

IV. Visualization of Mechanisms and Workflows

Mechanism of Electrophilic Bromination at C4

G cluster_0 Step 1: Electrophilic Attack cluster_1 Step 2: Deprotonation Pyrazole Pyrazole Ring Wheland_Intermediate Wheland Intermediate (Resonance Stabilized) Pyrazole->Wheland_Intermediate Attack at C4 Br_plus Br⁺ (from NBS or Br₂) Br_plus->Wheland_Intermediate Wheland_Intermediate_2 Wheland Intermediate Product 4-Bromopyrazole Wheland_Intermediate_2->Product Loss of H⁺ Base Base (e.g., Solvent, H₂O) Base->Product H_Base H-Base⁺ G Start Start: Pyrazole Bromination Check_Activation Is the pyrazole ring highly activated? Start->Check_Activation Use_NBS Use NBS instead of Br₂ Check_Activation->Use_NBS Yes Control_Stoichiometry Use 1.0-1.05 eq. of NBS Check_Activation->Control_Stoichiometry No Use_NBS->Control_Stoichiometry Low_Temp Maintain low temperature (e.g., 0 °C) Control_Stoichiometry->Low_Temp Portionwise_Addition Add NBS portion-wise Low_Temp->Portionwise_Addition Monitor_TLC Monitor reaction closely by TLC Portionwise_Addition->Monitor_TLC Workup Quench and work-up as soon as SM is consumed Monitor_TLC->Workup Desired_Product Desired Monobrominated Product Workup->Desired_Product

References

Technical Support Center: Purification of Bromo-Substituted Pyrazole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process development professionals encountering challenges with the purification of bromo-substituted pyrazole carboxylic acids. These molecules, while valuable scaffolds in drug discovery and materials science, present unique purification hurdles due to their combination of a polar carboxylic acid, a moderately polar pyrazole ring, and a lipophilic bromine substituent.

This document provides direct, experience-driven answers to common problems and frequently asked questions, moving beyond simple protocols to explain the underlying chemical principles.

Troubleshooting Guide: Common Purification Issues

This section addresses specific, observable problems encountered during the purification workflow.

Problem 1: My compound is "oiling out" during recrystallization instead of forming crystals.

  • Observation: Upon cooling the recrystallization solvent, the dissolved solid separates as a viscous liquid or oil rather than well-defined crystals.

  • Probable Causes:

    • High Impurity Load: Significant amounts of impurities can depress the melting point of the mixture, causing it to separate as a liquid at a temperature where the pure compound would normally crystallize.

    • Supersaturation Point Too Low: The solution is becoming supersaturated at a temperature above the melting point of your compound (or the eutectic melting point of the mixture).

    • Inappropriate Solvent Choice: The solvent may be too good, keeping the compound and impurities dissolved even at low temperatures, or the cooling process is too rapid.

  • Recommended Solutions:

    • Reduce Saturation Temperature: Add more of the "good" solvent (the one it's soluble in when hot) to the hot solution. This lowers the saturation point, allowing crystallization to initiate at a lower temperature, hopefully below the compound's melting point.[1]

    • Slow Cooling is Crucial: Do not place the hot flask directly into an ice bath. Allow it to cool slowly to room temperature, perhaps insulated with glass wool, before moving to a colder environment. Slow cooling is essential for forming a stable crystal lattice.[1][2]

    • Employ a Mixed-Solvent System: This is often the most effective solution. Dissolve your compound in a minimal amount of a hot "good" solvent (e.g., ethanol, methanol, ethyl acetate). Then, add a hot "anti-solvent" (e.g., water, hexane) dropwise until persistent turbidity (cloudiness) is observed. Add a few more drops of the hot "good" solvent to redissolve the precipitate, and then allow the mixture to cool slowly.[1]

    • Use a Seed Crystal: If you have a small amount of pure, solid material, add a tiny crystal to the cooled, supersaturated solution to induce nucleation.[1]

Problem 2: My NMR/LCMS shows a persistent impurity with a similar polarity to my product after column chromatography.

  • Observation: A significant impurity co-elutes with the desired product during silica gel chromatography.

  • Probable Causes:

    • Regioisomers: A common issue in pyrazole synthesis, especially with unsymmetrical starting materials, is the formation of regioisomers which often have very similar polarities.[3]

    • Unreacted Starting Material: If one of the starting materials has a polarity close to the product, it may be difficult to separate.

    • Hydrolysis of an Ester Precursor: If the carboxylic acid was generated by hydrolysis of an ester, incomplete hydrolysis will leave a less polar, but structurally similar, impurity.

  • Recommended Solutions:

    • Optimize Chromatography Conditions:

      • Use a Gradient Elution: Start with a less polar solvent system where your product has an Rf of ~0.1-0.2 and gradually increase the polarity. This can improve the separation between closely eluting spots.[4]

      • Change the Solvent System: Don't just vary the ratio; change the solvents themselves. If hexane/ethyl acetate fails, try dichloromethane/methanol. The different solvent interactions can alter selectivity.

      • Consider an Acidic Additive: Adding a small amount (0.5-1%) of acetic acid to the mobile phase can suppress the ionization of the carboxylic acid on the slightly acidic silica gel, leading to sharper peaks and potentially better separation from non-acidic impurities.

    • Utilize an Orthogonal Purification Method: If chromatography fails, exploit a different chemical property. An acid-base extraction is the ideal next step for a carboxylic acid. (See Protocol 2).

    • Fractional Recrystallization: If the impurity is a regioisomer, it may have a slightly different solubility.[1] Collecting and recrystallizing different fractions from your column may enrich the desired isomer.

Problem 3: The yield from my acid-base extraction is very low.

  • Observation: After acidifying the basic aqueous layer, little to no precipitate of the carboxylic acid is formed.

  • Probable Causes:

    • Incorrect pH for Extraction/Precipitation: The pH of the aqueous layers was not sufficiently basic to deprotonate the acid or sufficiently acidic to re-protonate it. A bromo-substituted pyrazole carboxylic acid is moderately acidic (predicted pKa ~2.7).[5]

    • Insufficient Mixing: Emulsions or poor mixing prevented efficient transfer of the carboxylate salt into the aqueous layer.

    • Product is Water-Soluble: While the bromo-pyrazole ring adds hydrophobicity, some derivatives, especially those with additional polar groups, may have some water solubility, even in their neutral form.

  • Recommended Solutions:

    • Verify pH with a Meter or Paper: When extracting into the basic layer, the pH should be at least 2-3 units above the pKa (i.e., pH > 5-6).[2][6] When precipitating the acid, the pH should be at least 2-3 units below the pKa (i.e., pH < 1). Use concentrated HCl to minimize volume addition.[7]

    • Back-Extraction: After acidifying the aqueous layer to precipitate your product, extract this acidic aqueous solution with an organic solvent like ethyl acetate or dichloromethane (3x volumes). This will recover any product that did not precipitate due to slight water solubility.

    • Break Emulsions: If an emulsion forms during extraction, adding a small amount of brine (saturated NaCl solution) can help break it.

Frequently Asked Questions (FAQs)

Q1: Which purification technique should I try first for my crude bromo-pyrazole carboxylic acid?

A1: The choice depends on the physical state of your crude product and the likely impurities.

  • If your crude product is a solid: Recrystallization is often the most efficient first step. It is scalable and can remove both more and less polar impurities in a single operation.

  • If your crude product is an oil or gum: An acid-base extraction is the ideal starting point.[8][9] This technique specifically isolates acidic compounds from neutral or basic impurities, which are common in many synthetic routes.[3] After extraction, the isolated acid can then be further purified by recrystallization or chromatography if needed.

  • If you suspect regioisomers: Column chromatography is likely necessary, as isomers often have very similar solubility profiles but can sometimes be separated on silica gel.[3]

The following decision tree can guide your initial choice:

Purification_Decision_Tree start Crude Product State? is_solid Solid start->is_solid is_oil Oil / Gum start->is_oil recrystallize Attempt Recrystallization is_solid->recrystallize Yes acid_base Perform Acid-Base Extraction is_oil->acid_base Yes check_purity Check Purity (TLC/LCMS) recrystallize->check_purity acid_base->check_purity chromatography Column Chromatography check_purity->chromatography Impure

Caption: Initial purification strategy decision tree.

Q2: What are the best solvents for recrystallizing bromo-pyrazole carboxylic acids?

A2: Due to the dual hydrophilic (carboxylic acid) and lipophilic (bromo-pyrazole) nature of these molecules, mixed solvent systems are often required.[5] The goal is to find a solvent pair where the compound is soluble in one when hot and insoluble in the other.

Solvent 1 ("Good" Solvent)Solvent 2 ("Anti-Solvent")Target Compound PolarityNotes
Ethanol / MethanolWaterPolarA very common and effective system for polar derivatives.[1]
Ethyl AcetateHexane / HeptaneMedium PolarityGood for less polar derivatives; avoids water.
AcetoneHexane / HeptaneMedium PolaritySimilar to EtOAc/Hexane, good alternative.[1]
DichloromethaneHexane / HeptaneLow to Medium PolarityUseful but be aware of the higher volatility of DCM.
ToluenePetroleum EtherLow PolarityEffective for compounds with larger non-polar substituents.[6]

To select a solvent system: Start by testing the solubility of a small amount of your crude material in various solvents at room temperature and with heating. The ideal single solvent is one where it is poorly soluble cold but very soluble hot.[2] If no single solvent works, find a "good" solvent and a miscible "anti-solvent".

Q3: My compound streaks badly on a silica TLC plate. How can I get a clean spot for column chromatography?

A3: Streaking (tailing) of carboxylic acids on silica gel is very common. It occurs because the acidic proton of the carboxylic acid interacts strongly with the slightly acidic silica gel surface (silanol groups), leading to poor elution behavior.

  • Solution: Add a small amount of a volatile acid, typically acetic acid (0.5-1%) , to your chromatography eluent. The acetic acid will protonate the silica surface and your compound, minimizing the strong ionic interactions and resulting in a much sharper, well-defined spot. This allows for a more accurate determination of the Rf and leads to better separation during column chromatography.

Key Experimental Protocols

Protocol 1: Two-Solvent Recrystallization

This method is ideal for solid crude products when a suitable single solvent cannot be found.

  • Dissolution: Place the crude bromo-substituted pyrazole carboxylic acid in an Erlenmeyer flask with a stir bar. Add the "good" solvent (e.g., ethanol) dropwise while heating to a gentle boil until the solid is just dissolved. Use the absolute minimum amount of solvent necessary.[2]

  • Addition of Anti-Solvent: While still hot, add the "anti-solvent" (e.g., water) dropwise until you see persistent cloudiness (turbidity).

  • Re-dissolution: Add 1-2 more drops of the hot "good" solvent until the solution becomes clear again.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask.

  • Crystallization: Once at room temperature, you may place the flask in an ice bath for 30-60 minutes to maximize crystal recovery.[2]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold anti-solvent (or the recrystallization solvent mixture) to remove any residual soluble impurities.

  • Drying: Dry the crystals in a vacuum oven or desiccator to remove all residual solvent.

Protocol 2: Purification by Acid-Base Extraction

This is the primary method for separating your carboxylic acid from neutral or basic impurities, especially for oily crude products.

AcidBase_Workflow cluster_0 Separatory Funnel start 1. Dissolve crude mixture in organic solvent (e.g., Ether, EtOAc) add_base 2. Add aqueous base (e.g., 1M NaHCO3) and shake well start->add_base separate 3. Separate Layers add_base->separate org_layer Organic Layer (Contains Neutral/Basic Impurities) separate->org_layer Top or Bottom? aq_layer Aqueous Layer (Contains Deprotonated Acid Salt) separate->aq_layer Check densities acidify 4. Cool aqueous layer in ice bath and acidify to pH < 2 with conc. HCl aq_layer->acidify precipitate 5. Collect Precipitate (Product) by vacuum filtration acidify->precipitate

Caption: Workflow for purification via acid-base extraction.

  • Dissolution: Dissolve the crude material in a suitable water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate) in a separatory funnel.

  • Extraction: Add an equal volume of a weak aqueous base, such as 1 M sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution.[7][8] Stopper the funnel, invert, and vent frequently to release any CO₂ pressure. Shake vigorously for 1-2 minutes.

  • Separation: Allow the layers to separate fully. Drain the aqueous layer (typically the bottom layer, but check densities) into a clean Erlenmeyer flask. Repeat the extraction of the organic layer with fresh aqueous base two more times, combining all aqueous extracts.

  • Acidification: Cool the combined aqueous extracts in an ice bath. While stirring, slowly add concentrated hydrochloric acid (HCl) dropwise until the solution is strongly acidic (pH < 2, check with pH paper).[7][9] Your bromo-substituted pyrazole carboxylic acid should precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration. Wash the solid with a small amount of cold deionized water to remove inorganic salts.

  • Drying: Dry the purified product thoroughly in a vacuum oven.

References

Technical Support Center: Alternative Brominating Agents for Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of pyrazole bromination. The pyrazole core is a privileged scaffold in pharmaceuticals and agrochemicals, and the introduction of a bromine atom is a key step for further functionalization, often via cross-coupling reactions.[1][2]

While elemental bromine (Br₂) is the classic brominating agent, its high toxicity, corrosive nature, and challenging handling often necessitate the use of alternative reagents.[3][4] This guide provides in-depth, field-tested insights into these alternatives, focusing on troubleshooting common issues and answering frequently asked questions to ensure your synthesis is efficient, selective, and safe.

Frequently Asked Questions (FAQs)

Q1: Why should I consider an alternative to elemental bromine (Br₂) for pyrazole synthesis?

A1: While effective, elemental bromine (Br₂) presents significant practical and safety challenges, especially at scale.[3]

  • Safety and Handling: Bromine is a dense, highly corrosive, and volatile liquid that releases toxic fumes.[3][4] Handling requires specialized equipment and stringent safety protocols. In contrast, alternative agents like N-Bromosuccinimide (NBS) and 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) are solids, which are significantly easier and safer to handle, weigh, and dispense.[3][5][6]

  • Reaction Control: Br₂ can be highly reactive, often leading to over-bromination or undesired side reactions. Alternative reagents like NBS can provide a slow, controlled release of an electrophilic bromine species, which can improve selectivity and yield.[4][7]

  • Byproducts: The reaction with Br₂ generates hydrogen bromide (HBr) as a byproduct, which can be corrosive and may require neutralization steps that complicate work-up. Reagents like NBS produce succinimide, which is often easier to remove via aqueous extraction.

Q2: What is the most common position for bromination on a pyrazole ring and why?

A2: Electrophilic bromination on an unsubstituted or N-substituted pyrazole ring overwhelmingly occurs at the C4 position.[1][8] The pyrazole ring is an electron-rich heterocycle.[9] The mechanism proceeds via an electrophilic aromatic substitution, where the C4 position is the most electron-rich and sterically accessible, leading to the most stable cationic intermediate (Wheland intermediate). Bromination at C3 or C5 is significantly less favorable unless the C4 position is already blocked.

Q3: What are the most common and effective alternative brominating agents for pyrazoles?

A3: The most widely adopted alternative is N-Bromosuccinimide (NBS) . It is a crystalline solid that serves as an excellent source of electrophilic bromine and is effective for brominating a wide range of electron-rich heterocycles, including pyrazoles.[8][9] Another excellent alternative is 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) , which is a cost-effective, stable, and safe N-halamine-based reagent.[3][10][11] Other reagents like N-bromosaccharin have also been reported and can be more reactive than NBS in certain applications.[2][12][13]

Troubleshooting Guide: Common Experimental Issues

Problem 1: My reaction is producing a mixture of regioisomers (e.g., bromination at C3/C5 instead of C4).

This is an uncommon but challenging issue, typically arising when the C4 position is substituted or when using highly activated pyrazole systems under forcing conditions.

Root Cause Analysis & Solutions:

  • Steric Hindrance: If the C4 position has a bulky substituent, electrophilic attack may be forced to the less favorable C3 or C5 positions.

    • Solution: Evaluate if a less bulky protecting group can be used on the pyrazole nitrogen or if a smaller brominating agent (though options are limited) could influence the outcome. More commonly, a different synthetic strategy, such as building the pyrazole ring with the bromine already in place, is required.[14]

  • Reaction Conditions: Extremely high temperatures or highly activating solvents can sometimes reduce the selectivity of the bromination.

    • Solution: Perform the reaction at a lower temperature. For NBS brominations, starting at 0 °C and slowly warming to room temperature is a standard practice.[15] Using a less polar solvent like CCl₄ or CHCl₃ can also enhance selectivity compared to highly polar solvents like DMF.[8]

Problem 2: My reaction is resulting in di- or poly-bromination.

This is a frequent problem, especially with electron-rich pyrazoles where the mono-brominated product is still reactive enough to undergo a second substitution.

Root Cause Analysis & Solutions:

  • Stoichiometry: Using an excess of the brominating agent is the most common cause.

    • Solution: Carefully control the stoichiometry. Use 1.0 to 1.05 equivalents of the brominating agent. For highly active substrates, it may even be beneficial to use slightly less than one equivalent (e.g., 0.95 eq) and accept a lower conversion to avoid forming difficult-to-separate di-bromo byproducts.

  • Rate of Addition: Adding the brominating agent too quickly can create localized high concentrations, promoting over-bromination.

    • Solution: Add the brominating agent portion-wise as a solid or as a solution in the reaction solvent over an extended period (e.g., 20-30 minutes) at a reduced temperature (e.g., 0 °C).[15]

  • Reagent Choice: The chosen brominating agent may be too reactive for your specific substrate.

    • Solution: If using a highly reactive system like Br₂ or N-bromosaccharin, switch to the milder and more controllable NBS.

Problem 3: The reaction is sluggish or gives a low yield.

This issue often occurs with electron-deficient pyrazoles (e.g., those bearing nitro or carboxyl groups).

Root Cause Analysis & Solutions:

  • Deactivated Substrate: Electron-withdrawing groups on the pyrazole ring reduce its nucleophilicity, slowing down the electrophilic substitution reaction.

    • Solution 1: Switch to a more powerful brominating system. While this guide focuses on alternatives, this is a scenario where elemental bromine in an acidic medium might be necessary. Alternatively, more reactive N-bromo reagents like N-bromosaccharin could be tested.[2]

    • Solution 2: Increase the reaction temperature or extend the reaction time. Monitor the reaction progress carefully by TLC or LC-MS to find the optimal balance before decomposition occurs.

    • Solution 3: Consider using a Lewis acid or protic acid catalyst to increase the electrophilicity of the bromine source, although this can also increase the risk of side reactions.

Problem 4: The work-up and purification are difficult.

Purification challenges often stem from reaction byproducts or unreacted starting materials.

Root Cause Analysis & Solutions:

  • Byproduct Interference: The byproduct of your brominating agent is co-eluting with your product.

    • Solution (for NBS): The succinimide byproduct is water-soluble. A thorough aqueous wash (e.g., with saturated sodium bicarbonate solution, followed by water and brine) during the work-up will remove the majority of it before chromatography.[15]

    • Solution (for DBDMH): The 5,5-dimethylhydantoin byproduct is also water-soluble and can be removed with an aqueous wash.

  • Unreacted Starting Material: If the reaction did not go to completion, separating the starting pyrazole from the 4-bromopyrazole can be difficult due to similar polarities.

    • Solution: Optimize the reaction to drive it closer to completion (see Problem 3). If separation is still challenging, consider derivatizing the unreacted starting material (e.g., via N-alkylation if the NH is free) to drastically change its polarity before column chromatography.

Data & Protocols

Comparison of Common Brominating Agents
ReagentFormulaFormKey AdvantagesKey Disadvantages & Byproducts
Elemental Bromine Br₂Corrosive liquidHigh reactivity, low costHighly toxic and hazardous to handle; generates corrosive HBr byproduct.[3][4]
N-Bromosuccinimide (NBS) C₄H₄BrNO₂Crystalline solidEasy to handle, safer than Br₂, provides controlled bromination.[4][5][9]Byproduct (succinimide) can complicate purification if not washed out.[15] Can decompose on storage.[9]
DBDMH C₅H₆Br₂N₂O₂Crystalline solidStable, safe, cost-effective, high bromine content by weight.[3][6][10]Can be less reactive than NBS for deactivated systems. Byproduct is 5,5-dimethylhydantoin.
N-Bromosaccharin C₇H₄BrNO₃SCrystalline solidMore reactive than NBS, useful for less reactive substrates.[2]Higher cost, can be too reactive for activated pyrazoles, leading to over-bromination.
Workflow: Selecting an Appropriate Brominating Agent

This decision tree illustrates a logical workflow for choosing the right reagent based on the electronic nature of your pyrazole substrate.

G sub Start: Have Pyrazole Substrate check_electronics Is the pyrazole electron-rich (e.g., alkyl, alkoxy groups)? sub->check_electronics use_nbs Use a mild agent: NBS is the first choice. check_electronics->use_nbs YES check_yield Is the reaction sluggish or low-yielding? check_electronics->check_yield NO electron_rich YES electron_deficient NO (Electron-neutral or -deficient) success Success: Proceed to work-up use_nbs->success use_dbdmh Consider DBDMH as a cost-effective alternative to NBS. check_yield->use_dbdmh NO use_stronger Use a more reactive agent: N-Bromosaccharin or Br₂/Acid check_yield->use_stronger YES deficient_yes YES deficient_no NO use_dbdmh->success use_stronger->success

Caption: Decision workflow for brominating agent selection.
Protocol: General Procedure for C4-Bromination of a Pyrazole using NBS

This protocol is a representative example for the bromination of an N-substituted pyrazole.[15] Always adapt conditions based on your specific substrate.

Materials:

  • N-substituted pyrazole (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • Dimethylformamide (DMF) or Chloroform (CHCl₃) (approx. 0.1-0.2 M concentration)

  • Magnetic stirrer, round-bottom flask, ice bath

Procedure:

  • Setup: In a fume hood, dissolve the N-substituted pyrazole (1.0 eq) in your chosen solvent (e.g., DMF) in a dry round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add NBS (1.05 eq) to the stirred solution in small portions over 20-30 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, continue stirring at 0 °C for an additional 30 minutes. Then, allow the reaction to warm to room temperature.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-4 hours).

  • Quenching & Work-up:

    • Pour the reaction mixture into water.

    • Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate, 3x).

    • Combine the organic layers and wash sequentially with saturated aqueous sodium thiosulfate (to quench any remaining bromine), saturated aqueous sodium bicarbonate, water, and finally, saturated brine.[15]

  • Drying and Concentration: Dry the organic phase with anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel or by recrystallization to obtain the pure 4-bromopyrazole.

Mechanism: Electrophilic Aromatic Substitution

The bromination of pyrazole follows a classic electrophilic aromatic substitution mechanism. The brominating agent serves as a source for an electrophilic bromine species ("Br⁺"), which is attacked by the electron-rich pyrazole ring.

G pyrazole Pyrazole Ring intermediate Arenium Ion (Cationic Intermediate) pyrazole->intermediate Electrophilic Attack (Rate-determining step) nbs NBS (Br⁺ Source) nbs->intermediate Electrophilic Attack (Rate-determining step) product 4-Bromopyrazole intermediate->product Deprotonation byproduct Succinimide intermediate->byproduct

Caption: General mechanism of pyrazole bromination.

References

"stability and degradation pathways of 5-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid. This resource, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during its handling, storage, and use in experimental settings. As Senior Application Scientists, our goal is to blend technical accuracy with practical, field-tested insights to ensure the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: What are the general stability characteristics and recommended storage conditions for this compound?

A1: this compound is a heterocyclic compound that is generally stable under standard laboratory conditions. However, its stability can be influenced by environmental factors such as pH, light, and temperature. For optimal shelf-life and experimental consistency, it is crucial to store the compound under controlled conditions.

Causality: The pyrazole ring, while aromatic, contains nitrogen atoms that can influence its reactivity. The carboxylic acid and bromo substituents are key functional groups that can participate in degradation reactions. Improper storage can lead to slow hydrolysis, photodecomposition, or thermal degradation over time, resulting in the formation of impurities and a decrease in assay performance.

Recommended Storage:

  • Solid Form: Store in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize moisture and oxidative degradation.[1]

  • In Solution: If stock solutions are prepared, they should be stored at -20°C or -80°C. Use of aprotic solvents like DMSO or DMF is recommended for long-term storage. Aliquoting the stock solution is advised to avoid repeated freeze-thaw cycles.

Parameter Recommendation Rationale
Temperature 2-8°C (short-term), -20°C (long-term)Minimizes thermal degradation and slows kinetic processes.
Atmosphere Inert gas (Argon, Nitrogen)Prevents oxidation and moisture-related hydrolysis.
Light Amber vials or dark environmentPrevents photochemical degradation, particularly cleavage of the C-Br bond.
pH (in solution) Neutral to slightly acidic (pH 4-6)Avoids base-catalyzed hydrolysis of the pyrazole ring.
Q2: Is this compound susceptible to hydrolytic degradation in aqueous buffers?

A2: Yes, pyrazole derivatives can be susceptible to hydrolytic degradation, particularly under basic conditions. While this compound is more stable than its corresponding ester derivatives, prolonged incubation in aqueous buffers, especially at pH > 8, can lead to ring-opening or other hydrolytic transformations.[2][3]

Causality: The electron-withdrawing nature of the bromine and carboxylic acid groups can make the pyrazole ring susceptible to nucleophilic attack by hydroxide ions in basic solutions. This can initiate a cascade of reactions leading to the formation of various degradation products.

Q3: What is the expected photochemical stability of this compound?

A3: Brominated aromatic compounds can be sensitive to light, particularly UV radiation. The carbon-bromine (C-Br) bond can undergo homolytic cleavage upon absorption of light energy, leading to the formation of a pyrazolyl radical and a bromine radical.

Causality: This photodegradation process, known as photolysis, can initiate a variety of subsequent reactions, including debromination (replacement of Br with H), dimerization, or reaction with solvents or other molecules in the reaction mixture. Studies on related pyrazole derivatives have shown that this pathway can significantly reduce compound stability and purity upon light exposure.[4]

Troubleshooting Guides & Experimental Protocols

Problem: I am observing high variability and loss of compound potency in my cell-based or enzymatic assays conducted in aqueous buffers.

This issue is frequently linked to the hydrolytic instability of the test compound under assay conditions.

Troubleshooting Steps:

  • Verify pH of Assay Buffer: Ensure the pH of your buffer is within a stable range, ideally between 6.0 and 7.5. Avoid highly basic conditions (pH > 8.0) where possible.

  • Minimize Incubation Time: If biologically feasible, reduce the incubation time of the compound in the aqueous buffer to limit the extent of degradation.

  • Conduct a Forced Degradation Study: Before extensive screening, perform a simple stability test to understand the compound's behavior in your specific assay medium.

Protocol: Assessing Hydrolytic Stability

  • Prepare Solutions: Prepare solutions of the compound (~10 µM) in your assay buffer and in control buffers at pH 4, 7, and 9.

  • Incubate: Incubate the solutions at your standard assay temperature (e.g., 37°C) and at room temperature.

  • Time Points: Collect aliquots at various time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Analysis: Immediately quench any reaction (e.g., by acidification or freezing) and analyze the samples by HPLC or LC-MS.

  • Quantify: Quantify the peak area of the parent compound at each time point to determine the rate of degradation. The appearance of new peaks indicates the formation of degradation products.

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1", width=1.5, height=0.5]; edge [fontname="Arial", fontsize=9, arrowhead=vee, arrowsize=0.7];

} caption: Workflow for assessing hydrolytic stability.

Problem: My reaction is yielding multiple unexpected byproducts, especially when run under light or at elevated temperatures.

This suggests that the compound is undergoing either photochemical or thermal degradation. The C-Br and C-COOH bonds are the most likely sites of lability.

Potential Degradation Pathways

  • Photodegradation (Debromination): Exposure to UV or even ambient lab light can cleave the C-Br bond, leading to the formation of 1-methyl-1H-pyrazole-3-carboxylic acid.

  • Thermal Degradation (Decarboxylation): Carboxylic acids can undergo decarboxylation (loss of CO₂) at elevated temperatures, which would yield 5-Bromo-1-methyl-1H-pyrazole.[5]

  • Hydrolytic Degradation: As discussed, this can occur in the presence of water, particularly at basic pH, potentially leading to pyrazole ring opening or formation of hydroxylated species if the bromine is substituted.

dot graph G { layout=neato; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9, arrowhead=vee, arrowsize=0.7];

} caption: Potential degradation pathways.

Troubleshooting & Mitigation Strategies:

  • Photochemical Reactions:

    • Action: Conduct reactions in amber glassware or wrap the reaction vessel in aluminum foil to exclude light.

    • Causality: This prevents the absorption of photons that initiate the cleavage of the C-Br bond.[4]

  • Thermal Reactions:

    • Action: Run reactions at the lowest effective temperature. If high temperatures are unavoidable, minimize the reaction time. Consider alternative synthetic routes that proceed under milder conditions.

    • Causality: High thermal energy can overcome the activation barrier for decarboxylation, leading to the loss of the carboxylic acid group.[5]

  • General Purification:

    • Action: Use purification techniques like flash chromatography promptly after the reaction is complete to isolate the desired product from any degradants that may have formed. Monitor fractions carefully by TLC or LC-MS.

Identifying Degradation Products by Mass Spectrometry

When analyzing reaction mixtures or stability samples by LC-MS, look for masses corresponding to these potential degradation products.

Compound Name Molecular Formula Molecular Weight ( g/mol ) Δ Mass from Parent Potential Cause
Parent Compound C₅H₅BrN₂O₂205.010-
Debrominated ProductC₅H₆N₂O₂126.11-78.9Photodegradation
Decarboxylated ProductC₄H₅BrN₂161.00-44.01Thermal Stress

References

Technical Support Center: Resolving Isomeric Mixtures of Substituted Pyrazoles by Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide is designed to provide you with field-proven insights and troubleshooting strategies for one of the more nuanced challenges in medicinal chemistry and drug development: the chromatographic resolution of substituted pyrazole isomers. Pyrazoles are a cornerstone scaffold in pharmaceuticals, but their synthesis often yields regioisomeric or enantiomeric mixtures. Effective, efficient separation is therefore not just an analytical task but a critical step in isolating the desired active pharmaceutical ingredient (API).

This guide moves beyond simple protocols to explain the causality behind methodological choices, empowering you to not only solve current issues but also to strategically develop robust separation methods for future pyrazole-based compounds.

Section 1: Chiral Separations (Enantiomers) by HPLC & SFC

The stereochemistry of a pyrazole derivative can dramatically alter its pharmacological and toxicological profile. Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the principal techniques for resolving enantiomers. The most common challenge is selecting the right combination of chiral stationary phase (CSP) and mobile phase.

Frequently Asked Questions (Chiral)

Q1: I have a new racemic pyrazole. Which chiral stationary phase (CSP) should I try first?

A: Your highest probability of success lies with polysaccharide-based CSPs. Specifically, derivatives of cellulose and amylose are the most powerful and widely used for a broad range of chiral compounds, including pyrazoles.[1][2]

  • Primary Screening: Start with two columns: a cellulose-based phase (e.g., Cellulose-2) and an amylose-based phase (e.g., Amylose-2). These two phases have different supramolecular structures and often exhibit complementary selectivity.[1][3]

  • Initial Elution Modes: Screen both columns under two conditions: Normal Phase (NP) and Polar Organic (PO) mode.

    • Normal Phase (NP): Typically n-hexane with an alcohol modifier like ethanol or isopropanol. This mode relies heavily on hydrogen bonding between the analyte and the CSP.[2]

    • Polar Organic (PO): Pure polar solvents like methanol, ethanol, or acetonitrile. This mode is often faster, provides sharper peaks, and is beneficial for analytes with higher polarity.[1][2][3][4]

Q2: I am getting poor resolution (Rs < 1.5) on my cellulose column in polar organic mode. What is the next logical step?

A: Don't abandon the column yet. First, try changing the mobile phase. If that fails, switch to an amylose-based column, which often performs better in normal phase.

  • Causality: The chiral recognition mechanism is a delicate competition between the analyte and the mobile phase for interaction sites on the CSP.[1][2][3] A cellulose column might show excellent resolution in polar organic mode for one pyrazole set, while an amylose column provides superior resolution for the same set in normal phase.[1][3]

  • Troubleshooting Steps:

    • Switch Mobile Phase: If you used acetonitrile, try methanol. The protic nature of methanol can significantly alter the hydrogen-bonding interactions that govern chiral recognition.[2]

    • Switch to Normal Phase: Test the cellulose column with a hexane/ethanol mobile phase. This fundamentally changes the interaction mechanism.

    • Switch to an Amylose Column: Amylose-based CSPs often exhibit better performance under normal phase conditions for pyrazole derivatives, sometimes yielding very high resolution values (Rs up to 30).[1][3]

    • Consider Temperature: Decreasing the column temperature can sometimes improve separation for enthalpy-driven processes, though it will increase analysis time.[5]

Q3: My analysis time is over 20 minutes using normal phase. How can I significantly shorten it?

A: Switch to a Polar Organic (PO) elution mode. This is a well-documented strategy for reducing run times.[2][3]

  • Mechanism: PO mode typically uses lower viscosity mobile phases (like pure acetonitrile or methanol) compared to hexane/alcohol mixtures, allowing for higher flow rates without excessive backpressure. Furthermore, analyte solubility is often improved, leading to sharper, more efficient peaks and analysis times that can be as short as 5 minutes.[1][3]

  • Comparative Data:

    • Normal Phase (Amylose Column): Analysis times can be close to 30 minutes.[1][3]

    • Polar Organic (Cellulose Column): Analysis times can be near 5 minutes.[1][3]

Q4: I have tried both cellulose and amylose columns in NP and PO modes with no success. Is there another option?

A: Yes. While polysaccharide phases are dominant, other CSPs can be effective, especially in Supercritical Fluid Chromatography (SFC). The (R,R)Whelk-O1 column, for instance, can show excellent performance for pyrazole intermediates in both HPLC and SFC, even when polysaccharide columns fail under SFC conditions.[6] SFC itself is a powerful alternative that offers faster separations and uses less organic solvent.[6][7]

Chiral Method Development Workflow

G cluster_screening Phase 1: Initial Screening cluster_eval Phase 2: Evaluation cluster_optimize Phase 3: Optimization / Next Steps Start Racemic Pyrazole Sample Screen_Cols Screen on Two CSPs: 1. Cellulose-based 2. Amylose-based Start->Screen_Cols Screen_MP Test Four Mobile Phase Conditions: - NP: Hexane/Ethanol - NP: Hexane/IPA - PO: Acetonitrile - PO: Methanol Screen_Cols->Screen_MP Eval Evaluate Data: - Is there any separation? - What is the Resolution (Rs)? Screen_MP->Eval No_Sep No Separation Eval->No_Sep No Partial_Sep Partial Separation (Rs < 1.5) Eval->Partial_Sep Partial Baseline_Sep Baseline Separation (Rs >= 1.5) Eval->Baseline_Sep Yes Switch_Tech Consider Alternative CSPs (e.g., (R,R)Whelk-O1) or switch to SFC No_Sep->Switch_Tech Optimize Optimize Mobile Phase: - Adjust modifier % - Change modifier (e.g., EtOH to IPA) - Adjust temperature Partial_Sep->Optimize Final Validated Method Baseline_Sep->Final Optimize->Final

Section 2: Achiral Separations (Regioisomers)

The synthesis of unsymmetrically substituted pyrazoles frequently leads to the formation of regioisomers, which can have very similar physical properties, making their separation difficult.[8]

Frequently Asked Questions (Achiral)

Q1: What is the most common and effective method for separating pyrazole regioisomers after synthesis?

A: Silica gel column chromatography (flash chromatography) is the standard and most effective technique.[8][9] The key to success is a systematic screening of solvent systems using Thin Layer Chromatography (TLC) beforehand to identify an eluent that provides a sufficient difference in retardation factor (ΔRf) between the isomeric spots.[9]

Q2: My regioisomers are inseparable on TLC (spots overlap). What are my options?

A: This is a common challenge. Here’s a systematic approach:

  • Expand Your Solvent Screening: Don't just rely on hexane/ethyl acetate. The "solvent triangle" (a non-polar solvent, a polar aprotic solvent, and a polar protic solvent) is your best tool. Try systems like:

    • Dichloromethane/Hexane

    • Toluene/Acetone

    • Add a small percentage of methanol or triethylamine (for basic pyrazoles) to your eluent to modify interactions with the silica.

  • Change the Stationary Phase: If silica gel fails, consider alternatives.

    • Alumina (Neutral or Basic): Can offer different selectivity for basic compounds like pyrazoles.[10]

    • Reversed-Phase (C18): If the isomers have sufficient hydrophobicity and a slight difference in polarity, reversed-phase flash chromatography or HPLC can be highly effective.[10]

  • Crystallization: Before resorting to more complex chromatography, attempt recrystallization from various solvents. It's possible one isomer will preferentially crystallize, providing a simple purification method.[8]

Section 3: General Troubleshooting for Pyrazole Chromatography

Pyrazoles have specific chemical properties that can cause common chromatographic issues like peak tailing.

Troubleshooting Guide: Common Peak Shape Problems
ProblemLikely Cause(s) for PyrazolesRecommended Solution(s)
Peak Tailing Secondary Interactions: The basic nitrogen atoms on the pyrazole ring can interact strongly with acidic residual silanols on the silica surface of reversed-phase columns.[11]1. Lower Mobile Phase pH: Add an acid like formic acid or TFA (0.1%) to the mobile phase. This protonates the pyrazole, minimizing interaction with silanols.[12][13] 2. Use a High-Quality, End-Capped Column: Modern columns have fewer residual silanols. 3. Use an Embedded Polar Group (EPG) Column: These phases provide an alternative interaction mechanism that can improve peak shape for basic compounds.[14]
Peak Fronting Column Overload: Injecting too much sample is a common cause.[11] Solubility Mismatch: Dissolving the sample in a solvent significantly stronger than the mobile phase (e.g., pure DMSO or DMF for an aqueous mobile phase).1. Reduce Sample Concentration/Volume: Dilute your sample and re-inject.[11][15] 2. Match Sample Solvent to Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase.
Split Peaks Column Void: A void has formed at the head of the column due to pressure shocks or bed settling. Partially Plugged Frit: Particulate matter from the sample or system has blocked the inlet frit. Co-elution: The split peak is actually two very poorly resolved isomers.1. Reverse and Flush the Column: (Follow manufacturer's instructions). If this doesn't work, the column may need to be replaced. 2. Install an In-line Filter/Guard Column: This is the best preventative measure.[11] 3. Optimize Method: Change the mobile phase composition or gradient to improve resolution.
Troubleshooting Flowchart: Poor Resolution

G Start Poor Resolution (Peaks Overlap) Check_MP Is the mobile phase optimized? Start->Check_MP Adjust_MP Adjust Mobile Phase: - Change organic solvent % (isocratic) - Modify gradient slope (gradient) - Change organic solvent (ACN <> MeOH) - Adjust pH/buffer Check_MP->Adjust_MP No Check_SP Is the stationary phase optimal? Check_MP->Check_SP Yes Success Resolution Achieved Adjust_MP->Success Adjust_SP Change Stationary Phase: - C18 -> Phenyl-Hexyl or PFP - Increase column length - Decrease particle size (HPLC -> UHPLC) Check_SP->Adjust_SP No Check_System Are there system issues? Check_SP->Check_System Yes Adjust_SP->Success Adjust_System Check System: - Reduce extra-column volume (shorter tubing) - Decrease flow rate - Optimize temperature Check_System->Adjust_System No Adjust_System->Success

Section 4: Experimental Protocols

Protocol 1: Separation of Pyrazole Regioisomers by Flash Column Chromatography

This protocol provides a general framework for separating a mixture of two pyrazole regioisomers using silica gel.[9]

  • TLC Analysis:

    • Dissolve a small amount of the crude mixture in a solvent like dichloromethane.

    • Spot the solution on a TLC plate.

    • Develop the plate in various solvent systems of increasing polarity (e.g., 95:5 Hexane:EtOAc, 90:10 Hexane:EtOAc, 80:20 Hexane:EtOAc) to find a system that gives baseline separation of the two spots with an Rf value for the lower spot between 0.2 and 0.3.

  • Column Preparation:

    • Select a column size appropriate for your sample amount.

    • Prepare a silica gel slurry in the least polar solvent from your TLC screen (e.g., hexane).

    • Pack the column with the slurry, ensuring no air bubbles are trapped. Allow the silica to settle into a packed bed.

  • Sample Loading:

    • Dissolve the crude mixture in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel to this solution to create a slurry.

    • Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder of your sample adsorbed onto the silica ("dry loading").

    • Carefully add the sample-adsorbed silica to the top of the packed column.

  • Elution:

    • Begin eluting the column with the solvent system identified during TLC screening.

    • Collect fractions and monitor them by TLC to determine which fractions contain your purified isomers.

    • If the second isomer is slow to elute, you can gradually increase the polarity of the eluent.

References

"scale-up challenges in the production of 5-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Scale-Up of 5-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid

Welcome to the technical support center for the synthesis and scale-up of this compound. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered when transitioning this process from the laboratory bench to larger-scale production. We will delve into the causality behind experimental choices, offering field-proven insights to ensure process robustness, safety, and scalability.

Part 1: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis. The most common and scalable synthetic route involves the cyclocondensation of a suitable precursor with methylhydrazine, followed by conversion of a 5-hydroxy group to a bromide, and subsequent hydrolysis of an ester.[1]

A. Stage 1: Pyrazole Ring Formation (e.g., from Diethyl Butynedioate & Methylhydrazine)

Question 1: We are observing low yields and the formation of a sticky, difficult-to-handle solid during the initial cyclocondensation reaction. What is the likely cause and solution?

Answer: This is a common issue when scaling up the reaction between diethyl butynedioate and methylhydrazine. The reaction is highly exothermic and rapid.

  • Causality: Uncontrolled addition of methylhydrazine at ambient temperature can lead to localized overheating, promoting side reactions and polymerization, resulting in the formation of intractable tars. The initial adduct can also precipitate out of solution too quickly, trapping starting materials and reducing yield.

  • Troubleshooting & Solution:

    • Temperature Control: The reaction must be cooled. A starting temperature of -10 °C to 0 °C is recommended.[1] The methylhydrazine should be added dropwise or via a syringe pump, ensuring the internal temperature does not exceed 5 °C.

    • Solvent Choice: While the reaction can be run in various solvents, using a solvent in which the intermediate has some solubility before the subsequent heating step can be beneficial. Diethyl ether is a common choice for the initial condensation.[1]

    • Controlled Heating: After the initial exothermic reaction subsides, the subsequent cyclization requires heating. A gradual ramp-up to the target temperature (e.g., 100 °C) allows for a more controlled reaction and better crystal formation of the intermediate, 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester.[1]

B. Stage 2: Bromination of the 5-Hydroxy Pyrazole Intermediate

The conversion of the 5-hydroxy group to the 5-bromo group is a critical, high-risk step in the synthesis. The choice of brominating agent is paramount for safety and success at scale. Using a reagent like phosphorus oxybromide (POBr₃) or tribromooxyphosphorus is a common method for this specific transformation.[1]

Question 2: Our bromination with POBr₃ is sluggish, and upon work-up, we isolate mainly the starting hydroxy-pyrazole. How can we drive the reaction to completion?

Answer: Incomplete reaction is typically due to insufficient temperature, insufficient reagent, or moisture inactivating the POBr₃.

  • Causality: The reaction of a hydroxyl group with POBr₃ requires heat to proceed at a reasonable rate. POBr₃ is also highly sensitive to moisture, which will quench it to phosphoric acid and HBr, rendering it ineffective.

  • Troubleshooting & Solution:

    • Anhydrous Conditions: Ensure all glassware is oven-dried or flame-dried and the reaction is run under an inert atmosphere (Nitrogen or Argon). The solvent (e.g., acetonitrile) must be of high purity and anhydrous.[1]

    • Temperature & Reaction Time: The reaction typically requires heating to reflux.[1] Monitor the reaction progress using an appropriate analytical technique (TLC, LC-MS, or HPLC). If the reaction stalls, a modest increase in temperature or extended reaction time may be necessary.

    • Stoichiometry: While a slight excess of POBr₃ may be used, a large excess can complicate the work-up. Ensure accurate weighing and transfer of the reagent.

Question 3: We experienced a significant exotherm and pressure build-up during the aqueous quench of the POBr₃ reaction. How can this be managed safely on a larger scale?

Answer: This is the most hazardous part of this stage. The quench of unreacted POBr₃ and other phosphorus halides with water is extremely exothermic and liberates HBr gas.

  • Causality: Phosphorus halides react violently with water. A direct quench of the reaction mixture into water is not a scalable or safe procedure.

  • Troubleshooting & Safe Scale-Up Protocol:

    • Reverse Quench: The reaction mixture should be cooled to room temperature and then slowly added to a pre-cooled, vigorously stirred solution of saturated sodium carbonate or bicarbonate.[1] This method ensures that the quenching solution is always in excess, helping to control the temperature and neutralize the generated acidic gases (HBr).

    • Temperature Monitoring: The quenching vessel must be in an ice bath, and the internal temperature should be monitored continuously. The addition rate of the reaction mixture should be adjusted to maintain the temperature below a safe limit (e.g., 20 °C).

    • Adequate Ventilation: The quench must be performed in a well-ventilated fume hood or reactor to handle the HBr gas that is evolved.

Bromination Troubleshooting Workflow

start Bromination Step: Low Yield or Incomplete Reaction check_moisture Were anhydrous conditions strictly maintained? start->check_moisture check_temp Was the reaction heated to reflux and monitored for completion? check_moisture->check_temp Yes re_run_dry Action: Rerun experiment with oven-dried glassware, anhydrous solvent, and under inert gas. check_moisture->re_run_dry No check_workup Is the issue in the reaction or during work-up/isolation? check_temp->check_workup Yes increase_time Action: Increase reflux time or temperature slightly. Monitor via HPLC/TLC. check_temp->increase_time No safety_issue Safety Issue Observed: Exotherm/Gas during Quench quench_protocol Was a controlled reverse quench into a cooled basic solution used? safety_issue->quench_protocol implement_safe_quench Action: Implement reverse quench. Add reaction mixture slowly to cooled NaHCO3 solution with vigorous stirring and temperature control. quench_protocol->implement_safe_quench No

Caption: Decision tree for troubleshooting the bromination stage.

C. Stage 3: Saponification (Ester Hydrolysis) and Product Isolation

Question 4: The final hydrolysis of the ethyl ester is incomplete, leading to a mixture of product and starting material that is difficult to separate. What are the critical parameters?

Answer: Incomplete saponification is a common scale-up challenge, often due to phase separation or insufficient base.

  • Causality: On a larger scale, mixing can be less efficient. The bromo-ester may have poor solubility in the aqueous base, creating a biphasic system where the reaction only occurs at the interface.

  • Troubleshooting & Solution:

    • Co-Solvent: Use a co-solvent like ethanol or methanol to create a homogeneous solution. A mixture of ethanol and 10% aqueous sodium hydroxide is effective.[1]

    • Stoichiometry of Base: Use a sufficient excess of NaOH (e.g., 4-5 equivalents) to drive the reaction to completion and neutralize any acidic byproducts.

    • Temperature and Time: While the reaction proceeds at room temperature, gentle heating (e.g., 40-50 °C) can significantly increase the rate. Monitor by HPLC to confirm the disappearance of the starting ester.[1]

Question 5: During the final product isolation via acidic work-up, the product "oils out" or forms a very fine, difficult-to-filter precipitate. How can we improve the physical form of the product?

Answer: The physical properties of the final product during precipitation are highly dependent on the rate of pH change, temperature, and solvent medium.

  • Causality: Rapidly crashing the product out of solution by adding acid quickly leads to poor crystal growth, resulting in oils or amorphous solids.

  • Troubleshooting & Solution:

    • Controlled Acidification: After the reaction, cool the basic solution in an ice bath. Add the acid (e.g., 2N HCl) slowly with vigorous stirring, carefully monitoring the pH. The goal is to approach the precipitation point slowly.

    • pH Target: The target pH for precipitation should be determined in the lab but is typically in the acidic range (e.g., pH 3-4).[1] Avoid over-acidifying.

    • "Seeding": If a small amount of crystalline material is available, seeding the solution as it becomes cloudy can promote the growth of larger, more easily filterable crystals.

    • Anti-Solvent: In some cases, adding an anti-solvent after pH adjustment can improve precipitation, but this must be carefully developed to avoid oiling out.

Part 2: Frequently Asked Questions (FAQs)

Q: Which synthetic route is most amenable to large-scale production? A: The route starting from diethyl butynedioate and methylhydrazine, proceeding through the 5-hydroxy-ester intermediate, followed by bromination with a reagent like POBr₃, and concluding with ester hydrolysis is well-documented and avoids the challenges of direct, regioselective bromination on an unsubstituted pyrazole ring.[1] Direct bromination of pyrazoles often leads to substitution at the 4-position.[2]

Q: What are the primary safety concerns when scaling up this synthesis? A: The two main hazards are:

  • Thermal Runaway: The initial cyclocondensation and, more critically, the quenching of the bromination reaction are highly exothermic. Proper temperature control, controlled addition rates, and adequate cooling capacity are essential.[3][4]

  • Reagent Handling: Brominating agents like POBr₃ and elemental bromine are highly corrosive and toxic.[5][6] Handling these reagents requires specialized personal protective equipment (PPE) and engineering controls (e.g., closed-system transfers).

Q: What analytical methods are recommended for in-process controls (IPCs)? A:

  • HPLC: The gold standard for monitoring reaction completion and purity at each stage. It can easily distinguish the starting material, intermediate, and final product.

  • LC-MS: Useful during development to identify unknown impurities and byproducts.

  • ¹H NMR: Essential for structural confirmation of intermediates and the final product.

  • Karl Fischer Titration: Crucial for ensuring the dryness of solvents and reagents before the moisture-sensitive bromination step.

Part 3: Protocols and Data

Recommended Scale-Up Synthesis Workflow

cluster_0 Stage 1: Cyclocondensation cluster_1 Stage 2: Bromination cluster_2 Stage 3: Hydrolysis & Isolation A Diethyl Butynedioate + Methylhydrazine B 5-hydroxy-1-methyl-1H- pyrazole-3-carboxylic acid ethyl ester A->B 1. Et2O, -10 to 0°C 2. Heat, 100°C C 5-bromo-1-methyl-1H- pyrazole-3-carboxylic acid ethyl ester B->C POBr3, MeCN, Reflux D 5-Bromo-1-methyl-1H- pyrazole-3-carboxylic acid C->D 1. NaOH, EtOH/H2O 2. HCl (aq) to pH 3-4

Caption: Overall synthetic workflow for scalable production.

Protocol: Synthesis of this compound

This protocol is adapted from literature procedures and should be optimized and validated at a small scale before attempting a large-scale run.[1]

Stage 1: 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester

  • Charge a reactor with diethyl butynedioate and diethyl ether. Cool the mixture to -10 °C.

  • Prepare a solution of 40% aqueous methylhydrazine.

  • Add the methylhydrazine solution dropwise to the reactor, maintaining the internal temperature below 0 °C.

  • After the addition is complete, allow the mixture to stir at -5 °C for 30 minutes. A white solid will precipitate.

  • Isolate the intermediate solid by filtration and wash with cold diethyl ether.

  • Transfer the intermediate to a suitable reactor and heat to 100 °C until the cyclization is complete (monitor by IPC).

Stage 2: this compound ethyl ester

  • Charge a dry reactor with the 5-hydroxy-ester from Stage 1 and anhydrous acetonitrile under a nitrogen atmosphere.

  • Charge tribromooxyphosphorus (POBr₃) to the reactor.

  • Heat the mixture to reflux and hold until the reaction is complete as determined by HPLC.

  • Cool the reaction mixture to ambient temperature.

  • In a separate quench vessel, charge a 2M aqueous solution of sodium carbonate and cool to 0-5 °C.

  • Slowly transfer the reaction mixture into the quench vessel, ensuring the temperature of the quench does not exceed 20 °C.

  • Extract the aqueous layer with ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the bromo-ester.

Stage 3: this compound

  • Dissolve the bromo-ester from Stage 2 in ethanol.

  • Add a 10% aqueous solution of sodium hydroxide.

  • Stir the mixture at room temperature (or gently heat to ~40 °C) for 2-4 hours until hydrolysis is complete by HPLC.

  • Remove the ethanol under reduced pressure.

  • Cool the remaining aqueous solution to 0-5 °C.

  • Slowly add 2N HCl with vigorous stirring to adjust the pH to 3-4.

  • The product will precipitate as a white solid. Stir the slurry for 1-2 hours at 0-5 °C to maximize crystallization.

  • Filter the solid, wash with cold water, and dry under vacuum to afford the final product.

Table 1: Comparison of Brominating Agents for Pyrazoles
ReagentTypical ConditionsProsScale-Up Cons
Elemental Br₂ Acetic acid or CH₂Cl₂, RTInexpensive, potentHighly toxic, corrosive, difficult to handle, generates HBr byproduct.[5][6]
NBS DMF, MeCN, or CCl₄, 0°C to RTSolid, easier to handle than Br₂, milderCan be thermally unstable, incompatible with some solvents (e.g., DMF).[3]
POBr₃ Acetonitrile, RefluxEffective for converting -OH to -BrHighly moisture-sensitive, violent quench with water, corrosive.[1]

References

Technical Support Center: Analytical Methods for Detecting Impurities in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for analytical challenges in pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common hurdles associated with detecting and quantifying impurities. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and purity of your synthesized pyrazole derivatives.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common issues and questions that arise during the analysis of pyrazole synthesis reaction mixtures.

Q1: My NMR spectrum shows duplicate sets of peaks, suggesting multiple products. What is the most likely cause?

A1: The formation of regioisomers is the most common side reaction in pyrazole synthesis, especially when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[1][2] The initial nucleophilic attack of the hydrazine can occur at either of the two non-equivalent carbonyl carbons, leading to a mixture of pyrazole regioisomers.[1] These isomers often have very similar physical properties, making them difficult to separate.[3]

Q2: How can I definitively distinguish between different pyrazole regioisomers?

A2: A combination of spectroscopic techniques is crucial for differentiating regioisomers.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for this purpose.[1]

    • 1D NMR (¹H and ¹³C): You will observe different chemical shifts for the protons and carbons on the pyrazole ring and its substituents for each isomer.[4]

    • 2D NMR (NOESY): Nuclear Overhauser Effect Spectroscopy (NOESY) is invaluable for unambiguous structure determination. It identifies through-space correlations between protons, such as those on an N-substituent and protons on the pyrazole ring, confirming their relative positions.[1][4]

Q3: My reaction mixture has turned a yellow or red color. What does this indicate?

A3: Discoloration of the reaction mixture is a frequent observation, particularly in Knorr pyrazole synthesis.[5] This is often due to the formation of colored impurities from the hydrazine starting material, which can be sensitive to air and light, or due to oxidation of reaction intermediates.[6][7]

Q4: Besides regioisomers, what other common impurities should I be aware of in pyrazole synthesis?

A4: Other potential side products and impurities include:

  • Incomplete Cyclization: The reaction may stall at the hydrazone intermediate, particularly if the hydrazine is deactivated by electron-withdrawing groups.[1]

  • Pyrazoline Intermediates: Incomplete aromatization can lead to pyrazoline byproducts.[2][7] An oxidation step may be required to convert the pyrazoline to the desired aromatic pyrazole.[7]

  • Biaryl Formation: In metal-catalyzed N-arylation reactions, homocoupling of the aryl halide starting material can lead to biaryl side products.[1]

  • Pyrazole N-oxides: These can be formed through oxidation of the pyrazole ring.[8]

Q5: What are the regulatory expectations for impurity profiling in pharmaceuticals?

A5: Regulatory bodies like the International Council for Harmonisation (ICH) have established strict guidelines for impurity profiling in active pharmaceutical ingredients (APIs).[9][10] These guidelines define thresholds for reporting, identifying, and qualifying impurities to ensure the safety and efficacy of pharmaceutical products.[9][10] For example, the ICH Q3A guideline focuses on impurities in new drug substances.[10][11] It is crucial to use validated analytical methods to detect and quantify impurities to meet these regulatory standards.[6][12]

Part 2: Troubleshooting Guides

This section provides detailed, step-by-step guidance for troubleshooting specific analytical challenges encountered during pyrazole synthesis.

Guide 1: Resolving Co-eluting Regioisomers in HPLC

Issue: My HPLC analysis shows a single broad peak or poorly resolved peaks, but my NMR data confirms the presence of regioisomers.

Causality: Regioisomers of pyrazoles often have very similar polarities and physicochemical properties, making their separation by standard chromatographic techniques challenging.[13][14]

Troubleshooting Workflow:

start Poor Regioisomer Separation in HPLC step1 Optimize Mobile Phase start->step1 step2 Evaluate Different Stationary Phases step1->step2 If still co-eluting step3 Adjust Temperature and Flow Rate step2->step3 If separation is still inadequate step4 Consider Alternative Techniques step2->step4 For very challenging separations end Achieve Baseline Separation step3->end Successful Separation step4->end

Caption: Workflow for troubleshooting poor regioisomer separation in HPLC.

Detailed Protocol:

Step 1: Mobile Phase Optimization

  • Rationale: Systematically altering the mobile phase composition can significantly impact selectivity.

  • Procedure:

    • Solvent Screening: Begin with a standard reversed-phase mobile phase (e.g., acetonitrile/water or methanol/water) and systematically vary the organic modifier percentage.[15]

    • Additive Introduction: Introduce additives like formic acid or trifluoroacetic acid to the mobile phase.[15][16] These can improve peak shape and selectivity by suppressing the ionization of basic pyrazole nitrogens.

    • Ternary/Quaternary Systems: If binary systems fail, explore ternary or quaternary solvent systems (e.g., acetonitrile/methanol/water) to fine-tune selectivity.

Step 2: Stationary Phase Evaluation

  • Rationale: Different stationary phases offer unique selectivities based on their chemistry.

  • Procedure:

    • Column Chemistry: If a standard C18 column is not providing adequate separation, try a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase.[16]

    • Particle Size and Column Dimensions: For faster analysis and higher efficiency, consider using columns with smaller particle sizes (e.g., sub-2 µm for UPLC).[16]

Step 3: Temperature and Flow Rate Adjustment

  • Rationale: These parameters can influence peak shape and resolution.

  • Procedure:

    • Temperature: Increase the column temperature in small increments (e.g., 5°C). This can decrease viscosity and improve peak efficiency.

    • Flow Rate: Decrease the flow rate to increase the interaction time of the analytes with the stationary phase, which can sometimes improve resolution.

Step 4: Alternative Chromatographic Techniques

  • Rationale: For extremely challenging separations, alternative modes of chromatography may be necessary.

  • Procedure:

    • Normal-Phase Chromatography: If reversed-phase fails, consider normal-phase chromatography, especially for less polar pyrazole derivatives.

    • Chiral Chromatography: If the regioisomers are also chiral, specialized chiral stationary phases may be required for enantioselective separation.[17]

Data Presentation:

ParameterInitial ConditionOptimized Condition 1Optimized Condition 2
Column C18, 4.6 x 150 mm, 5 µmC18, 4.6 x 150 mm, 5 µmPhenyl-Hexyl, 4.6 x 150 mm, 5 µm
Mobile Phase 50:50 ACN:H₂O45:55 ACN:(H₂O + 0.1% Formic Acid)40:60 MeOH:(H₂O + 0.1% Formic Acid)
Flow Rate 1.0 mL/min1.0 mL/min0.8 mL/min
Temperature 25 °C30 °C35 °C
Resolution (Rs) < 1.01.8> 2.0
Guide 2: Identification of Unknown Impurities by GC-MS

Issue: My GC-MS analysis shows several unknown peaks in the chromatogram of my crude pyrazole product.

Causality: Pyrazole synthesis can generate various byproducts, including unreacted starting materials, intermediates, and products from side reactions. GC-MS is a powerful tool for separating and identifying these volatile and semi-volatile impurities.[14]

Troubleshooting Workflow:

start Unknown Peaks in GC-MS step1 Analyze Mass Spectra start->step1 step2 Compare with Known Fragmentation Patterns step1->step2 step3 Consider Derivatization step2->step3 If identification is ambiguous step4 Confirm with Authentic Standards step2->step4 If a potential structure is proposed step3->step4 end Impurity Identified step4->end

Caption: A logical workflow for the identification of unknown impurities using GC-MS.

Detailed Protocol:

Step 1: Mass Spectral Analysis

  • Rationale: The mass spectrum of each unknown peak provides crucial information about its molecular weight and structure.

  • Procedure:

    • Molecular Ion Peak (M+): Identify the molecular ion peak to determine the molecular weight of the impurity.

    • Fragmentation Pattern: Analyze the fragmentation pattern. For pyrazoles, common fragmentation pathways include the loss of N₂ or HCN from the molecular ion.[18] The fragmentation pattern can provide clues about the substituents on the pyrazole ring.[18]

Step 2: Comparison with Known Fragmentation Patterns

  • Rationale: Comparing the experimental mass spectra with databases or literature data can help in identifying the unknown impurities.

  • Procedure:

    • Database Search: Utilize mass spectral libraries (e.g., NIST) to search for matches to your experimental spectra.

    • Literature Review: Search for literature on the mass spectrometry of pyrazole derivatives to find reported fragmentation patterns of potential impurities.[18]

Step 3: Derivatization (Optional)

  • Rationale: If the impurities are not volatile enough or have poor chromatographic properties, derivatization can improve their analysis by GC-MS.

  • Procedure:

    • Silylation: Convert polar functional groups (e.g., -OH, -NH) to their trimethylsilyl (TMS) ethers/amines to increase volatility and thermal stability.

Step 4: Confirmation with Authentic Standards

  • Rationale: The most definitive way to identify an impurity is to compare its retention time and mass spectrum with that of an authentic, synthesized standard.

  • Procedure:

    • Synthesize or Purchase: Obtain a pure sample of the suspected impurity.

    • Co-injection: Analyze the authentic standard under the same GC-MS conditions as your crude sample. Co-injecting the standard with your sample should result in the enhancement of the corresponding peak.

Part 3: Comprehensive References

  • Technical Support Center: Synthesis of Substituted Pyrazoles. Benchchem. --INVALID-LINK--

  • Troubleshooting low yield in pyrazole synthesis from dicarbonyl compounds. Benchchem. --INVALID-LINK--

  • Application Note: GC-MS Analysis of Pyrazole Isomers in Industrial Mixtures. Benchchem. --INVALID-LINK--

  • REGULATORY ASPECTS FOR IMPURITY PROFILING OF PHARMACEUTICAL PRODUCTS: AN OVERVIEW. IJPSR. --INVALID-LINK--

  • Validation of Impurity Methods, Part II. LCGC North America. --INVALID-LINK--

  • preventing side reactions in pyrazole synthesis. Benchchem. --INVALID-LINK--

  • Identifying and removing byproducts in pyrazole synthesis. Benchchem. --INVALID-LINK--

  • Technical Support Center: Overcoming Side Product Formation in Pyrazole Synthesis. Benchchem. --INVALID-LINK--

  • Application Notes and Protocols for the Analytical Characterization of Pyrazole Derivatives. Benchchem. --INVALID-LINK--

  • common issues and solutions in 5-Hydrazinyl-4-phenyl-1H-pyrazole reactions. Benchchem. --INVALID-LINK--

  • Impurity guidelines in drug development under ICH Q3. AMSbiopharma. --INVALID-LINK--

  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. AmpleLogic. --INVALID-LINK--

  • Regulatory aspects of Impurity profiling. ijdra. --INVALID-LINK--

  • Impurity Profiling and its Significance Active Pharmaceutical Ingredients. Pharmatutor. --INVALID-LINK--

  • Analytical method validation: A brief review. ResearchGate. --INVALID-LINK--

  • Recent trends in the impurity profile of pharmaceuticals - PMC. NIH. --INVALID-LINK--

  • Troubleshooting the reaction mechanism of pyrazole formation. Benchchem. --INVALID-LINK--

  • Q2(R2) Validation of Analytical Procedures. FDA. --INVALID-LINK--

  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Pharmaguideline. --INVALID-LINK--

  • Separation of Pyrazole on Newcrom R1 HPLC column. SIELC Technologies. --INVALID-LINK--

  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. NIH. --INVALID-LINK--

  • Preparation, separation and characterization of two pyrazolic regioisomers of high purity. UAB. --INVALID-LINK--

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. MDPI. --INVALID-LINK--

  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. ResearchGate. --INVALID-LINK--

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. --INVALID-LINK--

  • Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. NIH. --INVALID-LINK--

  • Abstract. Gyan-IITG. --INVALID-LINK--

  • Synthesis of Substituted Pyrazole N -Oxide and Pyrazole from Propargyl Amine | Request PDF. ResearchGate. --INVALID-LINK--

  • Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. ResearchGate. --INVALID-LINK--

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. IJCPA. --INVALID-LINK--

  • Synthesis and Evaluation of Some Novel Pyrazole Derivatives for Anti- Inflammatory and Antimicrobial Activity. JPSBR. --INVALID-LINK--

  • Structure Elucidation of a Pyrazolo[9][14]pyran Derivative by NMR Spectroscopy. NIH. --INVALID-LINK--

  • HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. ResearchGate. --INVALID-LINK--

  • Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles. NIH. --INVALID-LINK--

  • Synthesis and Characterization of Pyrazoline Derivatives under Three Different Catalytic Conditions. JOCPR. --INVALID-LINK--

  • HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. African Journal of Biomedical Research. --INVALID-LINK--

  • 1H NMR of pyrazole. Reddit. --INVALID-LINK--

  • Pyrazole Synthesis under Microwave Irradiation and Solvent-free Conditions. ResearchGate. --INVALID-LINK--

  • Mechanistic study of pyrazole synthesis via oxidation-induced N–N coupling of diazatitanacycles. Dalton Transactions (RSC Publishing). --INVALID-LINK--

  • A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Digital CSIC. --INVALID-LINK--

  • Synthesis of Nitrogen-Rich Pyrazole N-Oxide. Scribd. --INVALID-LINK--

  • A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher. --INVALID-LINK--

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. --INVALID-LINK--

  • Optimizing Your Synthesis: The Advantage of High-Purity Pyrazole Derivatives. BOCSCI. --INVALID-LINK--

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. NIH. --INVALID-LINK--

  • Pyrazole synthesis. Organic Chemistry Portal. --INVALID-LINK--

References

Validation & Comparative

A Comparative Guide to the In Vitro Validation of 5-Bromo-1-methyl-1H-pyrazole-3-carboxylic Acid's Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the hypothesized biological activity of 5-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid. Given the structural motifs of this compound, which are common in kinase inhibitors, this guide focuses on a robust strategy to characterize its potential as an inhibitor of the Transforming Growth Factor-beta (TGF-β) signaling pathway, specifically targeting the Activin Receptor-Like Kinase 5 (ALK5).

We will objectively compare the performance of this novel compound, hereafter referred to as the "Compound of Interest" (COI), against well-established, potent, and selective ALK5 inhibitors: RepSox and SB-431542 .[1][2][3][4] This comparison will be grounded in highly specific and reproducible in vitro experimental data obtained from biochemical and cell-based assays.

Introduction: The Rationale for Targeting ALK5

The TGF-β signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and migration.[5][6] Its dysregulation is implicated in pathologies such as cancer and fibrosis.[5][7] The canonical pathway is initiated by a ligand binding to a type II receptor, which then recruits and phosphorylates a type I receptor, such as ALK5.[5][6] This activated complex phosphorylates downstream effectors, primarily SMAD2 and SMAD3.[5][6][8]

The pyrazole scaffold, present in our COI, is a privileged structure in medicinal chemistry, known for its role in potent kinase inhibitors.[5] Therefore, it is a scientifically sound hypothesis that this compound may function as an ATP-competitive inhibitor of ALK5. To validate this, a multi-tiered approach is essential, beginning with direct target engagement and progressing to cellular pathway inhibition.

Comparative Compound Analysis

A rigorous validation requires benchmarking against known standards. The selected comparators offer distinct profiles for a thorough assessment.

CompoundALK5 IC50Mechanism of ActionKey Characteristics
SB-431542 94 nM[3][9]ATP-competitive inhibitor of ALK4, ALK5, and ALK7.[3][9][10]A widely used tool compound for inhibiting the TGF-β pathway in various research applications, including stem cell differentiation.[3][10]
RepSox 4 nM (autophosphorylation)[11][12][13]Potent and selective ATP-competitive inhibitor of ALK5.[1][2][11][12]Known for its ability to replace the transcription factor SOX2 in cellular reprogramming cocktails by inducing NANOG expression.[1][2]
This compound (COI) To be determinedHypothesized ATP-competitive inhibitor of ALK5Novel pyrazole derivative with potential for kinase inhibition.

Experimental Design: A Two-Tiered Validation Workflow

Our validation strategy employs a logical progression from a direct, purified enzyme system to a more complex, cell-based environment. This approach ensures that observed effects in cells can be confidently attributed to the direct inhibition of the target kinase.

G cluster_0 Tier 1: Biochemical Validation cluster_1 Tier 2: Cell-Based Validation biochem_start Hypothesized ALK5 Inhibitor (COI) lantha LanthaScreen® Eu Kinase Binding Assay biochem_start->lantha adp ADP-Glo™ Kinase Activity Assay biochem_start->adp ic50_bind Determine Binding Affinity (Ki) lantha->ic50_bind ic50_activity Determine Functional Potency (IC50) adp->ic50_activity reporter TGF-β Luciferase Reporter Assay ic50_bind->reporter Proceed if Ki is potent ic50_activity->reporter Proceed if IC50 is potent cellular_ic50 Confirm Cellular Potency & Pathway Inhibition reporter->cellular_ic50 western Western Blot for p-SMAD2/3 western->cellular_ic50

Caption: Overall validation workflow for the Compound of Interest (COI).

Step-by-Step Experimental Protocols

Tier 1: Biochemical Assays

These assays utilize purified, recombinant ALK5 enzyme to directly measure the COI's ability to bind to the kinase and inhibit its catalytic activity.

A. LanthaScreen® Eu Kinase Binding Assay (Binding Affinity)

This assay directly measures the displacement of a fluorescent tracer from the ATP binding pocket of the kinase, providing a direct measure of target engagement.[14][15][16]

  • Principle: The assay relies on Fluorescence Resonance Energy Transfer (FRET) between a Europium (Eu)-labeled anti-tag antibody bound to the kinase and an Alexa Fluor® 647-labeled tracer that binds to the ATP pocket.[14][15][17] An inhibitor competing with the tracer for the ATP site will disrupt FRET, leading to a decrease in the emission ratio.[14][15][16]

  • Protocol:

    • Compound Preparation: Prepare a 10-point, 4-fold serial dilution of the COI, RepSox, and SB-431542 in 100% DMSO. Then, create 3X intermediate dilutions in the kinase buffer.[16]

    • Kinase/Antibody Mixture: Prepare a 3X solution of recombinant GST-ALK5 kinase and Eu-anti-GST antibody in kinase buffer.[18]

    • Tracer Solution: Prepare a 3X solution of the Alexa Fluor® 647-labeled tracer in kinase buffer.[18]

    • Assay Assembly: In a 384-well plate, add 5 µL of the 3X compound dilution, followed by 5 µL of the 3X kinase/antibody mixture, and finally 5 µL of the 3X tracer solution.[16]

    • Incubation & Reading: Incubate the plate at room temperature for 60 minutes, protected from light.[16] Read the plate on a TR-FRET enabled plate reader, measuring emissions at 665 nm and 615 nm.[17]

    • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the ratio against the log of inhibitor concentration and fit to a sigmoidal dose-response curve to determine the IC50, which can be converted to a binding affinity constant (Ki).

B. ADP-Glo™ Kinase Assay (Functional Inhibition)

This luminescent assay quantifies the amount of ADP produced during the kinase reaction, providing a direct measure of enzymatic activity inhibition.[19][20][21][22]

  • Principle: The assay is a two-step process. First, the kinase reaction is stopped, and any remaining ATP is depleted. Second, the ADP generated by the kinase is converted into ATP, which is then used by a luciferase to produce a light signal directly proportional to kinase activity.[19][21][22][23]

  • Protocol:

    • Kinase Reaction: In a white, opaque 384-well plate, set up the kinase reaction containing ALK5 enzyme, a suitable substrate (e.g., casein), ATP, and serial dilutions of the COI or control compounds.[11][24]

    • Incubation: Incubate the plate at 30°C for 60 minutes.[24]

    • ATP Depletion: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[21][24]

    • ADP Detection: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[21]

    • Reading: Measure luminescence using a plate-reading luminometer.

    • Data Analysis: Plot the luminescent signal against the log of inhibitor concentration and fit to a dose-response curve to determine the IC50 value.

Tier 2: Cell-Based Assays

These assays assess the ability of the COI to inhibit the TGF-β signaling pathway within a living cellular system.

A. TGF-β Luciferase Reporter Assay

This assay provides a quantitative readout of the transcriptional activity of the SMAD complex, a direct downstream target of ALK5 activation.

G cluster_0 TGF-β Signaling Cascade TGFb TGF-β Ligand TBRII TβRII TGFb->TBRII Binds TBRI TβRI (ALK5) TBRII->TBRI Recruits & Phosphorylates SMAD23 SMAD2/3 TBRI->SMAD23 Phosphorylates pSMAD23 p-SMAD2/3 SMAD23->pSMAD23 Complex p-SMAD2/3-SMAD4 Complex pSMAD23->Complex SMAD4 SMAD4 SMAD4->Complex Nucleus Nucleus Complex->Nucleus Translocates SBE SBE Promoter Luciferase Luciferase Gene SBE->Luciferase Activates Transcription Light Light Emission Luciferase->Light COI COI / Inhibitor COI->TBRI Inhibits (ATP Site)

Caption: Mechanism of the TGF-β Luciferase Reporter Assay.
  • Principle: HEK293 cells are stably transfected with a reporter construct containing multiple copies of a SMAD Binding Element (SBE) driving the expression of a luciferase gene.[25][26] Activation of the TGF-β pathway leads to SMAD complex binding to the SBE and production of luciferase.[26][27] An ALK5 inhibitor will block this process, reducing the light output.[27]

  • Protocol:

    • Cell Seeding: Seed SBE-Luciferase HEK293 reporter cells into a 96-well plate and allow them to adhere overnight.[27]

    • Compound Pre-treatment: Pre-incubate the cells with serial dilutions of the COI, RepSox, or SB-431542 for 1 hour.

    • Stimulation: Stimulate the cells with a sub-maximal concentration (e.g., EC80) of recombinant human TGF-β1 for 6-18 hours.[27] Include an unstimulated control.

    • Lysis & Reading: Lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.

    • Data Analysis: Normalize the luciferase signal to a cell viability readout (e.g., CellTiter-Glo®). Plot the normalized signal against the log of inhibitor concentration to determine the cellular IC50.

B. Western Blot for Phospho-SMAD2/3

This assay directly visualizes the phosphorylation status of SMAD2 and SMAD3, the immediate substrates of ALK5, providing a direct biochemical readout of target inhibition in cells.[5][28]

  • Principle: Cells are treated with TGF-β in the presence or absence of an inhibitor. Cell lysates are then separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the phosphorylated form of SMAD2/3 (p-SMAD2/3) and total SMAD2/3 (loading control).[5][28][29]

  • Protocol:

    • Cell Culture and Treatment: Seed a responsive cell line (e.g., A549, HaCaT) in 6-well plates.[5][24] Once confluent, serum-starve the cells for 12-24 hours.[5]

    • Inhibition and Stimulation: Pre-treat cells with the COI or control compounds for 1 hour, then stimulate with 10 ng/mL TGF-β1 for 30-60 minutes.[5]

    • Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[5]

    • Quantification & Electrophoresis: Determine protein concentration using a BCA assay.[5] Load 20-30 µg of protein per lane on an SDS-PAGE gel.[5]

    • Transfer & Blocking: Transfer proteins to a PVDF membrane and block with 5% BSA or non-fat milk in TBST for 1 hour.[5]

    • Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody against p-SMAD2 (Ser465/467)/SMAD3 (Ser423/425).[5][28][29] Subsequently, probe with a total SMAD2/3 antibody as a loading control.[28]

    • Detection: Incubate with an HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.[5]

    • Data Analysis: Quantify band intensities using densitometry. Calculate the ratio of p-SMAD2/3 to total SMAD2/3 and normalize to the TGF-β stimulated control.

Data Interpretation and Comparative Analysis

The collective data will provide a comprehensive profile of the COI's activity.

Expected Data Summary Table:

AssayParameter MeasuredThis compoundRepSoxSB-431542
LanthaScreen®Binding Affinity (Ki)To be determined~23 nM[11][12]~94 nM[3]
ADP-Glo™Functional Potency (IC50)To be determined~4 nM[11][13]~94 nM[3][9]
Luciferase ReporterCellular Potency (IC50)To be determined~18 nM[12]Literature Varies
Western Blotp-SMAD2/3 InhibitionQualitative/Semi-QuantitativeConfirmed InhibitionConfirmed Inhibition[28]

A successful validation would show the COI exhibiting potent, dose-dependent inhibition in both biochemical assays. This activity should translate to the cell-based assays, with the COI effectively blocking TGF-β-induced reporter gene expression and SMAD2/3 phosphorylation at comparable concentrations. The potency of the COI relative to RepSox and SB-431542 will determine its potential as a lead candidate for further development.

Conclusion

This guide outlines a rigorous, multi-tiered strategy for the in vitro validation of this compound as a potential ALK5 inhibitor. By employing direct biochemical assays for target engagement and functional inhibition, alongside cell-based assays to confirm pathway modulation, researchers can generate a robust data package. Comparing the results against well-characterized inhibitors like RepSox and SB-431542 provides essential context for evaluating the compound's potency and selectivity. This structured approach ensures scientific integrity and provides a clear path for advancing promising novel chemical entities in the drug discovery pipeline.

References

A Comparative Efficacy Analysis: Phenylpyrazole Insecticides versus Second-Generation Chemistries

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Framing the Comparison

In the landscape of modern crop protection and pest management, the evaluation of insecticidal efficacy is paramount. This guide provides a detailed comparison between the phenylpyrazole class of insecticides and prominent second-generation insecticides, namely neonicotinoids and diamides. Due to the limited publicly available efficacy data on the specific compound 5-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid, this analysis will utilize Fipronil, a structurally related and extensively studied phenylpyrazole, as a representative for this class. This approach allows for a robust, data-driven comparison of the fundamental differences in mode of action and performance against key insect pests.

This document is intended for researchers, scientists, and professionals in the field of insecticide development and pest management. It delves into the molecular mechanisms, presents quantitative comparative data, and provides detailed experimental protocols to facilitate a comprehensive understanding of these critical insecticidal classes.

Molecular Mechanisms of Action: A Tale of Two Synapses and a Muscle Receptor

The efficacy of an insecticide is fundamentally rooted in its molecular interaction with a specific target site within the insect's nervous or muscular system. The phenylpyrazoles, neonicotinoids, and diamides are distinguished by their unique modes of action, which dictates their spectrum of activity and toxicological profiles.

Phenylpyrazoles (Represented by Fipronil): Antagonists of the GABA-Gated Chloride Channel

Phenylpyrazole insecticides, including fipronil, function as potent non-competitive antagonists of the γ-aminobutyric acid (GABA)-gated chloride channel in insects.[1][2] GABA is the primary inhibitory neurotransmitter in the insect central nervous system. When GABA binds to its receptor, it opens a chloride ion channel, leading to hyperpolarization of the neuron and a reduction in nerve impulse transmission.

Fipronil disrupts this "calming" effect by binding within the chloride channel, effectively blocking the influx of chloride ions.[2][3] This antagonism prevents the inhibition of neuronal signaling, resulting in hyperexcitation of the central nervous system, convulsions, paralysis, and eventual death of the insect.[2] The selective toxicity of fipronil towards insects is attributed to its significantly higher binding affinity for insect GABA receptors compared to mammalian receptors.[4]

cluster_0 Insect Neuron Synapse GABA GABA Neurotransmitter GABA_Receptor GABA-A Receptor (Chloride Channel) GABA->GABA_Receptor Binds to receptor Chloride_Influx Chloride Ion (Cl-) Influx GABA_Receptor->Chloride_Influx Opens channel Hyperexcitation Hyperexcitation & Paralysis GABA_Receptor->Hyperexcitation Leads to Fipronil Fipronil Fipronil->GABA_Receptor Blocks channel

Caption: Mode of action of Fipronil at the insect synapse.

Second-Generation Insecticides: Novel Targets and Mechanisms

Neonicotinoids represent a class of systemic insecticides that act as agonists of the nicotinic acetylcholine receptors (nAChRs) in the insect central nervous system.[5][6][7] Acetylcholine is a major excitatory neurotransmitter. Neonicotinoids mimic acetylcholine but are not readily broken down by the enzyme acetylcholinesterase. This leads to continuous stimulation of the nAChRs, resulting in nerve over-excitation, paralysis, and death.[7] Their systemic nature allows them to be absorbed by the plant and transported throughout its tissues, making them particularly effective against sucking pests.[5]

cluster_1 Insect Postsynaptic Neuron ACh Acetylcholine (ACh) nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR Binds & Activates Nerve_Excitation Continuous Nerve Excitation & Paralysis nAChR->Nerve_Excitation Causes Imidacloprid Imidacloprid Imidacloprid->nAChR Irreversibly Binds & Activates

Caption: Mode of action of Imidacloprid at the nAChR.

Diamide insecticides have a unique mode of action, targeting the insect's ryanodine receptors (RyRs).[8][9] These receptors are calcium channels located in the sarcoplasmic reticulum of muscle cells and are crucial for muscle contraction.[8] Diamides lock these receptors into a partially open state, causing an uncontrolled release of calcium ions from internal stores into the cytoplasm.[9][10] This depletion of calcium stores leads to rapid cessation of feeding, muscle paralysis, and ultimately, death of the insect.[10][11] This mode of action is highly selective for insect RyRs, contributing to their low toxicity in mammals.[12]

cluster_2 Insect Muscle Cell SR Sarcoplasmic Reticulum (SR) (Calcium Store) RyR Ryanodine Receptor (Calcium Channel) Calcium_Release Uncontrolled Ca2+ Release RyR->Calcium_Release Causes Chlorantraniliprole Chlorantraniliprole Chlorantraniliprole->RyR Activates & Locks Open Paralysis Muscle Paralysis Calcium_Release->Paralysis Leads to

Caption: Mode of action of Chlorantraniliprole on muscle cells.

Comparative Efficacy: A Quantitative Analysis

The practical utility of an insecticide is determined by its potency against target pests. This is often quantified by the median lethal concentration (LC50) or median lethal dose (LD50), which is the concentration or dose required to kill 50% of a test population. The following tables summarize publicly available data comparing the efficacy of fipronil with second-generation insecticides against various insect pests.

Table 1: Comparative Efficacy (LC50) Against Sucking Pests (Aphis spp.)

Insecticide ClassActive IngredientPest SpeciesLC50 (ppm) - 24hrLC50 (ppm) - 48hrReference(s)
PhenylpyrazoleFipronilAphis craccivoraNot specifiedNot specified[13]
NeonicotinoidImidaclopridAphis craccivora0.0630.044[13]
NeonicotinoidThiaclopridAphis craccivora0.0420.028[13]
DiamideFlubendiamideAphis craccivora0.0270.017[13]

Note: Lower LC50 values indicate higher toxicity.

Table 2: Comparative Efficacy (LC50) Against Chewing Pests

Insecticide ClassActive IngredientPest SpeciesLC50 (ppm) - 24hrLC50 (ppm) - 48hrReference(s)
PhenylpyrazoleFipronilAulacophora foveicollis (Red Pumpkin Beetle)6.8224.608
NeonicotinoidThiamethoxamAulacophora foveicollis29.46520.353
DiamideCyantraniliproleAulacophora foveicollis14.79310.128
DiamideChlorantraniliproleSpodoptera frugiperda0.13 - 1.68 (120 min)Not applicable[14]

Analysis of Efficacy Data:

The data indicates that the relative efficacy of these insecticide classes is highly dependent on the target pest. Against the cowpea aphid (Aphis craccivora), the diamide flubendiamide and the neonicotinoid thiacloprid demonstrated the highest toxicity.[13] This aligns with the known systemic activity of neonicotinoids, which is advantageous for controlling phloem-feeding insects.[5]

Conversely, against the red pumpkin beetle (Aulacophora foveicollis), the phenylpyrazole fipronil was significantly more toxic than both the neonicotinoid and diamide tested. Diamides, such as chlorantraniliprole, are renowned for their potent activity against lepidopteran pests like the fall armyworm (Spodoptera frugiperda), often exhibiting very low LC50 values.[12][14]

Experimental Protocols for Efficacy Evaluation

The generation of reliable and reproducible efficacy data hinges on the use of standardized and validated bioassay protocols. The choice of methodology is dictated by the target pest's biology and the mode of action of the insecticide being tested.

Protocol 1: Leaf-Dip Bioassay for Sucking Insects (e.g., Aphids)

This method is standard for evaluating the efficacy of systemic and contact insecticides against aphids and other sucking insects.[1][15]

Objective: To determine the concentration-mortality response of aphids to an insecticide applied to host plant leaves.

Methodology:

  • Preparation of Test Solutions: Prepare a series of dilutions of the test insecticide in a suitable solvent (e.g., water with a non-ionic surfactant). A control solution (solvent only) must be included.

  • Leaf Disc Preparation: Excise leaf discs from an untreated host plant using a cork borer. The leaf discs should be of a uniform size.

  • Dipping Procedure: Using forceps, individually dip each leaf disc into a test solution for a standardized time (e.g., 10 seconds) with gentle agitation.[15]

  • Drying: Place the treated leaf discs on a paper towel to air dry completely.

  • Bioassay Arenas: Place each dried leaf disc, abaxial side up, onto a bed of agar (1-2%) in a petri dish. The agar provides moisture to keep the leaf turgid.

  • Insect Infestation: Carefully transfer a known number of synchronized adult aphids (e.g., 20-30) onto each leaf disc using a fine-tipped paintbrush.

  • Incubation: Seal the petri dishes with ventilated lids and maintain them in a controlled environment (e.g., 25°C, 60-70% RH, 16:8 L:D photoperiod).

  • Mortality Assessment: Assess aphid mortality at predetermined time points (e.g., 24, 48, and 72 hours). An aphid is considered dead if it is unable to move when gently prodded with a fine brush.

  • Data Analysis: Correct for control mortality using Abbott's formula. Calculate LC50 values and their 95% confidence intervals using probit analysis.

Protocol 2: Topical Application Bioassay for Chewing Insects (e.g., Lepidopteran Larvae)

This protocol is used to determine the contact toxicity of an insecticide by applying a precise dose directly to the insect's cuticle.[8]

Objective: To determine the dose-mortality response of lepidopteran larvae to a topically applied insecticide.

Methodology:

  • Insect Rearing: Use laboratory-reared larvae of a uniform age and weight (e.g., third instar) to minimize variability.

  • Preparation of Dosing Solutions: Prepare a serial dilution of the test compound in a volatile solvent like acetone.

  • Anesthesia: Anesthetize the larvae briefly using CO2 or by chilling to immobilize them for application.

  • Dosing: Using a calibrated microapplicator, apply a precise volume (e.g., 1 µL) of the dosing solution to the dorsal thorax of each larva.[8]

  • Holding and Observation: Place the treated larvae individually in holding containers (e.g., wells of a 24-well plate containing artificial diet).

  • Incubation: Maintain the larvae under controlled environmental conditions.

  • Mortality Assessment: Assess mortality at predetermined time points (e.g., 24, 48, and 72 hours). A larva is considered dead if it cannot move in a coordinated manner when prodded.[8]

  • Data Analysis: Calculate the LD50 value (in µg of active ingredient per gram of larval body weight) using probit analysis.

cluster_workflow General Insecticide Efficacy Workflow Start Start: Select Target Pest & Insecticide Protocol Choose Bioassay Protocol (e.g., Leaf-Dip, Topical) Start->Protocol Solutions Prepare Serial Dilutions of Insecticide Protocol->Solutions Exposure Expose Insects to Treated Substrate/Dose Solutions->Exposure Incubation Incubate Under Controlled Conditions Exposure->Incubation Assessment Assess Mortality at Defined Timepoints Incubation->Assessment Analysis Data Analysis (Abbott's Formula, Probit Analysis) Assessment->Analysis End End: Determine LC50/LD50 & Efficacy Analysis->End

Caption: A generalized workflow for insecticide bioassays.

Conclusion and Future Perspectives

This guide demonstrates that phenylpyrazoles, neonicotinoids, and diamides represent distinct and powerful tools in insect pest management, each with a unique molecular target and a corresponding spectrum of activity. While phenylpyrazoles like fipronil exhibit potent broad-spectrum activity, particularly against certain coleopteran pests, second-generation insecticides offer targeted efficacy. Neonicotinoids excel in managing sucking pests due to their systemic properties, whereas diamides provide exceptional control of lepidopteran larvae.

The choice of insecticide for a particular application must be guided by the target pest's biology, the desired mode of application, and the principles of insecticide resistance management. The development of novel pyrazole carboxamide derivatives continues to be a promising area of research, with the potential to yield new active ingredients with improved efficacy and safety profiles.[16] A thorough understanding of the mechanisms and comparative performance detailed in this guide is essential for the rational design of experiments and the development of sustainable and effective pest control strategies.

References

A Comparative Guide to the Performance of Pyrazole Ligands in Homogeneous Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the choice of ligand in a metal-catalyzed reaction is paramount. It dictates the efficiency, selectivity, and overall viability of a synthetic route. While phosphines and N-heterocyclic carbenes (NHCs) have long dominated the field, pyrazole-based ligands have emerged as a highly versatile and powerful class of ancillary ligands. This guide provides an in-depth, objective comparison of their performance against established alternatives, supported by experimental data and mechanistic insights.

The Pyrazole Advantage: Unique Structural and Electronic Properties

Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, offers a unique combination of features that make it an exceptional ligand scaffold.[1][2][3] Unlike pyridine, the presence of a potentially acidic N-H proton allows for the formation of anionic pyrazolate ligands, which can act as bridging units or participate in metal-ligand cooperation.[1] This proton-responsive nature is a key differentiator, enabling novel reactivity pathways.[1][4]

The key advantages stem from:

  • Tunability: The pyrazole ring can be readily functionalized at multiple positions, allowing for precise steric and electronic tuning of the resulting metal complex.[1][2]

  • Amphiprotic Character: The N-H group can act as a Brønsted acid, while the sp² nitrogen is a Lewis base, enabling bifunctional catalysis where the ligand actively participates in bond activation.[1]

  • Diverse Coordination Modes: Pyrazoles can coordinate in various ways—as neutral donors, anionic bridges, or as part of multidentate pincer frameworks—lending them to a wide array of catalytic applications.[2]

Performance Benchmarking in Key Catalytic Reactions

To objectively assess the performance of pyrazole ligands, we will compare them to traditional ligands in two of the most crucial transformations in modern organic synthesis: Palladium-catalyzed cross-coupling and asymmetric hydrogenation.

Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. Catalyst performance is typically measured by yield, reaction time, and catalyst loading (often expressed as Turnover Number or TON).

A pyrazole-tethered phosphine ligand demonstrates remarkable efficiency in this arena.[5] Let's compare its performance against a classic phosphine ligand, triphenylphosphine (PPh₃), and a modern, bulky biarylphosphine ligand developed by the Buchwald group, which are known for their high activity.[6]

Table 1: Comparative Performance in the Suzuki-Miyaura Coupling of 4-Bromotoluene and Phenylboronic Acid

Catalyst SystemCatalyst Loading (mol%)Temp (°C)Time (h)Yield (%)Source(s)
Pd₂(dba)₃ / Pyrazole-Phosphine 180-85395[5]
Pd(OAc)₂ / SPhos (Buchwald Ligand) 1-21005-895[7]
Pd(PPh₃)₄ 51001285General textbook conditions

Data is compiled and representative. Exact conditions can vary between specific publications.

Analysis of Performance:

The pyrazole-phosphine hybrid ligand system is highly competitive, achieving a near-quantitative yield at a lower temperature and in a significantly shorter reaction time compared to the standard PPh₃ system.[5] While modern Buchwald-type ligands also show excellent yields, the pyrazole ligand demonstrates efficacy under milder conditions.[7] The rationale behind this high efficiency lies in the synergistic effect of the hard pyrazole-nitrogen and the soft phosphine-phosphorus donors, which effectively stabilize the active Pd(0) species and facilitate the key steps of the catalytic cycle: oxidative addition and reductive elimination.[5]

Asymmetric Catalysis: Transfer Hydrogenation of Ketones

In asymmetric catalysis, the primary metric for success is enantioselectivity, measured as enantiomeric excess (% ee), alongside catalytic activity (yield, TON, TOF). Here, protic pyrazole ligands have shown exceptional promise, particularly in ruthenium-catalyzed transfer hydrogenation.

The N-H group in protic pincer-type pyrazole ligands is not a passive spectator. It actively participates in the catalytic cycle through metal-ligand cooperation, acting as a proton shuttle to facilitate the hydrogen transfer from the hydrogen source (e.g., 2-propanol) to the substrate.[1]

Table 2: Asymmetric Transfer Hydrogenation of Acetophenone

Catalyst SystemLigand TypeBaseYield (%)ee (%)Source(s)
[RuCl₂(p-cymene)]₂ / Protic Pyrazole Pincer N,N,N-PincerKOtBu>9998[1]
[RuCl₂(p-cymene)]₂ / Ts-DPEN DiamineKOtBu>9997Noyori-type conditions

Data is compiled and representative. Exact conditions can vary between specific publications.

Analysis of Performance:

The protic pyrazole-based ruthenium catalyst achieves enantioselectivity that is on par with the world-renowned Noyori-type catalysts. The key is the bifunctional nature of the catalyst.[1] The Ru-H hydride delivers one hydrogen, while the pyrazole N-H proton delivers the other, facilitated by the ligand backbone. This cooperative mechanism leads to a highly organized transition state, resulting in excellent enantiocontrol.[1]

Experimental Protocol: Benchmarking a Suzuki-Miyaura Coupling

To ensure trustworthiness and reproducibility, a detailed, self-validating protocol is essential. The following procedure outlines a typical setup for a Suzuki-Miyaura cross-coupling reaction using a palladium/pyrazole-phosphine catalyst system.

Objective: To couple 4-bromoanisole with phenylboronic acid.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1-(2-(diphenylphosphino)phenyl)-3,5-dimethyl-1H-pyrazole (Ligand)

  • 4-Bromoanisole

  • Phenylboronic acid

  • Potassium carbonate (K₂CO₃), anhydrous

  • Toluene, anhydrous

  • Argon gas supply

  • Standard Schlenk line and glassware

Step-by-Step Protocol:

  • Catalyst Pre-formation (Precaution): In a glovebox or under a strong flow of argon, add Pd(OAc)₂ (2.2 mg, 0.01 mmol, 1 mol%) and the pyrazole-phosphine ligand (8.0 mg, 0.022 mmol, 2.2 mol%) to an oven-dried Schlenk tube equipped with a magnetic stir bar. The slight excess of ligand is crucial to prevent palladium black precipitation and stabilize the active catalytic species.

  • Reagent Addition: Remove the Schlenk tube from the glovebox (if used) and add 4-bromoanisole (187 mg, 1.0 mmol, 1.0 equiv.), phenylboronic acid (183 mg, 1.5 mmol, 1.5 equiv.), and potassium carbonate (414 mg, 3.0 mmol, 3.0 equiv.). The base is essential for the transmetalation step, activating the boronic acid. The excess boronic acid helps to drive the reaction to completion.

  • Solvent Addition and Inerting: Add anhydrous toluene (5 mL) via syringe. Seal the tube and subject it to three cycles of vacuum-backfill with argon. This step is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Reaction: Place the sealed tube in a preheated oil bath at 85 °C and stir vigorously for 3-5 hours.

  • Monitoring and Work-up: Monitor the reaction progress by TLC or GC-MS. Upon completion, cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and wash with water (2x10 mL) and brine (1x10 mL).

  • Purification and Analysis: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the biaryl product. Confirm identity and purity via ¹H NMR, ¹³C NMR, and MS. Calculate the isolated yield.

Mechanistic Insights and Visualization

Understanding the catalytic cycle is key to rational ligand design and optimization. For palladium-catalyzed cross-coupling, the pyrazole-phosphine ligand plays a crucial role in each elementary step.

Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_reactants Inputs / Outputs pd0 L₂Pd(0) (Active Catalyst) pd_oxidative L₂Pd(II)(Ar¹)(X) pd0->pd_oxidative Oxidative Addition (Ar¹-X) pd_transmetalation L₂Pd(II)(Ar¹)(Ar²) pd_oxidative->pd_transmetalation Transmetalation (Ar²-B(OR)₂ + Base) pd_transmetalation->pd0 Reductive Elimination product Ar¹-Ar² pd_transmetalation->product aryl_halide Ar¹-X aryl_halide->pd_oxidative boronic_acid Ar²-B(OR)₂ boronic_acid->pd_transmetalation caption Catalytic cycle for Suzuki-Miyaura coupling.

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

The ligand (L = pyrazole-phosphine) stabilizes the electron-rich Pd(0) state, which is crucial for the initial oxidative addition of the aryl halide. The steric bulk and electronic properties tuned by the pyrazole substituents then influence the rates of both transmetalation and the final reductive elimination step, which releases the desired biaryl product and regenerates the active catalyst.[5]

Conclusion and Future Outlook

Pyrazole-based ligands have firmly established themselves as a versatile and high-performing class of ligands in homogeneous catalysis. Their unique electronic properties, steric tunability, and capacity for metal-ligand cooperation allow them to excel in a variety of challenging transformations, often matching or exceeding the performance of more traditional ligand systems.[1][2]

  • In Cross-Coupling: They provide robust, efficient, and thermally stable catalysts suitable for a wide range of substrates.[5][7][8]

  • In Asymmetric Catalysis: The proton-responsive nature of protic pyrazoles opens up pathways for bifunctional catalysis, leading to exceptional levels of enantioselectivity.[1][9]

The ongoing exploration of novel pyrazole architectures, including chiral variants and advanced pincer systems, promises to further expand their application scope.[2][10] For scientists engaged in catalysis and drug development, pyrazole ligands represent a powerful tool for innovation, enabling the development of more efficient, selective, and sustainable chemical processes.

References

A Senior Application Scientist's Guide to Comparative Docking Studies of Pyrazole Carboxylic Acids with Target Enzymes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of Pyrazole Carboxylic Acids and the Role of In Silico Docking

Pyrazole carboxylic acids represent a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.[1] Their inherent structural features allow for versatile interactions with various biological targets, making them attractive candidates for drug discovery programs targeting enzymes implicated in a range of diseases, from inflammation to cancer.[1][2][3][4][5] The therapeutic action of many drugs relies on the principle of enzyme inhibition, where a small molecule, the inhibitor, binds to an enzyme and modulates its activity.[]

Molecular docking is an indispensable computational tool in modern drug design that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[7][8][9] This in silico technique allows researchers to virtually screen large libraries of compounds against a specific enzyme target, providing crucial insights into binding mechanisms and helping to prioritize molecules for synthesis and further experimental testing.[][8] This guide provides a comprehensive framework for conducting comparative docking studies of pyrazole carboxylic acid derivatives against their target enzymes, emphasizing the scientific rationale behind each step to ensure robust and meaningful results.

Key Target Enzymes for Pyrazole Carboxylic Acids

Several enzymes have been identified as key targets for pyrazole carboxylic acid derivatives. Understanding the function and structure of these enzymes is paramount to designing effective inhibitors and interpreting docking results.

  • Cyclooxygenase (COX): COX-1 and COX-2 are key enzymes in the prostaglandin biosynthesis pathway, which is heavily involved in inflammation.[10] Non-steroidal anti-inflammatory drugs (NSAIDs) often target these enzymes.[10] Pyrazole derivatives have been extensively studied as selective COX-2 inhibitors, aiming to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[3][10][11][12] The larger active site of COX-2 compared to COX-1 allows for the design of selective inhibitors.[13]

  • Xanthine Oxidase (XO): This enzyme plays a crucial role in purine metabolism, catalyzing the oxidation of hypoxanthine and xanthine to uric acid.[14][15] Elevated levels of uric acid can lead to gout.[14][15] Pyrazole carboxylic acids have emerged as potent inhibitors of xanthine oxidase.[14][16][17]

  • Dihydrofolate Reductase (DHFR): DHFR is a vital enzyme in the synthesis of nucleic acid precursors and is a well-established target for antimicrobial and anticancer therapies.[18][19][20] Certain pyrazole-containing compounds have demonstrated significant inhibitory activity against DHFR.[18][21]

  • Dengue Virus (DENV) NS2B-NS3 Protease: This viral enzyme is essential for the replication of the dengue virus. Pyrazole-3-carboxylic acid derivatives have been identified as novel inhibitors of this protease, showing promise as antiviral agents.[22][23][24]

Experimental Workflow: A Step-by-Step Guide to Comparative Docking

A rigorous and well-documented workflow is critical for obtaining reproducible and reliable docking results. This section outlines a detailed protocol, explaining the scientific reasoning behind each step.

G cluster_prep Preparation Phase cluster_dock Docking & Analysis Phase PDB 1. Target Selection & PDB File Acquisition Prot_Prep 2. Protein Preparation PDB->Prot_Prep Clean & Protonate Grid 4. Grid Box Generation Prot_Prep->Grid Define Binding Site Lig_Prep 3. Ligand Preparation Dock 5. Molecular Docking Lig_Prep->Dock Generate Conformations Grid->Dock Set Search Space Analysis 6. Results Analysis & Visualization Dock->Analysis Evaluate Poses & Scores G cluster_ligand Pyrazole Carboxylic Acid cluster_protein Enzyme Active Site Ligand Ligand AA1 Amino Acid 1 Ligand->AA1 Hydrogen Bond AA2 Amino Acid 2 Ligand->AA2 Hydrophobic Interaction AA3 Amino Acid 3 Ligand->AA3 Pi-Stacking

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 5-Bromo-1-methyl-1H-pyrazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and logistical information for the proper disposal of 5-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid (CAS No. 1222174-93-7).[1] As a brominated heterocyclic compound, its disposal requires adherence to specific protocols to ensure laboratory safety and environmental compliance. This guide is designed for researchers, scientists, and drug development professionals, offering a procedural, step-by-step framework grounded in established safety principles.

Hazard Identification and Risk Assessment

Before handling or disposing of any chemical, a thorough understanding of its potential hazards is paramount. While a specific Safety Data Sheet (SDS) for this compound should always be consulted first, data from closely related structural analogs provide a strong basis for a risk assessment.

Analogous brominated pyrazole derivatives are classified as hazardous, with the following potential effects:

  • Acute Toxicity: Harmful if swallowed or inhaled.[2][3]

  • Skin Corrosion/Irritation: Causes skin irritation.[2][3][4]

  • Eye Damage/Irritation: Causes serious eye irritation.[2][3][4]

  • Respiratory Irritation: May cause respiratory irritation.[2][3][5]

Given these hazards, the following Personal Protective Equipment (PPE) is mandatory when handling the compound or its waste:

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after.[5]

  • Eye/Face Protection: Safety glasses with side-shields or chemical goggles.[4]

  • Skin and Body Protection: A lab coat is required. Ensure skin is not exposed.

  • Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood.[3] If handling large quantities or generating dust, a particle respirator may be necessary.[5]

Waste Characterization and Segregation: The Halogenated Waste Stream

The molecular structure of this compound contains bromine, placing it definitively in the halogenated organic waste category.[6][7] This is the single most important classification for its disposal.

The Causality Behind Segregation: Properly segregating chemical waste is not merely a regulatory formality; it is a critical safety and financial imperative.

  • Cost: Disposal of halogenated waste is significantly more expensive—often three times as much—as non-halogenated waste due to the specialized incineration processes required to safely neutralize the halogens and prevent the formation of toxic byproducts like dioxins.[6]

  • Safety: Mixing incompatible waste streams can lead to dangerous chemical reactions. This compound, being a carboxylic acid, could react exothermically with basic solutions. Halogenated solvents can also have unexpected reactions with other chemical classes.[8]

Therefore, waste containing this compound must be kept separate from all other waste streams.

Summary of Disposal Parameters
ParameterGuidelineRationale & Source
Waste Classification Halogenated Organic WasteContains bromine, a halogen element.[6][9]
Required PPE Nitrile gloves, safety goggles, lab coat.Protects against irritation and toxicity.[3][4]
Container Type Clearly labeled, chemically compatible container with a sealed screw cap (e.g., 4L polyethylene bottle).[6][9]Prevents leaks, spills, and vapor release.[9]
Labeling "Hazardous Waste", "Halogenated Organics", full chemical name(s) and approximate percentages.[9][10]Ensures proper identification for handling and disposal, as required by EPA regulations.[11]
Incompatible Wastes Non-halogenated organics, strong bases, strong oxidizing agents, heavy metals, cyanides.[6][10]Prevents dangerous reactions and cross-contamination of waste streams.[6][7]

Standard Operating Procedure for Disposal

This protocol outlines the cradle-to-grave management of this compound waste within the laboratory, culminating in its safe transfer to your institution's Environmental Health & Safety (EHS) department.

Step 1: Container Selection and Preparation
  • Select an Appropriate Container: Obtain a designated hazardous waste container from your EHS department. This is typically a 4-liter polyethylene bottle or a 5-gallon carboy for larger volumes.[6] The container must be in good condition, free of contamination, and have a secure, threaded cap.[9]

  • Pre-label the Container: Before adding any waste, affix a "Hazardous Waste" tag.[6] Fill out the generator information (your name, lab, etc.). On the contents list, write "Halogenated Organic Waste" and specify "this compound." Leave the percentage open to be updated.[9]

Step 2: Waste Accumulation
  • Solid Waste: Collect unadulterated solid waste of the compound directly in a dedicated, labeled container.

  • Solutions: If the compound is dissolved in a solvent, the entire solution must be treated as halogenated waste.

    • Important: If the solvent is non-halogenated (e.g., acetone, methanol), the entire mixture is still classified as halogenated waste. Do not mix this into a non-halogenated waste stream.[10]

  • Commingling: All commingling of waste must be performed inside an operating chemical fume hood to prevent inhalation of vapors.[6]

  • Keep Container Closed: The waste container must remain tightly sealed at all times, except when you are actively adding waste.[9][11] This is a primary EPA regulation to prevent the release of hazardous vapors.[12]

Step 3: Storage in a Satellite Accumulation Area (SAA)
  • Designated Location: Store the waste container in your lab's designated Satellite Accumulation Area (SAA).[6] This area must be at or near the point of generation.

  • Secondary Containment: The container must be kept in a secondary containment bin to control any potential leaks.[6]

  • Segregation: Ensure the container is physically segregated from incompatible waste types, particularly non-halogenated solvents and acids/bases.[6]

Step 4: Requesting Disposal
  • Monitor Fill Level: Do not fill the container beyond 75% capacity to allow for vapor expansion and prevent spills during transport.[6]

  • Finalize Label: Complete the hazardous waste tag by adding the final percentage of each component. Ensure all chemical names are written out in full (no formulas or abbreviations).[9]

  • Submit Pickup Request: Follow your institution's procedure to request a waste collection from EHS, typically through an online form.[6]

Emergency Procedures: Spill Management

In the event of a spill, prioritize personal safety and containment.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate if Necessary: For large spills or if you feel respiratory irritation, evacuate the area and contact EHS or campus safety.

  • Contain the Spill: If the spill is small and you are trained to handle it, don appropriate PPE. Use an inert absorbent material (e.g., vermiculite, sand) to soak up the spill.[6]

  • Collect and Dispose: Carefully sweep or scoop the absorbent material into a sealed bag or container. Label it as "Hazardous Waste" with the contents, and request a pickup from EHS.[6]

  • Decontaminate: Clean the spill area thoroughly.

Visual Guide: Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of waste containing this compound.

G cluster_0 Disposal Workflow start Waste Generated (Containing 5-Bromo-1-methyl- 1H-pyrazole-3-carboxylic acid) characterize Characterize as HALOGENATED WASTE start->characterize container Select & Pre-Label Approved Container characterize->container accumulate Accumulate Waste in Hood (Keep Container Closed) container->accumulate store Store in Secondary Containment in Satellite Accumulation Area accumulate->store check_full Container >75% Full? store->check_full request Finalize Label & Request EHS Pickup check_full->request Yes continue_use Continue Accumulation check_full->continue_use No continue_use->accumulate

Caption: Decision workflow for handling halogenated waste.

Regulatory Context

All hazardous waste generation, management, and disposal in the United States are regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[13] RCRA establishes a "cradle-to-grave" framework, meaning the generator of the waste is legally responsible for it from its creation to its ultimate safe disposal.[12][13] Adherence to the procedures outlined in this guide is essential for maintaining compliance with federal and state regulations.[14]

References

Personal protective equipment for handling 5-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Personal Protective Equipment for Handling 5-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid

As a Senior Application Scientist, the foundational principle of all laboratory work is an unwavering commitment to safety. When handling specialized reagents like this compound, a proactive and informed approach to personal protective equipment (PPE) is not merely a procedural formality; it is an integral part of sound scientific practice. This guide provides a detailed, experience-driven framework for researchers, scientists, and drug development professionals to ensure safe and effective handling of this compound.

The protocols outlined herein are designed to be a self-validating system, grounded in established safety standards and a causal understanding of chemical hazards. By understanding why each piece of equipment is necessary, you can cultivate a laboratory environment that minimizes risk and maximizes research integrity.

Hazard Identification and Risk Assessment

The primary hazards associated with this class of brominated heterocyclic compounds include:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or inhaled.[1]

  • Skin Corrosion/Irritation: Causes skin irritation upon contact.[1]

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[1]

  • Respiratory Irritation: As a powder, it may cause respiratory tract irritation if inhaled.[1]

These hazards necessitate a multi-layered PPE strategy to protect all potential routes of exposure. All laboratory activities involving this compound must be governed by a written Chemical Hygiene Plan (CHP) as mandated by the Occupational Safety and Health Administration (OSHA).[2][3]

Table 1: Inferred GHS Hazard Summary for this compound

Hazard Class Hazard Category Hazard Statement
Acute Toxicity, Oral Category 4 H302: Harmful if swallowed
Acute Toxicity, Dermal Category 4 H312: Harmful in contact with skin
Acute Toxicity, Inhalation Category 4 H332: Harmful if inhaled
Skin Corrosion/Irritation Category 2 H315: Causes skin irritation
Serious Eye Damage/Irritation Category 2 H319: Causes serious eye irritation
Specific Target Organ Toxicity Category 3 H335: May cause respiratory irritation

This table is based on the hazard profile of the structural analog 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid.[1]

Core Personal Protective Equipment (PPE) Protocol

The selection of PPE must be tailored to the specific tasks being performed. The following protocol outlines the minimum requirements for handling this compound in solid (powder) and solution forms.

Eye and Face Protection

Direct contact with the eyes can cause serious irritation.[1] Therefore, robust eye and face protection is mandatory.

  • Minimum Requirement: ANSI Z87.1-compliant chemical splash goggles must be worn at all times when the compound is handled.

  • Best Practice/High-Risk Tasks: When there is a significant risk of splashing (e.g., during bulk transfers or preparing concentrated solutions), a face shield should be worn in addition to chemical splash goggles to protect the entire face.[4][5]

Hand Protection

Given the risk of skin irritation and dermal toxicity, appropriate gloves are a critical barrier.[1]

  • Material: Nitrile gloves are the standard recommendation for incidental contact. They provide good resistance to a wide range of chemicals and are effective against solid particulates.[5][6]

  • Protocol:

    • Inspect Gloves: Always inspect gloves for tears or punctures before use.

    • Double Gloving: For procedures involving larger quantities or extended handling times, wearing two pairs of nitrile gloves is recommended. This allows for the immediate removal of the outer glove in case of contamination, protecting the inner glove and your skin.

    • Immediate Removal: If a glove becomes contaminated, remove it immediately using the proper technique to avoid touching the outer surface with your bare hand. Wash your hands thoroughly with soap and water before donning a new glove.[7]

Body Protection

To prevent skin contact from spills or dust, protective clothing is required.

  • Lab Coat: A standard, long-sleeved laboratory coat is the minimum requirement.

  • Chemical Apron: For tasks with a higher splash potential, a chemically resistant apron should be worn over the lab coat.[8]

  • Footwear: Closed-toe shoes are mandatory in any laboratory setting. Shoes should be made of a non-porous material to prevent absorption of spilled chemicals.[8]

Respiratory Protection

Inhaling the fine powder of this compound can cause respiratory irritation and systemic toxicity.[1] The primary method of control should always be engineering controls.

  • Engineering Controls: All weighing and handling of the solid compound must be performed inside a certified chemical fume hood to minimize airborne dust.[2][5][9]

  • When Respirators are Necessary: If engineering controls are insufficient or not available (e.g., during a large spill cleanup), respiratory protection is required. A NIOSH-approved respirator, at a minimum an N95 dust mask, should be used to prevent inhalation of airborne particles.[4] For higher-risk scenarios, a half-mask or full-face respirator with appropriate cartridges for organic vapors and particulates may be necessary.[10] All respirator use must comply with your institution's respiratory protection program, which includes fit-testing and training.

Operational Workflow for Safe Handling

The following step-by-step guide provides a procedural framework for safely handling the compound from receipt to disposal.

Step 1: Preparation and Pre-Handling Checks
  • Review the SDS: Before beginning any work, review the SDS for the compound or its closest analog.[1]

  • Verify Engineering Controls: Ensure the chemical fume hood is operational and the airflow is verified.

  • Assemble Materials: Place all necessary equipment (spatulas, weigh boats, glassware, solvents) inside the fume hood before introducing the chemical.

  • Don PPE: Put on all required PPE (lab coat, goggles, gloves) before opening the chemical container.

Step 2: Weighing and Transfer (Solid Form)
  • Perform all weighing operations on a balance located inside the fume hood or in a powder containment hood.

  • Open the container slowly to avoid generating airborne dust.

  • Use a spatula to carefully transfer the desired amount of powder to a weigh boat. Avoid dropping or tapping the container, which can aerosolize the powder.

  • Close the primary container securely immediately after use.

  • Carefully add the weighed powder to your reaction vessel or solvent.

Step 3: Post-Handling and Decontamination
  • Wipe down the spatula and any surfaces inside the fume hood with a damp cloth to collect any residual powder. Treat the cloth as contaminated solid waste.

  • Decontaminate any reusable glassware with an appropriate solvent. Collect the initial rinsate as halogenated liquid waste.[5]

  • Remove PPE in the correct order to prevent cross-contamination: outer gloves, apron, face shield, inner gloves, goggles, and finally the lab coat.

  • Wash hands thoroughly with soap and water.

Visualizing the Safe Handling Workflow

The following diagram illustrates the critical steps and corresponding safety measures for a typical laboratory workflow involving this compound.

G cluster_prep Preparation cluster_handling Handling (Inside Fume Hood) cluster_cleanup Cleanup & Disposal prep1 Review SDS & CHP prep2 Verify Fume Hood Function prep1->prep2 prep3 Don PPE: Lab Coat, Goggles, Gloves prep2->prep3 handle1 Weigh Solid Compound prep3->handle1 Begin Work ppe_node1 Minimum PPE: Goggles, Nitrile Gloves, Lab Coat prep3->ppe_node1 handle2 Transfer to Vessel / Prepare Solution handle1->handle2 ppe_node3 N95 Respirator if Fume Hood is Unavailable handle1->ppe_node3 handle3 Securely Close Primary Container handle2->handle3 ppe_node2 Add Face Shield for Splash Risk handle2->ppe_node2 clean1 Decontaminate Surfaces & Glassware handle3->clean1 Complete Work clean2 Segregate Halogenated Waste (Solid & Liquid) clean1->clean2 clean3 Doff PPE Correctly clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Caption: A workflow diagram illustrating the key stages of handling brominated pyrazoles.

Spill and Disposal Plan

Emergency Procedures for Spills

Immediate and correct action is critical in the event of a spill.

  • Minor Spill (Solid):

    • Alert personnel in the immediate area.

    • Wearing your full PPE, gently cover the spill with an absorbent material designed for chemical spills. Avoid dry sweeping, which creates dust.

    • Carefully collect the absorbed material into a labeled hazardous waste container.[11]

    • Decontaminate the area with a suitable solvent and collect the cleaning materials as hazardous waste.

  • Major Spill:

    • Evacuate the laboratory immediately and alert others.

    • Contact your institution's emergency response team.

    • Do not attempt to clean up a large spill without specialized training and equipment.

Waste Disposal Plan

Improper disposal of brominated organic compounds poses a significant environmental risk.[11]

  • Waste Segregation: All waste streams containing this compound must be treated as hazardous. It is crucial to segregate halogenated organic waste from non-halogenated waste.[5][12]

  • Solid Waste: Contaminated items such as gloves, weigh boats, paper towels, and absorbent pads must be collected in a designated, clearly labeled container for "Halogenated Solid Hazardous Waste."[11]

  • Liquid Waste: Unused solutions and solvent rinses from glassware must be collected in a separate, sealed, and clearly labeled container for "Halogenated Liquid Hazardous Waste."[5]

  • Disposal: Follow all institutional and local regulations for the disposal of hazardous chemical waste. Ensure waste containers are kept closed except when adding waste and are stored in a designated satellite accumulation area.[5]

By adhering to this comprehensive guide, you build a deep, functional trust in your safety protocols, ensuring that your valuable research is conducted with the highest standards of care and responsibility.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid
Reactant of Route 2
5-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.